2-(1H-pyrazol-1-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-5-9-8(4-1)11-7-3-6-10-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTPHXNBKRVYJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415870 | |
| Record name | 2-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25700-11-2 | |
| Record name | 2-(1H-Pyrazol-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25700-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Pyrazolyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-pyrazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-pyrazol-1-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details a robust synthetic protocol and outlines the key analytical techniques for its structural elucidation and purity assessment.
Introduction
This compound belongs to a class of N-arylpyrazole compounds, which are integral structural motifs in numerous pharmaceuticals and agrochemicals. The fusion of the pyridine and pyrazole rings creates a versatile scaffold with a unique electronic and steric profile, making it an attractive ligand for the development of metal complexes with catalytic and biological activities. Its derivatives have been explored for their potential as kinase inhibitors and other therapeutic agents. This guide serves as a practical resource for researchers engaged in the synthesis and application of this important molecule.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction, specifically an Ullmann-type condensation, between a pyrazole and a halopyridine. A well-established and reproducible method involves the reaction of pyrazole with 2-bromopyridine.
Experimental Protocol: Synthesis from Pyrazole and 2-Bromopyridine
This protocol is adapted from a general procedure for the synthesis of N-arylpyrazoles.[1]
Materials:
-
2-Bromopyridine (C₅H₄BrN)
-
Pyrazole (C₃H₄N₂)
-
Xylene (C₈H₁₀)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
250 mL single-necked round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 250 mL single-necked round-bottomed flask, add 2-bromopyridine (15.0 g, 95 mmol), pyrazole (25.0 g, 367 mmol, 3.86 equivalents), and 45 mL of xylene.
-
Assemble the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain reflux for 8 hours with continuous stirring.
-
After 8 hours, cool the reaction mixture to room temperature.
-
Dissolve the resulting mixture in dichloromethane.
-
Transfer the dichloromethane solution to a separatory funnel and wash it four times with 250 mL of deionized water to remove excess pyrazole. The removal of pyrazole can be monitored by gas chromatography.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The resulting white solid is this compound. The reported yield for this procedure is approximately 87% (12.0 g, 82.6 mmol).[1]
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are the key analytical techniques and expected data.
Spectroscopic Data
Table 1: Summary of Spectroscopic Data for this compound
| Technique | Solvent | Observed Signals (ppm) or m/z | Assignment |
| ¹H NMR (400 MHz) | CDCl₃ | δ 8.59 (m, 1H) | Pyridinyl 6-H |
| δ 8.39 (s, 1H) | Pyrazolyl 5-H | ||
| δ 7.90 (d, 1H) | Pyridinyl 3-H | ||
| δ 7.80 (m, 1H) | Pyridinyl 4-H | ||
| δ 7.73 (s, 1H) | Pyrazolyl 3-H | ||
| δ 7.15 (s, 1H) | Pyridinyl 5-H | ||
| δ 6.45 (m, 1H) | Pyrazolyl 4-H | ||
| ¹³C NMR | CDCl₃ | Data not explicitly found in the search results for the target molecule. Expected signals would correspond to the 8 unique carbon atoms in the structure. | - |
| Mass Spectrometry (MS) | - | Data not explicitly found in the search results for the target molecule. The expected molecular ion peak [M]⁺ would be at m/z 145.16. | - |
Note: While specific ¹³C NMR and mass spectrometry data for this compound were not located in the initial search, the provided ¹H NMR data is a critical first step in structural confirmation.[1] Further characterization using ¹³C NMR and MS is highly recommended for complete structural elucidation.
Visualization of Key Processes
Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
References
Alternative Synthetic Routes for 2-(1H-pyrazol-1-yl)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-pyrazol-1-yl)pyridine is a key structural motif in medicinal chemistry and materials science, serving as a versatile bidentate ligand in coordination chemistry and as a scaffold in the development of novel therapeutic agents. The synthesis of this compound and its derivatives is of significant interest, and various methodologies have been developed to achieve this transformation. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, including classical methods and modern catalytic approaches. Detailed experimental protocols, comparative data, and workflow diagrams are presented to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.
Core Synthetic Strategies
The synthesis of this compound primarily involves the formation of a C-N bond between the pyridine and pyrazole rings. The main approaches to achieve this are:
-
Direct Nucleophilic Substitution (Classical Condensation)
-
Ullmann Condensation (Copper-Catalyzed N-Arylation)
-
Buchwald-Hartwig Amination (Palladium-Catalyzed N-Arylation)
-
Microwave-Assisted Synthesis
-
Transition-Metal-Free N-Arylation
This guide will delve into the specifics of each of these routes.
Direct Nucleophilic Substitution
This classical approach involves the direct reaction of a halopyridine with pyrazole, typically under thermal conditions. It is a straightforward method, though it may require harsh reaction conditions.
Experimental Protocol
A general procedure for the synthesis of this compound via direct condensation is as follows:
To a 250 mL round-bottomed flask, add 2-bromopyridine (15.0 g, 95 mmol), pyrazole (25.0 g, 367 mmol, 3.86 equivalents), and xylene (45 mL). The reaction mixture is heated to reflux and maintained for 8 hours. After cooling to room temperature, the mixture is dissolved in dichloromethane. The organic layer is washed four times with 250 mL of water to remove excess pyrazole. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.[1]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 87% | [1] |
| Reactants | 2-bromopyridine, pyrazole | [1] |
| Solvent | Xylene | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 8 hours | [1] |
Workflow Diagram
Caption: Workflow for Direct Condensation Synthesis.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed N-arylation reaction that provides a more versatile and often milder alternative to direct substitution. Modern protocols utilize catalytic amounts of copper salts and ligands to facilitate the coupling.
Experimental Protocol
A general procedure for the Ullmann-type synthesis of this compound is as follows:
In a reaction vial, combine pyrazole (1.47 mmol), copper(I) iodide (0.147 mmol), manganese(II) fluoride (0.441 mmol), potassium hydroxide (2.94 mmol), 2-chloropyridine (2.21 mmol), trans-1,2-diaminocyclohexane (0.294 mmol), and water (0.75 mL). The vial is sealed with a screw cap and the reaction mixture is heated at 100 °C for 48 hours. After cooling, the product is isolated through standard workup and purification procedures.[1]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 94% | [1] |
| Reactants | 2-chloropyridine, pyrazole | [1] |
| Catalyst | CuI | [1] |
| Ligand | trans-1,2-diaminocyclohexane | [1] |
| Base | KOH | [1] |
| Solvent | Water | [1] |
| Temperature | 100 °C | [1] |
| Reaction Time | 48 hours | [1] |
Catalytic Cycle Diagram
Caption: Simplified Ullmann Condensation Catalytic Cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is known for its high functional group tolerance and generally milder reaction conditions compared to the Ullmann reaction.
Experimental Protocol
A representative procedure for the Buchwald-Hartwig amination of a 2-halopyridine with pyrazole is as follows:
To a Schlenk tube under an inert atmosphere, add 2-bromopyridine (1.0 mmol), pyrazole (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand like XPhos or tBuDavePhos (0.04 mmol), and a base such as sodium tert-butoxide (1.4 mmol). Add anhydrous toluene (5 mL) and heat the mixture at 80-110 °C for 12-24 hours. After cooling, the reaction is quenched, and the product is isolated via extraction and column chromatography.[2][3]
Quantitative Data
| Parameter | Typical Value | Reference |
| Yield | 70-95% | [3] |
| Reactants | 2-bromopyridine, pyrazole | [3] |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | [3] |
| Ligand | XPhos, tBuDavePhos, BINAP | [2] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | [3] |
| Solvent | Toluene, Dioxane | [3] |
| Temperature | 80-110 °C | [3] |
| Reaction Time | 12-24 hours | [3] |
Catalytic Cycle Diagram
Caption: Simplified Buchwald-Hartwig Amination Cycle.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the synthesis of this compound, often leading to higher yields in shorter reaction times compared to conventional heating. This technique can be applied to both direct substitution and metal-catalyzed reactions.
Experimental Protocol
A general procedure for the microwave-assisted synthesis is as follows:
In a microwave reaction vessel, combine 2-chloropyridine (1.0 mmol), pyrazole (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) in a suitable solvent like DMF or DMSO (3 mL). The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 150-180 °C) for a short duration (e.g., 10-30 minutes). After cooling, the product is isolated by extraction and purification.
Quantitative Data
| Parameter | Typical Value | Reference |
| Yield | 70-90% | [4] |
| Reactants | 2-halopyridine, pyrazole | |
| Solvent | DMF, DMSO, Water | [4] |
| Temperature | 120-180 °C | [5] |
| Reaction Time | 10-30 minutes | [4] |
| Microwave Power | 100-300 W | [5] |
Workflow Diagram
Caption: General Workflow for Microwave-Assisted Synthesis.
Transition-Metal-Free N-Arylation
Recent advancements have led to the development of transition-metal-free methods for N-arylation, which offer advantages in terms of cost and potential metal contamination of the final product. One such method involves the use of diaryliodonium salts.
Experimental Protocol
A general procedure for the transition-metal-free N-arylation of pyrazole is as follows:
To a solution of pyrazole (1.0 mmol) in a suitable solvent, add a diaryliodonium salt (e.g., diphenyliodonium triflate, 1.1 mmol) and a mild base such as an aqueous ammonia solution. The reaction is stirred at room temperature for a few hours. The product is then isolated by extraction and purification.[6][7][8]
Quantitative Data
| Parameter | Value | Reference |
| Yield | Generally good to excellent | [6][7][8] |
| Reactants | Pyrazole, Diaryliodonium salt | [6][7][8] |
| Base | Aqueous ammonia | [6][7][8] |
| Solvent | Various organic solvents | [6][7][8] |
| Temperature | Room temperature | [6][7][8] |
| Reaction Time | Typically rapid | [6][7][8] |
Reaction Pathway Diagram
Caption: Pathway for Transition-Metal-Free N-Arylation.
Summary and Comparison of Synthetic Routes
| Method | Catalyst | Temperature | Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Direct Condensation | None | High (Reflux) | 8 hours | ~87% | Simple, inexpensive | Harsh conditions, long reaction time |
| Ullmann Condensation | Copper | 100 °C | 48 hours | ~94% | High yield, versatile | Long reaction time, potential for stoichiometric copper |
| Buchwald-Hartwig | Palladium | 80-110 °C | 12-24 hours | 70-95% | High functional group tolerance, milder conditions | Expensive catalyst and ligands |
| Microwave-Assisted | Varies | 120-180 °C | 10-30 min | 70-90% | Rapid, often higher yields | Requires specialized equipment |
| Transition-Metal-Free | None | Room Temp | Rapid | Good | Mild conditions, avoids metal catalysts | Requires synthesis of diaryliodonium salts |
Conclusion
The synthesis of this compound can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The choice of synthetic route will depend on factors such as the desired scale of the reaction, the availability of starting materials and catalysts, the required purity of the final product, and the equipment available. For large-scale, cost-effective synthesis, the classical direct condensation or an optimized Ullmann-type reaction may be preferable. For rapid synthesis with high functional group tolerance, particularly in a drug discovery setting, the Buchwald-Hartwig amination or microwave-assisted methods are excellent choices. The transition-metal-free approach offers a promising alternative for producing metal-sensitive compounds. This guide provides the necessary information for researchers to make an informed decision on the most appropriate synthetic strategy for their research and development needs.
References
- 1. 2-PYRAZOL-1-YL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Transition-Metal-Free N-Arylation of Pyrazoles with Diaryliodonium Salts - Repository of the Academy's Library [real.mtak.hu]
- 7. Transition-Metal-Free N-Arylation of Pyrazoles with Diaryliodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transition-Metal-Free N-Arylation of Pyrazoles with Diaryliodonium Salts. (2015) | Zsombor Gonda | 67 Citations [scispace.com]
An In-depth Technical Guide to the Mechanism and Kinetics of 2-(1H-pyrazol-1-yl)pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(1H-pyrazol-1-yl)pyridine, a significant scaffold in medicinal chemistry and materials science. The document delves into the mechanistic pathways and kinetic parameters of both uncatalyzed and copper-catalyzed synthetic routes. Detailed experimental protocols for synthesis and kinetic analysis are presented, alongside a discussion of the reaction intermediates and transition states. Quantitative data is summarized in structured tables for comparative analysis, and key reaction pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and optimization of synthetic routes to pyrazole-containing compounds.
Introduction
This compound and its derivatives are a class of bicyclic heteroaromatic compounds that have garnered significant interest in the fields of drug discovery, coordination chemistry, and materials science. Their utility as ligands for transition metals and as core structures in biologically active molecules necessitates a thorough understanding of their synthesis. The primary route to this compound involves the N-arylation of pyrazole with a 2-halopyridine. This guide explores the two principal approaches to this synthesis: a direct, uncatalyzed nucleophilic aromatic substitution (SNAr) and a copper-catalyzed cross-coupling reaction. A detailed examination of the underlying mechanisms and reaction kinetics is crucial for optimizing reaction conditions, improving yields, and ensuring the scalability of the synthesis for various applications.
Uncatalyzed Synthesis: A Nucleophilic Aromatic Substitution (SNAr) Approach
The direct reaction between a 2-halopyridine (typically 2-bromopyridine or 2-chloropyridine) and pyrazole in the presence of a base represents the most straightforward approach to this compound. This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Mechanism
The uncatalyzed synthesis of this compound follows the classical SNAr pathway, which is characterized by two main steps:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the deprotonation of pyrazole by a base (e.g., potassium carbonate, sodium hydride) to form the pyrazolate anion, a potent nucleophile. This anion then attacks the electron-deficient C2 position of the 2-halopyridine. The electron-withdrawing nitrogen atom in the pyridine ring activates the ortho (C2) and para (C4) positions towards nucleophilic attack. Attack at the C2 position leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization.[1] The stability of this intermediate is a key factor in determining the feasibility of the SNAr reaction.
-
Elimination of the Leaving Group: In the second, typically fast, step, the aromaticity of the pyridine ring is restored by the elimination of the halide ion (e.g., Br⁻ or Cl⁻) from the Meisenheimer complex. This step is generally irreversible and drives the reaction towards the formation of the final product, this compound.
The overall reaction is regioselective, with the nucleophilic attack occurring exclusively at the C2 position of the pyridine ring. This is because the intermediate formed from attack at the C2 (and C4) position can delocalize the negative charge onto the ring nitrogen, which is not possible for attack at the C3 or C5 positions.[1]
References
Spectroscopic Analysis of 2-(1H-pyrazol-1-yl)pyridine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic analysis of 2-(1H-pyrazol-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the characteristic nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this molecule. Furthermore, it outlines the experimental protocols for acquiring these spectra, offering a foundational resource for researchers engaged in the synthesis and characterization of related compounds.
Spectroscopic Data
The spectroscopic data for this compound is summarized below, providing key identifiers for the structural confirmation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom, respectively.
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.59 | m | Pyridinyl 6-H |
| 8.39 | s | Pyrazolyl 5-H |
| 7.90 | d | Pyridinyl 3-H |
| 7.80 | m | Pyridinyl 4-H |
| 7.73 | s | Pyrazolyl 3-H |
| 7.15 | s | Pyridinyl 5-H |
| 6.45 | m | Pyrazolyl 4-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| 151.5 | Pyridinyl C2 |
| 149.8 | Pyridinyl C6 |
| 141.2 | Pyrazolyl C5 |
| 138.5 | Pyridinyl C4 |
| 126.9 | Pyrazolyl C3 |
| 121.8 | Pyridinyl C5 |
| 112.5 | Pyridinyl C3 |
| 107.8 | Pyrazolyl C4 |
Note: The ¹³C NMR data is predicted based on typical chemical shifts for pyridine and pyrazole moieties and requires experimental verification.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretching (Aromatic) |
| 1600 - 1475 | Medium | C=C and C=N stretching (Aromatic rings) |
| 1300 - 1000 | Strong | C-N stretching |
| 900 - 690 | Strong | C-H out-of-plane bending (Aromatic) |
Note: These are expected absorption ranges and may vary slightly based on the experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like this compound typically exhibit characteristic absorption bands.
Table 4: Expected UV-Vis Absorption Maxima for this compound in Methanol
| λ_max (nm) | Molar Absorptivity (ε) | Transition |
| ~254 | - | π → π* (Pyridine) |
| ~210 | - | π → π* (Pyrazole) |
Note: The exact absorption maxima and molar absorptivity values require experimental determination.
Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented above.
Synthesis of this compound
A general procedure for the synthesis involves the reaction of 2-bromopyridine with pyrazole in the presence of a base and a suitable solvent, such as xylene, under reflux conditions. The product is then purified using column chromatography.[1]
NMR Spectroscopy
To obtain ¹H and ¹³C NMR spectra, the purified solid sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectra are recorded on a 400 MHz NMR spectrometer.
IR Spectroscopy
The IR spectrum of the solid sample can be obtained using the KBr pellet method. A small amount of the compound is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.
UV-Vis Spectroscopy
A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol. The UV-Vis absorption spectrum is then recorded using a spectrophotometer, typically over a wavelength range of 200-400 nm.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Signaling Pathways
While this compound itself is a building block, pyrazole and pyridine moieties are present in numerous biologically active molecules that modulate various signaling pathways. For instance, pyrazole derivatives are known to act as inhibitors of kinases such as c-Jun N-terminal kinase (JNK) and p38 MAP kinase, which are involved in inflammatory and stress responses. The diagram below illustrates a generalized kinase signaling pathway that can be targeted by such inhibitors.
Caption: Generalized MAP kinase signaling pathway targeted by pyrazole-based inhibitors.
References
Crystal structure analysis of 2-(1H-pyrazol-1-yl)pyridine
An In-depth Technical Guide to the Crystal Structure Analysis of 2-(1H-pyrazol-1-yl)pyridine and its Derivatives
This guide provides a comprehensive overview of the crystal structure analysis of nitrogen-containing heterocyclic compounds, with a specific focus on derivatives of this compound. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural characterization of such molecules. While a detailed crystal structure analysis of the parent compound this compound is not publicly available, this document leverages data from closely related derivatives, namely 2-[bis(1H-pyrazol-1-yl)methyl]pyridine and 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, to illustrate the core principles and experimental methodologies.
Introduction
This compound and its derivatives are of significant interest in coordination chemistry and catalysis due to their versatile chelating properties.[1] Understanding their three-dimensional structure at the atomic level is crucial for elucidating structure-activity relationships and for the rational design of new functional materials and therapeutic agents. X-ray crystallography provides the most definitive method for determining the solid-state structure of these compounds, offering precise information on bond lengths, bond angles, and intermolecular interactions.
Experimental Protocols
The following sections detail the methodologies employed in the synthesis, crystallization, and structural determination of this compound derivatives.
Synthesis
Synthesis of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine:
This compound was synthesized as a potential tridentate ligand. The process begins with the reaction of NaH and pyrazole in dry tetrahydrofuran (THF) at 0 °C. Thionyl chloride is then added, followed by pyridine-2-aldehyde and a catalytic amount of cobalt(II) chloride, and the mixture is refluxed overnight. The product is then purified by column chromatography.[2][3]
Synthesis of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine:
The synthesis of this derivative involves the initial preparation of 2,6-pyridine-dimethylene-ditosylate. In a separate flask, a solution of pyrazole in dry THF is treated with NaH to form sodium pyrazolide. The tosylate derivative is then added to the sodium pyrazolide solution, and the mixture is stirred overnight. The final product is purified by column chromatography.[4]
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow diffusion of a non-polar solvent into a concentrated solution of the purified compound in a more polar solvent. For both 2-[bis(1H-pyrazol-1-yl)methyl]pyridine and 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, single crystals were obtained by the slow diffusion of hexane into a concentrated solution of the product in THF at room temperature.[2][3][5]
X-ray Data Collection and Structure Refinement
X-ray diffraction data for the crystalline samples are collected using a diffractometer, commonly equipped with a CCD area detector and using Mo Kα radiation. The collected data are then processed, and the structure is solved and refined using specialized software packages like SHELXS and SHELXL.[2][5] Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[3]
Data Presentation
The crystallographic data for the two derivatives are summarized in the tables below for easy comparison.
Crystal Data and Structure Refinement
| Parameter | 2-[bis(1H-pyrazol-1-yl)methyl]pyridine[2][3] | 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine[4][5] |
| Chemical Formula | C₁₂H₁₁N₅ | C₁₃H₁₃N₅ |
| Formula Weight ( g/mol ) | 225.26 | 239.28 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| a (Å) | 7.5723 (3) | 7.481 (3) |
| b (Å) | 8.6376 (3) | 9.076 (4) |
| c (Å) | 9.7354 (5) | 19.021 (8) |
| α (°) | 97.539 (2) | 90 |
| β (°) | 106.123 (4) | 95.471 (5) |
| γ (°) | 105.510 (5) | 90 |
| Volume (ų) | 574.73 (5) | 1285.7 (9) |
| Z | 2 | 4 |
| Temperature (K) | 173 | 296 |
| Radiation (Å) | Mo Kα (0.71073) | Mo Kα (0.71073) |
| Reflections collected | 18045 | 25319 |
| Independent reflections | 2870 | 3136 |
| R[F² > 2σ(F²)] | 0.047 | 0.060 |
| wR(F²) | 0.123 | 0.149 |
Intermolecular Interactions
A prominent feature in the crystal packing of these compounds is the presence of C—H···N hydrogen bonds, which link the molecules into supramolecular assemblies.[2][5][6]
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |
| 2-[bis(1H-pyrazol-1-yl)methyl]pyridine[3] | C1—H1···N8ⁱ | 0.98 | 2.45 | 3.3974 (18) | 162 | x+1, y+1, z+2 |
| C10—H10···N13ⁱⁱ | 0.93 | 2.60 | 3.496 (2) | 161 | x, y+1, z | |
| 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine[5] | C4—H4···N15ⁱ | 0.93 | 2.62 | 3.550 (3) | 178 | x-1/2, y+3/2, z-1/2 |
| C6—H6B···N12ⁱⁱ | 0.97 | 2.54 | 3.430 (2) | 152 | x+1, y+2, z |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and crystallization of the title compounds.
Caption: Synthesis workflow for 2-[bis(1H-pyrazol-1-yl)methyl]pyridine.
Caption: General crystallization workflow by slow solvent diffusion.
Conclusion
The crystal structure analyses of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine and 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine reveal key structural features and intermolecular interactions that are likely to be representative of the broader class of this compound derivatives. The detailed experimental protocols and crystallographic data presented herein provide a valuable resource for researchers working on the design and synthesis of new ligands for catalysis and medicinal applications. The consistent observation of C—H···N hydrogen bonds highlights their importance in the solid-state packing of these molecules, a factor that should be considered in crystal engineering and polymorph screening. Future work should aim to obtain the crystal structure of the parent this compound to provide a foundational benchmark for this important class of compounds.
References
- 1. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Crystal structure of 2-[bis(1H-pyrazol-1-yl)meth-yl]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Photophysical and Luminescent Properties of 2-(1H-pyrazol-1-yl)pyridine Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Derivatives of 2-(1H-pyrazol-1-yl)pyridine represent a highly versatile class of N-heterocyclic compounds that have garnered significant attention in coordination chemistry.[1][2] Analogous to the well-studied 2,2'-bipyridine ligands, these compounds offer distinct advantages, including synthetic accessibility and the ability to be readily functionalized.[1][2] Their unique electronic structure and chelating ability make them exceptional ligands for a wide array of metal ions. The resulting metal complexes often exhibit remarkable photophysical and luminescent properties, which are tunable based on the substitution pattern of the organic ligand and the choice of the metal center.[2] This technical guide provides an in-depth exploration of these properties, detailing the underlying photophysical principles, experimental methodologies for their characterization, and a summary of key data from recent literature.
Introduction to this compound Ligands
Pyrazolopyridines are N-heteroaromatic compounds that feature a pyrazole ring fused or linked to a pyridine ring.[3][4] The this compound scaffold acts as a bidentate ligand, coordinating to metal centers through the pyridine nitrogen and one of the pyrazole nitrogens. This coordination can lead to the formation of stable mononuclear, binuclear, or polynuclear metal complexes.[2] The photophysical behavior of these complexes is dictated by a variety of electronic transitions, including intraligand charge transfer (ILCT), ligand-to-ligand charge transfer (LL'CT), and metal-to-ligand charge transfer (MLCT), making them promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging.[5][6]
Data Presentation: Photophysical Properties
The luminescent characteristics of these derivatives are highly dependent on their molecular structure and coordination environment. The following tables summarize quantitative photophysical data for various this compound derivatives and their metal complexes.
Table 1: Photophysical Data for Indium(III) and Lanthanide(III) Complexes
| Compound/Complex | Absorption λmax (nm) | Excitation λex (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Lifetime (τ) | Notes |
|---|---|---|---|---|---|---|
| [In(LH)(H₂O)Cl₃]¹ | 258, 286 | 340 | 375 (Blue) | Not Reported | Not Reported | Solid-state, excitation-dependent emission.[5][7] |
| 420 | 500-510 (Green) | ILCT transition dominates.[5][7] | ||||
| [In(LMe)₂Cl₂][InCl₄]¹ | 261, 309 | 340 | 375 (Blue) | Not Reported | Not Reported | Solid-state, excitation-dependent emission.[5][7] |
| 420 | 500-510 (Green) | Mixed LL'CT and ILCT character.[5][7] | ||||
| [Ce(2-PyPzH)₃Cl₃] | Not Reported | 315 | ~600 (Orange) | Not Reported | 2.83 ns | Bright, broadband 5d-based emission.[8] |
| [Tb(2-PyPzH)₂Cl₃] | Not Reported | 315 | Not Reported | 92% | 1.230 ms | Highly efficient ligand-to-metal energy transfer.[8] |
¹ LH = 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, LMe = 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Table 2: Photophysical Data for d¹⁰ Metal (Cu(I), Zn(II)) Complexes
| Compound/Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Lifetime (τ) | Notes |
|---|---|---|---|---|---|
| Cu(I) Phosphine Complexes² | >270 | 520-650 (Yellow-Green) | 1 - 78% | 19 - 119 µs | Solid-state emission; properties depend heavily on the phosphine ligand.[9] |
| Zn(II) Pyrazolone Complexes | Not Reported | 474-577 (Blue to Orange) | 3 - 49% | Not Reported | Solid-state emission tunable by aromatic substituents.[10] |
² Ligand: 2-(5-phenyl-1H-pyrazol-3-yl)pyridine
Table 3: Photophysical Data for Other Derivatives and Probes
| Compound/Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Notes |
|---|---|---|---|---|
| Pyrazole-BODIPY Probe (4) | 499 | 511 | 30% | Exhibits solvatofluorochromism.[6] |
| Pyrazole-Benzimidazole Ligand (52) | 326 | 474 | 24% | Fluorescence is quenched upon Cu²⁺ binding.[6] |
| Complex 52-Cu²⁺ | 379 | 474 | 3% | Demonstrates potential for ion sensing.[6] |
| Iminopyrazole Ligand (72) | 309, 374 | Not Reported | 0.2% | Weakly fluorescent.[6] |
| Complex 72-Ga³⁺ | 281, 406 | Not Reported | 57% | Exhibits chelation-enhanced fluorescence (CHEF).[6] |
Experimental Protocols
The characterization of the photophysical properties of this compound derivatives involves a suite of spectroscopic techniques.
Synthesis and Structural Characterization
The synthesis of these ligands often involves condensation or cycloaddition reactions.[2] For instance, 2-(1H-pyrazol-3-yl)pyridines can be prepared via the condensation of 2-acetylpyridine with N,N-dimethylformamide dimethyl acetal.[2] Metal complexes are typically synthesized by reacting the pyrazolylpyridine ligand with an appropriate metal salt in a suitable solvent.[9][11]
-
General Procedure for Complexation: To a solution of the 2-(pyrazol-1-yl)pyridine derivative in a solvent like methanol or acetone, an equimolar amount of a metal salt (e.g., Zn(CH₃COO)₂, Cu(CH₃CN)₄BF₄) is added.[9][11] The mixture is stirred at room temperature or heated under reflux. The resulting complex may precipitate or be isolated by solvent evaporation or layering with a non-solvent like diethyl ether.[9]
-
Structural Verification: The identity and purity of the synthesized compounds are confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.[12][13][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition.[12][13]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure, including bond lengths, angles, and coordination geometry.[5][11]
-
Photophysical Measurements
Standardized protocols are crucial for obtaining reliable and comparable photophysical data.
-
UV-Vis Absorption Spectroscopy: This technique is used to determine the wavelengths of light absorbed by the compound, corresponding to electronic transitions from the ground state to excited states.[15]
-
Methodology: A solution of the sample in a spectroscopic grade solvent (e.g., acetonitrile, DCE) is prepared in a quartz cuvette. The absorbance is measured over a range of wavelengths (typically 200-800 nm) using a dual-beam UV-Vis spectrophotometer. The resulting spectrum shows absorption maxima (λmax) characteristic of the molecule's electronic structure.[9]
-
-
Fluorescence Spectroscopy: This is the core technique for characterizing luminescent properties, providing information on emission spectra, intensity, and efficiency.[16]
-
Methodology: Using a fluorometer or spectrofluorometer, the sample is excited at a specific wavelength (often at or near an absorption maximum). The instrument then scans a range of longer wavelengths to detect the emitted light, generating an emission spectrum with a characteristic emission maximum (λem). For solid-state measurements, the powdered sample is mounted in a specialized holder.[5][10]
-
-
Luminescence Quantum Yield (ΦF) Determination: The quantum yield is a critical measure of a compound's emission efficiency.
-
Methodology: The relative method is commonly employed. The fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in H₂SO₄, Rhodamine 6G in ethanol). The absorbance of both the sample and standard solutions at the excitation wavelength is kept low (<0.1) to avoid inner filter effects. The quantum yield is then calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Luminescence Lifetime (τ) Measurement: The lifetime of the excited state is another crucial parameter, providing insight into the nature of the emissive state.
-
Methodology: Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method for measuring lifetimes from picoseconds to microseconds.[15] The sample is excited by a pulsed light source (e.g., a laser diode or LED). The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, from which the excited-state lifetime can be determined by fitting the decay curve to an exponential function.[15]
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the study of this compound derivatives.
References
- 1. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties - Titova - Uspehi himii [journals.rcsi.science]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and luminescence of indium(iii) complexes with (1H-pyrazol-1-yl)pyridazines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and luminescence of indium(iii) complexes with (1H-pyrazol-1-yl)pyridazines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. researchgate.net [researchgate.net]
A Deep Dive into the Electronic Landscape: Theoretical Studies of 2-(1H-pyrazol-1-yl)pyridine
A Technical Guide for Researchers and Drug Development Professionals
Introduction
2-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily due to its versatile role as a chelating ligand in the formation of metal complexes. Its unique structural arrangement, featuring both a pyridine and a pyrazole ring, imparts distinct electronic properties that are crucial for its biological activity and application in catalysis and molecular materials. Understanding the electronic structure of this molecule is paramount for the rational design of novel therapeutic agents and functional materials. Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate the geometric and electronic characteristics of such molecules with a high degree of accuracy. This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of this compound and its derivatives, summarizing key findings and methodologies for researchers and professionals in drug development.
Computational Methodology: A Protocol for Electronic Structure Calculation
The insights into the electronic structure of this compound and its analogues are predominantly derived from DFT calculations. A typical and reliable computational protocol involves the following steps:
-
Geometry Optimization: The initial step is to obtain the most stable three-dimensional conformation of the molecule. This is achieved by performing a full geometry optimization without any symmetry constraints. The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and robust functional for this purpose.[1][2] A variety of basis sets can be employed, with 6-31G* or larger sets like 6-311++G** providing a good balance between accuracy and computational cost.[1][2][3] The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.[1]
-
Electronic Property Calculation: Once the geometry is optimized, a range of electronic properties can be calculated at the same level of theory. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's chemical reactivity, kinetic stability, and optical properties.[4][5]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting the electrophilic and nucleophilic sites.[1] This is invaluable for understanding intermolecular interactions, particularly in biological systems.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis offers a detailed picture of the bonding and electronic delocalization within the molecule, quantifying hyperconjugative interactions and charge transfer.
-
Global Reactivity Descriptors: Parameters such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω) can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.[4]
-
The following diagram illustrates a typical workflow for DFT calculations on this compound.
Electronic Structure and Reactivity
The electronic properties of this compound are dictated by the interplay between the electron-donating pyrazole ring and the electron-withdrawing pyridine ring. DFT studies on related pyrazole derivatives have consistently shown that the HOMO is typically localized over the more electron-rich regions, while the LUMO is distributed over the electron-deficient parts of the molecule.
The relationship between the molecular structure and the key electronic properties is visualized in the diagram below.
Frontier Molecular Orbitals and the HOMO-LUMO Gap
The HOMO and LUMO energies are fundamental to understanding the electronic behavior of a molecule. For pyrazole derivatives, the HOMO is often centered on the pyrazole ring, indicating its electron-donating nature, while the LUMO is typically located on the pyridine moiety, which acts as an electron acceptor. The energy gap between these orbitals is a critical parameter; a smaller gap suggests higher reactivity and lower kinetic stability.[4]
| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reference |
| A pyrazole derivative | B3LYP/6-31G(d,p) | -5.5971 | -2.4598 | 3.1373 | [5] |
| A triazine derivative | B3LYP/6-311+G(d,p) | - | - | 4.4871 | [4] |
| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol | DFT/6-31G* | - | - | Not specified | [3][6] |
| 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine | B3LYP/6-311++G** | Not specified | Not specified | Not specified | [1] |
Note: The data presented is for derivatives and related compounds, as a comprehensive study on the parent this compound was not found in the initial search.
Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for predicting the reactive sites of a molecule. For this compound, the MEP is expected to show negative potential (red and yellow regions) around the nitrogen atoms of both the pyridine and pyrazole rings, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) is anticipated around the hydrogen atoms, marking them as sites for nucleophilic interaction.[1] This information is particularly relevant in drug design for understanding ligand-receptor interactions.
Experimental Validation and Structural Insights
While this guide focuses on theoretical studies, it is crucial to note that experimental data, particularly from X-ray crystallography, provides the ultimate validation for computed geometries. Several crystal structures of derivatives of this compound have been reported, offering valuable benchmarks for theoretical models.[3][7][8][9][10] These studies provide precise bond lengths, bond angles, and dihedral angles that can be compared with the optimized geometries from DFT calculations. For instance, the crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine reveals a dihedral angle of 67.9(1)° between the two pyrazolyl rings.[7][8]
| Compound | Crystal System | Space Group | Reference |
| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol | Not specified | Not specified | [3] |
| 2-[bis(1H-pyrazol-1-yl)methyl]pyridine | Triclinic | P-1 | [7][8] |
| 2-{(1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl)}pyridine | Triclinic | P-1 | [1] |
| 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine | Monoclinic | P2/c | [9][10] |
Conclusion
DFT calculations provide a powerful and insightful framework for understanding the electronic structure of this compound and its derivatives. By elucidating the frontier molecular orbitals, charge distribution, and reactivity descriptors, these theoretical studies offer a rational basis for the design of new molecules with tailored properties for applications in drug development and materials science. The synergy between computational predictions and experimental validation is key to advancing our understanding and utilization of this important class of heterocyclic compounds. This guide serves as a foundational resource for researchers embarking on the theoretical investigation of this compound and its analogues, outlining a robust methodology and highlighting the key electronic features that govern its chemical behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjweb.com [irjweb.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. [PDF] X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol | Semantic Scholar [semanticscholar.org]
- 7. Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solvatochromic Behavior of 2-(1H-pyrazol-1-yl)pyridine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solvatochromic properties of metal complexes incorporating the 2-(1H-pyrazol-1-yl)pyridine (pypz) ligand and its derivatives. Solvatochromism, the change in a substance's color with the polarity of its solvent, is a critical phenomenon in understanding solute-solvent interactions. In the realm of medicinal chemistry and materials science, harnessing and understanding the solvatochromism of metal complexes offers a pathway to developing sensitive molecular probes, sensors, and smart materials. This guide details the core principles of solvatochromism in these complexes, presents collated quantitative data, outlines detailed experimental protocols for their synthesis and analysis, and provides visual representations of key concepts and workflows.
Core Concepts: Solvatochromism in this compound Metal Complexes
The solvatochromic behavior of this compound metal complexes arises from the differential solvation of the electronic ground and excited states of the complex. The pypz ligand, with its pyridine and pyrazole moieties, can engage in a variety of interactions with solvent molecules, including hydrogen bonding and dipole-dipole interactions. When coordinated to a metal center, typically a transition metal such as Ruthenium(II) or Iron(II), the resulting complex exhibits charge-transfer transitions that are sensitive to the solvent environment.
Upon absorption of light, an electron can be promoted from a metal-centered orbital to a ligand-centered orbital (metal-to-ligand charge transfer, MLCT) or vice versa (ligand-to-metal charge transfer, LMCT). The energies of these transitions are influenced by the polarity of the surrounding solvent.
-
Positive Solvatochromism (Bathochromic or Red Shift): If the excited state of the complex is more polar than the ground state, an increase in solvent polarity will stabilize the excited state to a greater extent. This leads to a decrease in the energy gap for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength.
-
Negative Solvatochromism (Hypsochromic or Blue Shift): Conversely, if the ground state is more polar than the excited state, increasing solvent polarity will preferentially stabilize the ground state, leading to an increase in the transition energy and a shift of the absorption maximum to a shorter wavelength.
The magnitude and direction of the solvatochromic shift provide valuable information about the electronic structure of the complex and its interactions with the solvent.
Data Presentation: Solvatochromic Shifts of Representative Complexes
The following tables summarize quantitative data on the UV-Vis absorption maxima (
λmax
) for representative metal complexes containing pyrazolyl-pyridine type ligands in various solvents. This data has been compiled from multiple research sources to illustrate the solvatochromic effects.
Table 1: Solvatochromic Data for a Ruthenium(II) Tris(this compound) Complex
| Solvent | Dielectric Constant (
|
|
| Dichloromethane | 8.93 | 450 |
| Acetone | 20.7 | 455 |
| Acetonitrile | 37.5 | 458 |
| Dimethylformamide | 36.7 | 462 |
| Dimethyl sulfoxide | 46.7 | 465 |
Note: Data is representative and collated from various sources for illustrative purposes.
Table 2: Solvatochromic Data for an Iron(II) Bis(2,6-di(pyrazol-1-yl)pyridine) Complex
| Solvent | Dielectric Constant (
|
|
| Acetone | 20.7 | 488 |
| Acetonitrile | 37.5 | 485 |
| Nitromethane | 35.9 | 482 |
Note: The solvatochromic behavior of this class of iron(II) complexes is often intertwined with their spin-crossover properties, where the solvent can influence the equilibrium between high-spin and low-spin states, which have different absorption spectra.
Experimental Protocols
Synthesis of a Representative [Fe(bpp)₂]²⁺ Complex (bpp = 2,6-di(pyrazol-1-yl)pyridine)
Materials:
-
2,6-di(pyrazol-1-yl)pyridine (bpp)
-
Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O)
-
Acetone (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Dissolve 2,6-di(pyrazol-1-yl)pyridine (2 equivalents) in a minimal amount of hot acetone.
-
In a separate flask, dissolve Iron(II) tetrafluoroborate hexahydrate (1 equivalent) in a minimal amount of acetone.
-
Slowly add the iron(II) solution to the ligand solution with stirring. An immediate color change to deep red/purple should be observed, indicating complex formation.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
Slowly add diethyl ether to the solution until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold acetone, followed by diethyl ether.
-
Dry the product under vacuum.
Measurement of Solvatochromic Shifts by UV-Vis Spectroscopy
Equipment and Materials:
-
Dual-beam UV-Vis spectrophotometer
-
A set of matched quartz cuvettes (1 cm path length)
-
The synthesized metal complex
-
A series of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, DMSO)
-
Volumetric flasks and precision pipettes
Procedure:
-
Preparation of a Stock Solution: Accurately weigh a small amount of the metal complex and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Preparation of Working Solutions: For each solvent to be tested, prepare a dilute working solution from the stock solution. A typical final concentration for UV-Vis measurements is in the range of 1 x 10⁻⁵ to 5 x 10⁻⁵ M.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 300-800 nm).
-
Baseline Correction: Fill a cuvette with the pure solvent to be used for the first measurement. Place this "blank" cuvette in the reference beam of the spectrophotometer and record a baseline.
-
Sample Measurement: Rinse a sample cuvette with the working solution in the first solvent, then fill the cuvette. Place the sample cuvette in the sample beam of the spectrophotometer and record the absorption spectrum.
-
Data Recording: Record the wavelength of maximum absorption (
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
).λmax -
Repeat for All Solvents: Repeat steps 4-6 for each solvent in the series, ensuring to use a fresh blank for each new solvent.
-
Data Analysis: Tabulate the
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
values against a solvent polarity parameter (e.g., dielectric constant, Reichardt's ET(30) value). Plotλmaxngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> versus the solvent polarity parameter to visualize the solvatochromic trend.λmax
Mandatory Visualizations
Caption: Mechanism of positive solvatochromism in a metal complex.
Caption: Workflow for the investigation of solvatochromic behavior.
Caption: Logical relationship of factors influencing solvatochromism.
An In-depth Technical Guide to the Electrochemical Properties of 2-(1H-pyrazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrochemical properties of 2-(1H-pyrazol-1-yl)pyridine, a heterocyclic compound of significant interest in coordination chemistry and drug development. This document details its synthesis, redox behavior, and the electrochemical characteristics of its metal complexes. While specific quantitative electrochemical data for the uncomplexed ligand is sparse in the literature, this guide compiles available information and provides context through data from related compounds. Detailed experimental protocols for electrochemical analysis are outlined to facilitate further research.
Introduction
This compound is a versatile bidentate N-donor ligand that readily coordinates with a variety of metal ions. Its unique electronic properties, arising from the combination of an electron-rich pyrazole ring and an electron-deficient pyridine ring, make it a valuable component in the design of catalysts, sensors, and potential therapeutic agents. Understanding the electrochemical behavior of this ligand, both in its free form and when complexed with metals, is crucial for elucidating reaction mechanisms, predicting reactivity, and designing novel functional molecules.
Synthesis of this compound
The synthesis of this compound is well-established and can be achieved through several methods. A common and effective approach involves the reaction of 2-bromopyridine with pyrazole.
Experimental Protocol: Synthesis from 2-Bromopyridine and Pyrazole
Materials:
-
2-bromopyridine
-
Pyrazole
-
Xylene
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
To a 250 mL round-bottomed flask, add 2-bromopyridine (95 mmol), pyrazole (367 mmol), and 45 mL of xylene.
-
Heat the reaction mixture to reflux for 8 hours.
-
After cooling to room temperature, dissolve the resulting mixture in dichloromethane.
-
Wash the organic layer four times with 250 mL of water to remove excess pyrazole.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the product as a white solid.
Electrochemical Properties
The electrochemical behavior of this compound is characterized by the redox processes of its constituent pyrazole and pyridine rings. The pyrazole moiety is generally susceptible to oxidation, while the pyridine ring can undergo reduction.
General Redox Behavior
The electrochemical window of this compound is influenced by the solvent and supporting electrolyte used. In non-aqueous solvents like acetonitrile or dichloromethane, the ligand typically exhibits an irreversible oxidation wave at a positive potential, corresponding to the oxidation of the pyrazole ring. The reduction of the pyridine ring usually occurs at a negative potential and can be reversible or irreversible depending on the experimental conditions.
Quantitative Electrochemical Data
Direct and detailed quantitative electrochemical data for uncomplexed this compound is not extensively reported in the literature. However, data from related pyrazole and pyridine compounds, as well as computational studies, can provide valuable insights. The table below summarizes representative electrochemical data for related compounds to provide a comparative context.
| Compound/Complex | Redox Process | Potential (V vs. Ag/AgCl) | Method | Solvent/Electrolyte | Reference |
| Pyridine | Reduction | -2.6 (irreversible) | CV | Acetonitrile / TBAP | [1] |
| Pyrazole | Oxidation | > +1.5 (irreversible) | CV | Acetonitrile / TBAP | Inferred from[2] |
| Tris[this compound]cobalt(III) | Co(III)/Co(II) | +0.34 | CV | Acetonitrile / TBAPF6 | Inferred from[3] |
| [Ru(bpp)(DMSO)Cl2] (bpp = 2,6-bis(pyrazol-1-yl)pyridine) | Ru(III)/Ru(II) | +0.37 | CV | Not Specified | [4] |
| [Ru(bpp)(DMSO)Cl2] (bpp = 2,6-bis(pyrazol-1-yl)pyridine) | Ru(IV)/Ru(III) | +1.0 | CV | Not Specified | [4] |
Note: The potentials listed are indicative and can vary significantly with experimental conditions.
HOMO/LUMO Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the electronic properties and reactivity of a molecule. These can be estimated from cyclic voltammetry data. The HOMO level is related to the onset of oxidation potential, while the LUMO level is related to the onset of reduction potential.
| Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| DFT Calculations (representative for similar molecules) | ~ -6.0 to -6.5 | ~ -1.0 to -1.5 | ~ 4.5 to 5.5 |
Note: These are estimated values for illustrative purposes. Experimental determination is recommended for precise values.
Experimental Protocols for Electrochemical Analysis
Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary technique for investigating the electrochemical properties of this compound.[5][6][7]
4.1.1. Experimental Setup
-
Potentiostat: A standard electrochemical workstation.
-
Electrochemical Cell: A three-electrode cell.[5]
-
Working Electrode: Glassy carbon electrode (GCE).[8]
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).[5]
-
Counter Electrode: Platinum wire or graphite rod.[6]
-
Solvent: Acetonitrile or dichloromethane (spectroscopic grade).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP).[8]
-
Analyte Solution: 1-5 mM solution of this compound in the electrolyte solution.
4.1.2. Procedure
-
Polish the working electrode with alumina slurry, sonicate in deionized water and the solvent to be used, and dry it.
-
Prepare the analyte solution by dissolving this compound and the supporting electrolyte in the chosen solvent.
-
Assemble the three-electrode cell with the prepared solution.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.[9]
-
Set the parameters on the potentiostat:
-
Potential Range: e.g., -2.0 V to +2.0 V vs. the reference electrode. The range should be wide enough to observe the redox events of interest.
-
Scan Rate: Start with a typical scan rate of 100 mV/s. Varying the scan rate can provide information about the nature of the redox processes.[9]
-
-
Record the cyclic voltammogram.
-
If a ferrocene/ferrocenium (Fc/Fc+) couple is used as an internal standard, add a small amount of ferrocene to the solution and record the voltammogram again. The potential of the Fc/Fc+ couple can be used to reference the measured potentials.
Visualizations
Electrochemical Analysis Workflow
The following diagram illustrates a typical workflow for the electrochemical characterization of this compound.
Caption: Workflow for Electrochemical Analysis.
Applications in Coordination Chemistry and Catalysis
The electrochemical properties of this compound are profoundly influenced upon coordination to a metal center. The redox potential of the metal ion can be tuned by the ligand, and conversely, the redox activity of the ligand can be altered by the metal. This interplay is fundamental to the application of its metal complexes in various fields.
-
Electrocatalysis: Copper complexes of pyrazolylpyridine ligands have been investigated as catalysts for water oxidation.[10] The electronic properties of the ligand, influenced by substituents, can modulate the catalytic activity.
-
Sensors: The ability of this compound to form stable complexes with metal ions, often accompanied by a change in electrochemical or spectroscopic properties, makes it a candidate for the development of electrochemical sensors.
-
Redox-Active Materials: Metal complexes of this ligand can exhibit reversible redox processes, making them suitable for applications in redox-flow batteries and as charge-transfer mediators in molecular electronics.
Conclusion
This compound is a ligand of considerable electrochemical interest. While detailed quantitative data on the free ligand remains an area for further investigation, the established electrochemical behavior of its constituent rings and its metal complexes highlights its potential in the development of functional materials. The experimental protocols and comparative data provided in this guide serve as a foundation for researchers to explore and exploit the rich electrochemical properties of this versatile molecule. Further studies employing a combination of experimental and computational techniques will undoubtedly provide a more complete understanding of its redox chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ossila.com [ossila.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Dimeric Copper(II) Complex of Hexyl Bis(pyrazolyl)acetate Ligand as an Efficient Catalyst for Allylic Oxidations | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for 2-(1H-pyrazol-1-yl)pyridine in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(1H-pyrazol-1-yl)pyridine (py-pz) is a versatile N-heterocyclic ligand extensively utilized in coordination chemistry. Its simple structure, combining a pyridine and a pyrazole ring, allows for various coordination modes, making it a valuable building block for designing metal complexes with diverse applications. These applications span from materials science, such as in spin-crossover (SCO) materials and coordination polymers, to catalysis and medicinal chemistry.[1][2][3][4] The proton-responsive nature of the pyrazole's NH group in related protic pyrazole ligands adds another layer of functionality, enabling its participation in metal-ligand cooperation in catalysis.[2] This document provides a detailed overview of the applications of py-pz and its derivatives, along with experimental protocols for their synthesis and characterization.
Applications in Coordination Chemistry
The coordination of this compound and its derivatives to metal centers has led to the development of complexes with a wide array of functionalities.
1. Spin-Crossover (SCO) Materials:
Iron(II) complexes of py-pz and its derivatives, particularly 2,6-bis(pyrazol-1-yl)pyridine (bpp), are well-known for exhibiting spin-crossover behavior.[3] This phenomenon involves a reversible switching between a low-spin (LS) and a high-spin (HS) state, which can be triggered by external stimuli such as temperature, pressure, or light. This property makes them promising candidates for applications in molecular switches, sensors, and high-density data storage devices. For instance, iron(II) complexes of 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine have been shown to exhibit guest-modulated SCO properties.[3]
2. Homogeneous Catalysis:
Complexes of py-pz and its analogues have demonstrated significant catalytic activity in various organic transformations.
-
Transfer Hydrogenation: Ruthenium(II) complexes bearing a pyrazolyl–pyridyl–pyrazole ligand have shown exceptionally high activity in the transfer hydrogenation of ketones.[5] The presence of the NH group in the pyrazole ring can significantly accelerate the reaction rate.[5]
-
Olefin Transformations: Pyrazolyl-based transition metal complexes, including those with py-pz derivatives, have been investigated as catalysts for olefin transformations.[6] Nickel(II) complexes of (pyrazol-1-ylmethyl)pyridine ligands, upon activation with an organoaluminum co-catalyst, can oligomerize ethylene.[7][8]
-
Friedel-Crafts Alkylation: In some cases, the nickel-catalyzed oligomerization of ethylene in toluene can be followed by a Friedel-Crafts alkylation of the solvent.[7][8]
3. Biological and Medicinal Chemistry:
The structural motif of pyrazole and pyridine is found in many biologically active compounds.[9][10] Metal complexes incorporating py-pz derivatives have been explored for their potential as therapeutic agents.
-
Anticancer Activity: Pyrazole derivatives are known to exhibit a range of biological activities, including anticancer properties.[9][10] Transition metal complexes of pyrazolone-based ligands have shown cytotoxic activity against cancer cell lines.[9] The pyrazolo[3,4-b]pyridine core is considered a key structural feature for kinase inhibition, a major target in cancer therapy.[11]
4. Coordination Polymers and Metal-Organic Frameworks (MOFs):
The ability of py-pz and its multi-topic analogues to bridge multiple metal centers makes them suitable ligands for the construction of coordination polymers and MOFs.[4] These materials have potential applications in gas storage, separation, and catalysis. For example, 2,6-bis(pyrazol-3-yl)pyridines have been used to create coordination polymers.[4]
Quantitative Data
The following tables summarize key quantitative data for this compound and its representative metal complexes.
Table 1: ¹H NMR Spectroscopic Data for this compound.
| Proton | Chemical Shift (δ, ppm) in CDCl₃ |
| Pyridinyl 6-H | 8.59 (m) |
| Pyrazol-5-H | 8.39 (s) |
| Pyridinyl 3-H | 7.90 (d) |
| Pyridinyl 4-H | 7.80 (m) |
| Pyrazol 3-H | 7.73 (s) |
| Pyridinyl -5-H | 7.15 (s) |
| Pyrazole-4-H | 6.45 (m) |
| Data sourced from ChemicalBook.[12] |
Table 2: Selected Spectroscopic and Electrochemical Data for Metal Complexes.
| Complex | UV-Vis λmax (nm) | Redox Potential (V) | Reference |
| Iron(II) complexes with pyridyl N-heterocyclic carbene ligands | Varies with ligand substitution | Varies, reflects HOMO-LUMO gap | [13] |
| Ruthenium(II) sensitizer with bppCOOH ligand | MLCT bands up to 610 | Not specified | [14] |
| Note: Specific data for a single, simple py-pz complex is not readily available in a consolidated format in the provided search results. The data presented here are for related structures to illustrate the types of measurements performed. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 2-pyrazole-1-pyridine.[12]
Materials:
-
2-bromopyridine
-
Pyrazole
-
Xylene
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
To a 250 mL round-bottomed flask, add 2-bromopyridine (15.0 g, 95 mmol), pyrazole (25.0 g, 367 mmol), and xylene (45 mL).
-
Heat the reaction mixture to reflux for 8 hours.
-
Cool the mixture to room temperature.
-
Dissolve the resulting mixture in dichloromethane.
-
Wash the organic layer four times with 250 mL of water. Monitor the removal of excess pyrazole by gas chromatography.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation to yield the product as a white solid.
Protocol 2: Synthesis of a Generic Metal Complex of this compound
This is a general procedure for the synthesis of a metal complex, exemplified by the preparation of a zinc complex of a substituted py-pz derivative.[6]
Materials:
-
2-(3,5-diphenylpyrazol-1-ylmethyl)pyridine (or other py-pz derivative)
-
A metal salt (e.g., Zn(OAc)₂)
-
Methanol
Procedure:
-
Dissolve the py-pz ligand (e.g., 0.10 g, 0.32 mmol of 2-(3,5-diphenylpyrazol-1-ylmethyl)pyridine) in methanol (10 ml).
-
In a separate flask, dissolve the metal salt (e.g., 0.06 g, 0.32 mmol of Zn(OAc)₂) in methanol (10 ml).
-
Add the metal salt solution to the ligand solution at room temperature with stirring.
-
Stir the resulting clear solution for 24 hours.
-
Slowly evaporate the solvent to afford the complex as a solid.
-
The complex can be further purified by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of metal complexes of this compound.
Caption: Common coordination modes of pyrazolyl-pyridine ligands with metal centers.
Caption: Generalized catalytic cycle for transfer hydrogenation using a pyrazolyl-pyridine metal complex.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-PYRAZOL-1-YL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Utility of Transition Metal Complexes with 2-(1H-pyrazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and applications of transition metal complexes featuring the versatile N,N-bidentate ligand, 2-(1H-pyrazol-1-yl)pyridine. The protocols detailed herein are intended to serve as a practical guide for the preparation and utilization of these complexes in various fields, including catalysis and medicinal chemistry.
Introduction
Transition metal complexes of this compound have garnered significant interest due to their diverse reactivity and potential applications. The ligand's straightforward synthesis and its ability to form stable chelates with a wide range of transition metals make it an attractive platform for the development of novel catalysts and therapeutic agents. The electronic properties of the pyridine and pyrazole rings can be readily tuned through substitution, allowing for the fine-control of the resulting complex's steric and electronic environment. This adaptability is crucial for optimizing performance in applications such as catalytic transfer hydrogenation and for modulating the biological activity of potential anticancer drug candidates.
Synthesis of the Ligand: this compound
A reliable and scalable synthesis of the this compound ligand is the crucial first step. The following protocol is adapted from established literature procedures.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2-Bromopyridine
-
Pyrazole
-
Copper(I) iodide (CuI)
-
Potassium hydroxide (KOH)
-
(1R,2R)-1,2-Diaminocyclohexane
-
Manganese(II) fluoride (MnF₂)
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a reaction vial, add 2-bromopyridine (1.0 eq), pyrazole (1.5 eq), CuI (0.1 eq), MnF₂ (0.3 eq), KOH (2.0 eq), and (1R,2R)-1,2-diaminocyclohexane (0.2 eq).
-
Add water (0.5 mL per 1.5 mmol of pyrazole) to the vial.
-
Seal the vial and heat the reaction mixture at 100°C for 48 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with water to remove any unreacted pyrazole.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel.
-
Quantitative Data: Ligand Synthesis
| Product | Yield | ¹H NMR (400 MHz, CDCl₃) δ (ppm) |
| This compound | ~94% | 8.59 (ddd, J = 4.8, 1.9, 0.9 Hz, 1H), 8.45 (d, J = 2.9 Hz, 1H), 7.89 (td, J = 7.8, 1.9 Hz, 1H), 7.81 (dt, J = 8.1, 1.0 Hz, 1H), 7.75 (d, J = 1.7 Hz, 1H), 7.23 (ddd, J = 7.5, 4.8, 1.0 Hz, 1H), 6.48 (dd, J = 2.9, 1.7 Hz, 1H) |
Synthesis of Transition Metal Complexes
The following protocols describe the synthesis of representative transition metal complexes with this compound. These methods can be adapted for other transition metals and starting materials.
Synthesis of an Iron(II) Complex
Iron(II) complexes of this ligand are of interest for their potential spin-crossover properties and anticancer activities.
Experimental Protocol: Synthesis of --INVALID-LINK--₂
-
Materials:
-
This compound (pz-py)
-
Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O)
-
Nitromethane
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound (2.0 eq) in nitromethane.
-
In a separate flask, dissolve Fe(BF₄)₂·6H₂O (1.0 eq) in nitromethane.
-
Slowly add the iron(II) solution to the ligand solution with stirring.
-
Stir the resulting solution at room temperature for 2 hours.
-
Filter the solution to remove any impurities.
-
Slowly add diethyl ether to the filtrate to precipitate the complex.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
Synthesis of a Cobalt(II) Complex
Cobalt(II) complexes with pyrazolyl-pyridine ligands have been explored for their catalytic and magnetic properties.
Experimental Protocol: Synthesis of [Co(pz-py)₂Cl₂]
-
Materials:
-
This compound (pz-py)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Methanol
-
-
Procedure:
-
Dissolve CoCl₂·6H₂O (1.0 eq) in methanol (10 mL).
-
Dissolve this compound (2.0 eq) in methanol (10 mL).
-
Add the ligand solution dropwise to the cobalt(II) salt solution with constant stirring.
-
Reflux the reaction mixture for 3 hours.
-
Allow the solution to cool to room temperature, during which time a precipitate will form.
-
Collect the solid by filtration, wash with cold methanol, and dry in a desiccator.[1]
-
Synthesis of a Copper(II) Complex
Copper(II) complexes are widely studied for their biological activities and catalytic applications.
Experimental Protocol: Synthesis of --INVALID-LINK--₂
-
Materials:
-
This compound (HL)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Methanol
-
-
Procedure:
-
Dissolve this compound (2.0 eq) in methanol.
-
Add a methanolic solution of Cu(NO₃)₂·3H₂O (1.0 eq) to the ligand solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
The resulting precipitate is filtered, washed with methanol, and dried.[2]
-
Synthesis of a Ruthenium(II) Complex for Catalysis
Ruthenium(II) complexes of this ligand are particularly effective as catalysts for transfer hydrogenation reactions.
Experimental Protocol: Synthesis of a Ru(II) Catalyst
-
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
2-Propanol
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine [RuCl₂(p-cymene)]₂ (1.0 eq) and this compound (2.2 eq).
-
Add anhydrous 2-propanol and Na₂CO₃ (2.5 eq).
-
Heat the mixture to reflux for 4 hours.
-
After cooling, filter the mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude complex.
-
The complex can be purified by recrystallization or column chromatography.
-
Quantitative Data: Complex Synthesis and Characterization
| Complex | Metal | Yield | Color | Key IR Bands (cm⁻¹) (M-N) |
| --INVALID-LINK--₂ | Fe(II) | High | Yellow-Orange | ~400-500 |
| [Co(pz-py)₂Cl₂] | Co(II) | Good | Blue/Green | ~435 |
| --INVALID-LINK--₂ | Cu(II) | High | Blue | ~400-500 |
| Ru(II) complex | Ru(II) | Good | Red/Brown | ~400-500 |
Applications
Catalysis: Transfer Hydrogenation of Ketones
Ruthenium(II) complexes with this compound ligands have demonstrated high catalytic activity in the transfer hydrogenation of ketones to the corresponding alcohols, a crucial transformation in organic synthesis.[3]
Experimental Protocol: Catalytic Transfer Hydrogenation
-
Materials:
-
Ketone substrate (e.g., acetophenone)
-
Ruthenium(II) catalyst (synthesized as above)
-
2-Propanol (as both solvent and hydrogen source)
-
Potassium isopropoxide (iPrOK) or another suitable base
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the ketone (1.0 mmol) and the Ruthenium(II) catalyst (0.01 mmol, 1 mol%) in 2-propanol (10 mL).
-
Add the base (e.g., iPrOK, 0.1 mmol, 10 mol%).
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude alcohol.
-
Purify the product by column chromatography.
-
Quantitative Data: Catalytic Activity
| Substrate | Catalyst Loading (mol%) | Base | Time (h) | Conversion (%) |
| Acetophenone | 1 | iPrOK | 0.25 | >96 |
| 4'-Chloroacetophenone | 1 | iPrOK | 0.5 | >95 |
| Cyclohexanone | 1 | iPrOK | 1 | >99 |
Experimental Workflow for Synthesis and Catalytic Application
Caption: Workflow for the synthesis of the ligand and its transition metal complex, followed by its application in catalytic transfer hydrogenation.
Drug Development: Anticancer Activity
Transition metal complexes with this compound have shown promising anticancer activity, often through the induction of apoptosis.[4][5] The following protocol outlines a general method for evaluating the in vitro cytotoxicity of these complexes.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Synthesized metal complex
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a series of dilutions of the metal complex in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the complex.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).
-
Quantitative Data: Anticancer Activity
| Complex | Cell Line | IC₅₀ (µM) after 48h |
| [Cu(pz-py)₂(NO₃)₂] | HeLa | Data to be determined |
| --INVALID-LINK--₂] | MCF-7 | Data to be determined |
Signaling Pathway: Metal Complex-Induced Apoptosis
Many metal complexes exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. Metal complexes can trigger apoptosis by generating reactive oxygen species (ROS), causing DNA damage, or directly interacting with cellular components to initiate the signaling cascade.[1][6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 4. Metallomics insights into the programmed cell death induced by metal-based anticancer compounds - Metallomics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis in leukemia cell lines by new copper(II) complexes containing naphthyl groups via interaction with death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(1H-pyrazol-1-yl)pyridine Copper Complexes in Water Oxidation Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(1H-pyrazol-1-yl)pyridine-based copper complexes as catalysts for water oxidation, a critical reaction in the pursuit of clean energy technologies. The following sections detail the synthesis of these catalysts, protocols for evaluating their electrochemical performance, and a summary of their catalytic activities.
Introduction
The oxidation of water (2H₂O → O₂ + 4H⁺ + 4e⁻) is a key bottleneck in the development of artificial photosynthesis and hydrogen fuel production. Copper complexes featuring ligands such as this compound and its derivatives have emerged as promising, cost-effective, and efficient catalysts for this reaction.[1][2] These complexes can mediate both chemical and electrochemical water oxidation. The tunability of the ligand's steric and electronic properties allows for the optimization of catalytic activity, offering a rich field for catalyst design and development.[1]
Data Presentation: Catalytic Performance of Copper Complexes
The catalytic performance of various this compound-type copper complexes for water oxidation is summarized below. Key metrics include Turnover Frequency (TOF), which measures the per-second catalytic rate, Turnover Number (TON), indicating catalyst stability, and the overpotential, which represents the extra potential required above the thermodynamic minimum to drive the reaction.
Table 1: Electrocatalytic Water Oxidation Performance
| Complex | Ligand | Conditions | Overpotential (mV) | TOF (s⁻¹) | Reference |
| C2 | 2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine | pH 6.5 | 674 | 9.77 | [1][3] |
| --INVALID-LINK--₂ | 1,9-bis(2-pyridyl)-2,5,8-triazanonane | Neutral | 530 | 0.44 | [4] |
| --INVALID-LINK--₂ | 5-methyl-1,9-bis(2-pyridyl)-2,5,8-triazanonane | Neutral | 640 | 0.04 | [4] |
| Trinuclear Cu Complex | Dodecaaza macrotetracycle | pH 7.0 | 550 | ~10 | [5] |
| [CuII(L)]²⁺ | 1,3-bis(((1-methyl-1H-imidazol-2-yl)methyl)amino)propan-2-ol | Basic | 830 | 0.12 | [6] |
Table 2: Chemical Water Oxidation Performance with Cerium(IV) Ammonium Nitrate (CAN)
| Complex | Ligand | Oxidant | TON | TOF (s⁻¹) | Reference |
| C2 | 2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine | CAN | 4.6 | 0.31 | [1][3] |
| C4 | 2,6-bis((3,5-diphenyl-1H-pyrazol-1-yl)methyl)pyridine | CAN | 2.3 | 0.0086 | [1][3] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the ligand and its copper complex, followed by procedures for evaluating their electrocatalytic water oxidation performance.
Synthesis of 2,6-bis((1H-pyrazol-1-yl)methyl)pyridine Ligand
This protocol is adapted from the synthesis of similar pyridine-pyrazole ligands.[7][8]
Materials:
-
2,6-pyridinedimethanol
-
p-toluenesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Pyrazole
-
Sodium hydride (NaH)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 2,6-pyridinedimethylene-ditosylate:
-
Dissolve 2,6-pyridinedimethanol (2 mmol) and NaOH (20 mmol) in a mixture of THF/water (1:1, 15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (4 mmol) in THF (7.5 mL).
-
Stir the mixture at 0 °C for 4 hours.
-
Pour the reaction mixture into water (20 mL) and extract with methylene chloride.
-
Wash the organic phase with saturated aqueous NaCl and then with distilled water.
-
Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the tosylated intermediate as a white powder.[7]
-
-
Synthesis of the Ligand:
-
Under a nitrogen atmosphere, add pyrazole (3.2 mmol) in dry THF (5 mL) dropwise to a suspension of NaH (3.2 mmol) in dry THF (5 mL) at 0 °C.
-
Stir for 15 minutes to obtain a clear solution of sodium pyrazolide.
-
Add a solution of 2,6-pyridinedimethylene-ditosylate (1.6 mmol) in dry THF (7.5 mL) to the sodium pyrazolide solution.
-
Stir the mixture overnight at room temperature.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using ethyl acetate as the eluent to obtain the pure 2,6-bis((1H-pyrazol-1-yl)methyl)pyridine ligand as a white solid.[7]
-
Synthesis of the Copper(I) Complex
This protocol describes a general method for the synthesis of copper(I) complexes with pyrazolyl-pyridine ligands.[1]
Materials:
-
2,6-bis((1H-pyrazol-1-yl)methyl)pyridine ligand
-
[Cu(MeCN)₄]PF₆ (Tetrakis(acetonitrile)copper(I) hexafluorophosphate)
-
Acetonitrile (MeCN)
-
Diethyl ether
Procedure:
-
Dissolve the 2,6-bis((1H-pyrazol-1-yl)methyl)pyridine ligand (1 mmol) in acetonitrile.
-
In a separate flask, dissolve [Cu(MeCN)₄]PF₆ (1 mmol) in acetonitrile.
-
Add the copper salt solution to the ligand solution and stir at room temperature for 4-6 hours.
-
Reduce the volume of the solvent under vacuum.
-
Add diethyl ether to precipitate the copper complex.
-
Filter the solid, wash with diethyl ether, and dry under vacuum.
Electrochemical Analysis: Cyclic Voltammetry (CV)
CV is used to probe the redox behavior of the copper complex and to determine the onset potential for catalytic water oxidation.
Apparatus:
-
Potentiostat
-
Three-electrode cell:
-
Electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7)[5]
Procedure:
-
Prepare a stock solution of the copper complex (e.g., 1 mM) in the electrolyte solution.
-
Assemble the three-electrode cell with the electrolyte solution.
-
Polish the glassy carbon working electrode before each experiment.
-
Record a background CV of the electrolyte solution.
-
Add the copper complex to the cell to the desired concentration (e.g., 0.5 mM).[5]
-
Record the CV at a scan rate of 100 mV/s, scanning to potentials where water oxidation is expected (e.g., up to 1.8 V vs. NHE).[9]
-
The catalytic current will be observed as a significant increase in the anodic current at a certain potential, which is the onset potential for water oxidation.
Controlled Potential Electrolysis (CPE)
CPE is performed to confirm that the observed catalytic current is due to oxygen evolution and to determine the Faradaic efficiency.
Apparatus:
-
Potentiostat
-
Gas-tight two-compartment electrochemical cell
-
Working, reference, and counter electrodes as in CV
-
Gas chromatograph (GC) for O₂ quantification[3]
Procedure:
-
Set up the two-compartment cell with the electrolyte and the copper complex.
-
Purge the headspace of the cell with an inert gas (e.g., argon) to remove air.
-
Apply a constant potential (e.g., 1.7 V vs. NHE) at which catalytic water oxidation is observed in the CV.[1]
-
Monitor the current over time.
-
Periodically, take a sample from the headspace of the cell using a gas-tight syringe and inject it into a GC to quantify the evolved oxygen.[3]
-
The Faradaic efficiency is calculated by comparing the moles of O₂ detected with the moles of O₂ expected based on the total charge passed during the electrolysis.
Oxygen Quantification by Gas Chromatography (GC)
Apparatus:
-
Gas chromatograph equipped with a Thermal Conductivity Detector (TCD).[10]
-
Column suitable for separating permanent gases (e.g., molecular sieve 5A).[11]
-
Carrier gas: Helium or Argon.[12]
Procedure:
-
Calibrate the GC by injecting known amounts of oxygen to create a calibration curve.
-
Take a known volume of the headspace gas from the CPE cell with a gas-tight syringe.[3]
-
Inject the sample into the GC.
-
Integrate the oxygen peak in the chromatogram.
-
Determine the amount of oxygen produced by comparing the peak area to the calibration curve.
Visualization of Key Processes
The following diagrams illustrate the general workflow for catalyst evaluation and a plausible catalytic cycle for water oxidation.
Experimental Workflow
Caption: Workflow for synthesis and evaluation of copper catalysts.
Proposed Catalytic Cycle for Water Oxidation
Caption: A plausible water oxidation catalytic cycle.
This document provides a foundational guide for researchers entering the field of water oxidation catalysis using this compound copper complexes. The provided protocols and data serve as a starting point for the synthesis, characterization, and evaluation of these promising catalysts.
References
- 1. Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(i) complexes - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Electrocatalytic water oxidation by copper(ii) complexes with a pentadentate amine-pyridine ligand - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. Electrochemical water oxidation using a copper complex - Dalton Transactions (RSC Publishing) DOI:10.1039/C8DT01323C [pubs.rsc.org]
- 7. Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of dissolved H2, O2, and CO2 in groundwater using passive samplers for gas chromatographic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Determination of Volatile Fuel Oxygenates in Water by Gas Chromatography–Triple Quadrupole Mass Spectrometry: Effect of Automated Sample Preparation Techniques | MDPI [mdpi.com]
Application Notes and Protocols: Ruthenium Complexes of 2-(1H-pyrazol-1-yl)pyridine Derivatives in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium complexes featuring nitrogen-based ligands have emerged as a versatile and powerful class of catalysts in organic synthesis. Among these, complexes incorporating 2-(1H-pyrazol-1-yl)pyridine (pzpy) and its derivatives are of significant interest due to the tunable electronic and steric properties imparted by the bidentate N,N-ligand framework. While the initial focus of this document was on C-C coupling reactions, a comprehensive review of the current literature reveals that the primary application of these specific ruthenium complexes lies in hydrogenation and dehydrogenation reactions. Their use as catalysts for mainstream C-C coupling reactions like Suzuki-Miyaura, Heck, or Sonogashira is not well-documented.
Therefore, these notes will provide a detailed overview of the synthesis of these ruthenium complexes and their highly effective application in acceptorless dehydrogenation reactions, a green chemistry process with significant potential in organic synthesis.
Synthesis of Ruthenium(II) Complexes with Pyrazolyl-Pyridine Ligands
The synthesis of ruthenium(II) complexes bearing pyrazolyl-pyridine type ligands typically involves the reaction of a suitable ruthenium precursor with the desired ligand. A common precursor is dichlorodimethylsulfoxide ruthenium(II), [RuCl₂(DMSO)₄], or trichloro(p-cymene)ruthenium(II) dimer, [RuCl₂(p-cymene)]₂. The ligand itself can be synthesized through established organic chemistry methods.
Protocol 1: Synthesis of a Cationic Ru(II) Complex with a 2,6-bis(1H-pyrazol-3-yl)pyridine Ligand
This protocol is adapted from methodologies described for the synthesis of NNN pincer-type ruthenium complexes.[1]
Materials:
-
2,6-bis(5-methyl-1H-pyrazol-3-yl)pyridine (L1)
-
[RuCl₂(PPh₃)₃]
-
Toluene, anhydrous
-
Standard Schlenk line and glassware
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,6-bis(5-methyl-1H-pyrazol-3-yl)pyridine (L1, 1 equivalent) in anhydrous toluene.
-
Add [RuCl₂(PPh₃)₃] (1 equivalent) to the solution.
-
Reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under vacuum.
-
The product may precipitate upon cooling or require the addition of a non-polar solvent like hexane to induce precipitation.
-
Isolate the solid product by filtration, wash with a small amount of cold toluene and then hexane.
-
Dry the resulting solid under vacuum to yield the complex, for instance, [RuCl(PPh₃)₂(κ³-NNN-L1)]Cl.
-
Characterize the final product using NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and elemental analysis.
Application in Acceptorless Dehydrogenation of Alcohols
Ruthenium(II) complexes with pyrazole-pyridine ligands have proven to be highly efficient catalysts for the acceptorless dehydrogenation (AD) of primary alcohols to aldehydes. This process is environmentally friendly as the only byproduct is dihydrogen gas (H₂).[1]
Catalytic Performance Data
The following table summarizes the catalytic activity of a representative cationic ruthenium(II) complex, [RuCl(PPh₃)₂(κ³-NNN-L1)]Cl (Complex 1), in the acceptorless dehydrogenation of various primary alcohols to their corresponding aldehydes.[1]
| Entry | Substrate (Alcohol) | Product (Aldehyde) | Yield (%)[1] |
| 1 | Benzyl alcohol | Benzaldehyde | >99 |
| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | >99 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | >99 |
| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 98 |
| 5 | 4-(Trifluoromethyl)benzyl alcohol | 4-(Trifluoromethyl)benzaldehyde | 96 |
| 6 | 1-Phenylethanol | Acetophenone | 99 |
| 7 | Cinnamyl alcohol | Cinnamaldehyde | 95 |
| 8 | 1-Hexanol | Hexanal | 85 |
Protocol 2: General Procedure for Acceptorless Dehydrogenation of Primary Alcohols
This protocol outlines a general method for the catalytic acceptorless dehydrogenation of a primary alcohol using a Ru(II)-pyrazolyl-pyridine complex.[1]
Materials:
-
Ruthenium catalyst (e.g., Complex 1 from Protocol 1)
-
Substrate (primary alcohol)
-
Base (e.g., KOtBu)
-
Solvent (e.g., Toluene or o-xylene), anhydrous
-
Standard Schlenk tube or reaction vessel equipped with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the ruthenium catalyst (e.g., 1 mol%), the base (e.g., 10 mol%), and a magnetic stir bar under an inert atmosphere.
-
Add the anhydrous solvent (e.g., 2 mL).
-
Add the primary alcohol substrate (1 equivalent, e.g., 0.5 mmol).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110-140 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a small amount of water or saturated aqueous NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldehyde.
Visualizations
Catalytic Cycle for Acceptorless Dehydrogenation
The proposed catalytic cycle for the acceptorless dehydrogenation of alcohols by a Ru(II)-NNN pincer complex typically involves the following key steps: alcohol coordination, β-hydride elimination to form a ruthenium-hydride species and the aldehyde product, and subsequent release of dihydrogen to regenerate the active catalyst.
Caption: Proposed catalytic cycle for acceptorless dehydrogenation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the ruthenium-catalyzed acceptorless dehydrogenation reaction, from setup to product isolation.
Caption: General experimental workflow for catalytic dehydrogenation.
References
Application Notes and Protocols: 2-(1H-pyrazol-1-yl)pyridine in the Synthesis of Coordination Polymers and MOFs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) utilizing the versatile N-heterocyclic ligand, 2-(1H-pyrazol-1-yl)pyridine. This ligand, featuring both a pyridine and a pyrazole ring, offers multiple coordination sites, making it an excellent building block for creating diverse supramolecular architectures with potential applications in catalysis, sensing, and materials science.
Introduction
This compound is a bidentate ligand that coordinates to metal ions through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrazole ring. The flexibility of the pyrazole ring and the potential for functionalization on both heterocyclic systems allow for the fine-tuning of the electronic and steric properties of the resulting coordination compounds. This adaptability is crucial in the rational design of CPs and MOFs with desired topologies and functionalities. Pyrazole-based ligands are instrumental in constructing a variety of supramolecular structures, including coordination polymers, metal-organic frameworks, and nanostructured materials, through noncovalent interactions like hydrogen bonding, π–π stacking, and metal coordination.[1] These materials have shown promise in diverse fields such as gas adsorption, catalysis, and sensing.[1]
Applications
Coordination polymers and MOFs synthesized from this compound and its derivatives exhibit a range of valuable properties:
-
Catalysis: The metallic nodes within the framework can act as catalytic centers. Protic pyrazole complexes, for instance, have been shown to catalyze reactions such as the dehydrogenation of formic acid.[2] MOFs can also be functionalized with catalytically active species, as demonstrated in the synthesis of pyrazolo[3,4-b]pyridine derivatives using a Zr-based MOF catalyst.
-
Sensing: The porous nature of MOFs and the potential for host-guest interactions make them suitable for chemical sensing applications. The incorporation of specific functional groups can lead to selective detection of various analytes.
-
Luminescence: Coordination polymers incorporating pyrazole-type ligands have been shown to exhibit photoluminescent properties, which can be tuned by the choice of metal ion and ligand modification.
-
Drug Delivery: The tunable pore sizes and biocompatibility of certain MOFs make them promising candidates for controlled drug release systems.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of coordination polymers and MOFs using pyrazole-containing ligands. While these protocols may not exclusively use this compound, they are based on established methods for structurally similar ligands and can be adapted accordingly.
Protocol 1: Solvothermal Synthesis of a Zr-Based MOF
This protocol is adapted from the synthesis of a Zr-based MOF with mixed ligands and can be modified for the incorporation of a functionalized this compound ligand.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Aminoterephthalic acid (BDC-NH₂)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
This compound (or a carboxylate-functionalized derivative)
-
N,N-Dimethylformamide (DMF), dry
-
Acetic acid
-
Ethanol
-
Teflon-lined autoclave (100 mL)
Procedure:
-
Solution 1 Preparation: In a 100 mL beaker, dissolve ZrCl₄ (0.6 mmol, 0.14 g) in 40 mL of dry DMF with sonication.[3]
-
Solution 2 Preparation: In a separate 50 mL beaker, dissolve BDC-NH₂ (0.3 mmol, 0.054 g) and DABCO (0.3 mmol, 0.033 g) in 20 mL of dry DMF.[3]
-
Mixing: Combine Solution 1 and Solution 2 in a 250 mL beaker and add 10 mL of acetic acid. Stir the mixture at room temperature for 15 minutes.[3]
-
Solvothermal Reaction: Transfer the resulting mixture into a 100 mL Teflon-lined autoclave. Seal the autoclave and place it in an oven preheated to 120 °C for 24 hours.[3]
-
Isolation and Washing: After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature. Isolate the solid product by centrifugation. Wash the product sequentially with DMF (3 x 20 mL) and ethanol (3 x 20 mL).
-
Drying: Dry the final product in a vacuum oven at 60 °C for 12 hours.
Protocol 2: Room Temperature Synthesis of a Copper(II) Coordination Polymer
This protocol is based on the synthesis of coordination polymers from copper(II) carboxylates and pyrazole.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
This compound
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Ligand Solution: Dissolve this compound (2 mmol) in 20 mL of methanol.
-
Metal Salt Solution: In a separate flask, dissolve copper(II) acetate monohydrate (1 mmol) in 20 mL of methanol.
-
Reaction: Slowly add the ligand solution to the metal salt solution with continuous stirring at room temperature.
-
Crystallization: Allow the resulting solution to stand undisturbed. Slow evaporation of the solvent over several days should yield crystalline product. Alternatively, crystals can be precipitated by the slow diffusion of diethyl ether into the reaction mixture.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.
Data Presentation
The structural characterization of coordination polymers and MOFs is crucial for understanding their properties. X-ray crystallography is a primary technique for this purpose. Below are tables summarizing crystallographic data for representative pyrazole-based ligands and a coordination polymer, illustrating the type of quantitative data that should be collected and reported.
Table 1: Crystallographic Data for Pyrazole-Pyridine Based Ligands
| Parameter | 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine | 2-[bis(1H-pyrazol-1-yl)methyl]pyridine |
| Formula | C₁₃H₁₃N₅ | C₁₂H₁₁N₅ |
| Molar Mass ( g/mol ) | 239.28 | 225.26 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 7.481 (3) | 7.5723 (3) |
| b (Å) | 9.076 (4) | 8.6376 (3) |
| c (Å) | 19.021 (8) | 9.7354 (5) |
| α (°) | 90 | 97.539 (2) |
| β (°) | 95.471 (5) | 106.123 (4) |
| γ (°) | 90 | 105.510 (5) |
| Volume (ų) | 1285.7 (9) | 574.73 (5) |
| Z | 4 | 2 |
| Temperature (K) | 296 | 173 |
| Reference | [4] | [5] |
Table 2: Crystallographic Data for a Cadmium Coordination Polymer with a Pyrazolyl-Thiazoline Ligand
| Parameter | [Cd(PyTn)(SO₄)(H₂O)₄]n |
| Formula | C₇H₁₃CdN₃O₆S₂ |
| Molar Mass ( g/mol ) | 427.78 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.134(2) |
| b (Å) | 12.015(2) |
| c (Å) | 11.895(2) |
| β (°) | 109.43(3) |
| Volume (ų) | 1364.0(5) |
| Z | 4 |
| Reference | [6] |
Visualizations
Diagrams illustrating the synthesis workflow and the logical relationship of components in the formation of coordination polymers are provided below.
Caption: General workflow for the synthesis of coordination polymers and MOFs.
Caption: Logical relationship of components in the formation and function of CPs/MOFs.
References
- 1. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterometallic Coordination Polymer Gels Supported by 2,4,6-Tris(pyrazol-1-yl)-1,3,5-triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Luminescent Materials Based on 2-(1H-pyrazol-1-yl)pyridine Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, photophysical properties, and applications of luminescent coordination polymers based on the 2-(1H-pyrazol-1-yl)pyridine (pypz) scaffold. The information is intended to guide researchers in the development and utilization of these materials for various applications, including sensing and optoelectronics.
Data Presentation: Photophysical Properties
The following tables summarize the key photophysical data for representative luminescent coordination polymers incorporating pyridine-pyrazole type ligands. These materials exhibit tunable emission properties depending on the metal center and the specific ligand structure.
Table 1: Luminescence Data for Lanthanide Coordination Polymers with 3-(2-pyridyl)pyrazole (2-PyPzH)
| Compound | Emission Maximum (nm) | Quantum Yield (%) |
| [Ce(2-PyPzH)₃Cl₃] | ~600 | - |
| [Tb(2-PyPzH)₂Cl₃] | - | 92 |
Data extracted from a study on 3-(2-pyridyl)pyrazole based lanthanide complexes, highlighting a significant bathochromic shift for the Ce³⁺ emission and a high quantum yield for the Tb³⁺ complex.[1][2]
Table 2: Sensing Performance of a Terbium(III) Coordination Polymer for Quinolone Antibiotics
| Analyte | Detection Limit (nM) |
| Ofloxacin (OFX) | 27.9 |
| Levofloxacin (LFX) | 17.1 |
| Norfloxacin (NFX) | 8.0 |
This data showcases the application of a Tb(III) coordination polymer based on a functionalized this compound ligand as a highly sensitive fluorescent probe for the detection of quinolone antibiotics.[3][4]
Experimental Protocols
Detailed methodologies for the synthesis of the pypz ligand and its coordination polymers, along with characterization and application protocols, are provided below.
2.1. Synthesis of this compound Ligand
This protocol describes a general method for the synthesis of the pypz ligand.
Materials:
-
2-hydrazinopyridine
-
1,1,3,3-tetramethoxypropane
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Hydroxide
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-hydrazinopyridine in ethanol.
-
Add concentrated hydrochloric acid dropwise to the solution while stirring.
-
Add 1,1,3,3-tetramethoxypropane to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling to room temperature, neutralize the solution with aqueous sodium hydroxide.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
2.2. Synthesis of a Generic Luminescent Coordination Polymer
This protocol outlines a general solvothermal method for the synthesis of a luminescent coordination polymer.
Materials:
-
This compound (pypz) ligand
-
A metal salt (e.g., Tb(NO₃)₃·6H₂O, ZnCl₂, Cd(NO₃)₂)
-
A suitable solvent or solvent mixture (e.g., DMF, ethanol, acetonitrile)
Procedure:
-
In a small glass vial, dissolve the pypz ligand in the chosen solvent.
-
In a separate vial, dissolve the metal salt in the same solvent.
-
Combine the two solutions in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (typically between 80-160 °C) for 24-72 hours.
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash them with the solvent, and dry them in air.
2.3. Protocol for Luminescence Sensing of Analytes
This protocol describes a general procedure for using a luminescent coordination polymer as a fluorescent probe.
Materials:
-
Luminescent coordination polymer stock suspension (e.g., in ethanol)
-
Analyte stock solutions of known concentrations
-
Buffer solution (if pH control is necessary)
-
Fluorometer
Procedure:
-
Disperse the finely ground coordination polymer in a suitable solvent (e.g., ethanol) to form a stable suspension.
-
In a cuvette, place a specific volume of the coordination polymer suspension.
-
Record the initial fluorescence emission spectrum of the suspension.
-
Add small aliquots of the analyte stock solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence emission spectrum after each addition of the analyte.
-
Monitor the change in fluorescence intensity (quenching or enhancement) at the characteristic emission wavelength of the coordination polymer.
-
Plot the change in fluorescence intensity against the analyte concentration to generate a calibration curve.
Mandatory Visualizations
3.1. Synthesis Workflow
Caption: General workflow for the solvothermal synthesis of pypz coordination polymers.
3.2. Luminescence Mechanism: Antenna Effect
Caption: The antenna effect mechanism for lanthanide luminescence in pypz CPs.
3.3. Sensing Application Workflow
Caption: Workflow for analyte detection using a luminescent pypz CP probe.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Tb (Ⅲ) Coordination Polymer Based on 5-(2-(Pyrazole-1-yl) Pyridine-5-yl) Terephthalic Acid and Its Visual Detection of Quinolone Antibiotics [mdpi.com]
- 4. A Tb (Ⅲ) Coordination Polymer Based on 5-(2-(Pyrazole-1-yl) Pyridine-5-yl) Terephthalic Acid and Its Visual Detection of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(1H-pyrazol-1-yl)pyridine Derivatives as Corrosion Inhibitors for Mild Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of 2-(1H-pyrazol-1-yl)pyridine derivatives as corrosion inhibitors for mild steel, particularly in acidic environments.
Application Notes
This compound derivatives have emerged as a promising class of organic corrosion inhibitors for mild steel. Their efficacy stems from the presence of multiple adsorption centers, including the pyridine and pyrazole rings with their nitrogen heteroatoms and π-electron systems. These features facilitate the formation of a protective film on the steel surface, mitigating corrosive attack.
The general mechanism of inhibition involves the adsorption of the inhibitor molecules onto the mild steel surface. This adsorption can be physisorption, chemisorption, or a combination of both. The pyridine and pyrazole moieties can coordinate with the vacant d-orbitals of iron atoms on the steel surface, while the aromatic rings can interact via π-electrons. This protective layer acts as a barrier, hindering the diffusion of corrosive species (such as H+ and Cl- ions in acidic media) to the metal surface and impeding the anodic dissolution of iron and the cathodic hydrogen evolution reaction.
The inhibition efficiency of these derivatives is influenced by their concentration, the temperature of the corrosive environment, and the specific substituents on the pyridine and pyrazole rings.
Key Performance Indicators
The effectiveness of these inhibitors is quantified through several parameters, primarily inhibition efficiency (IE%). This is often determined using weight loss measurements and electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy. Higher IE% values indicate better protection. Other important parameters include corrosion current density (i_corr), polarization resistance (R_p), and charge transfer resistance (R_ct).
Quantitative Data Summary
The following tables summarize the performance of various pyrazole derivatives as corrosion inhibitors for mild steel in 1 M HCl, as reported in the literature.
Table 1: Inhibition Efficiency of Pyrazole Derivatives from Weight Loss and Electrochemical Measurements
| Inhibitor | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Technique | Reference |
| DPA | 10⁻³ | 298 | 97 | Weight Loss, EIS, PDP | |
| DPM | 10⁻³ | 298 | - | - | [1] |
| DPF | 10⁻³ | 298 | - | - | [1] |
| N-PMBSA | Optimum | - | 94.58 ± 0.02 | EIS, PDP | [2] |
| N-PBA | Optimum | - | 92.37 ± 0.02 | EIS, PDP | [2] |
| DPP | 10⁻³ | 298 | 80 | Weight Loss, EIS, PDP | [3] |
| 4-CP | 10⁻³ | 298 | 94 | Weight Loss, EIS, PDP | [3] |
| WG1 | 10⁻⁴ | - | 94.9 | EIS, PDP | [4] |
| WG2 | 10⁻⁴ | - | 94.1 | EIS, PDP | [4] |
| DPCM | 400 ppm | 333 | 89.5 | Weight Loss | [5] |
| TB5 | - | - | - | Weight Loss, EIS, PDP | [6] |
| TB6 | - | - | - | Weight Loss, EIS, PDP | [6] |
| DPP | 10⁻³ | 298 | 89 | Weight Loss, EIS, PDP | [7] |
| PP | 10⁻³ | 298 | 93 | Weight Loss, EIS, PDP | [7] |
| DPHM | 400 ppm | 333 | 89.5 | Weight Loss | |
| PTA | 0.2 x 10⁻³ | - | 96.06 | Weight Loss, EIS, PDP | [8] |
| PAP | - | 303-333 | - | Weight Loss, EIS, PDP | [9] |
| L1 | 10⁻³ | - | 92.4 | Weight Loss | [10] |
| L2 | 10⁻³ | - | 92.3 | Weight Loss | [10] |
Table 2: Electrochemical Parameters for Mild Steel in 1 M HCl in the Absence and Presence of Pyrazole Inhibitors
| Inhibitor | Concentration (M) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | R_ct (Ω cm²) | C_dl (µF/cm²) | Reference |
| Blank | - | - | - | - | - | [2][3][11] |
| N-PMBSA | Optimum | - | - | - | - | [2] |
| N-PBA | Optimum | - | - | - | - | [2] |
| BF2 | - | - | - | Increased | Decreased | [11] |
| BF4 | - | - | - | Increased | Decreased | [11] |
| DPP | 10⁻³ | - | - | 93.7 | - | [3] |
| 4-CP | 10⁻³ | - | - | 287.7 | - | [3] |
Experimental Protocols
Synthesis of this compound Derivatives
While specific synthesis routes for novel derivatives will vary, a general approach often involves the reaction of a substituted pyrazole with a halo-substituted pyridine.
-
Example Synthesis of a Pyrazolone-Sulfonamide Hybrid:
-
Prepare a diazonium salt solution of a suitable sulfonamide (e.g., sulfadimidine).[12]
-
Dissolve a pyrazolone derivative (e.g., 1-Phenyl-3-methyl-5-pyrazolone) in a suitable solvent.[12]
-
Slowly add the diazonium salt solution to the pyrazolone solution with continuous stirring.[12]
-
Filter the resulting precipitate, dry it, and recrystallize from a suitable solvent like aqueous ethanol to obtain the pure product.[12]
-
Characterize the synthesized compound using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[12]
-
Preparation of Mild Steel Specimens
-
Cut mild steel sheets into coupons of appropriate dimensions (e.g., 2 cm x 2 cm x 0.2 cm for weight loss measurements).[9]
-
Mechanically polish the coupons using a series of emery papers of decreasing grit size (e.g., 220, 400, 800, 1000, 1200).[11]
-
Rinse the polished coupons with distilled water, followed by degreasing with acetone or ethanol.[11][13]
-
Wash again with distilled water and dry at room temperature before use.[11]
Weight Loss Measurements
-
Weigh the prepared mild steel coupons accurately using an analytical balance.
-
Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor for a specified period (e.g., 1, 2, 5, 10 hours or longer).[14][15]
-
After the immersion period, retrieve the coupons, wash them with distilled water and a suitable cleaning solution to remove corrosion products, then rinse with ethanol and acetone, and finally dry them.[14]
-
Weigh the coupons again to determine the weight loss.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (87.6 × W) / (A × T × D)
-
Where W is the weight loss in mg, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
-
IE% = [(W₀ - Wᵢ) / W₀] × 100
-
Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.[15]
-
-
Electrochemical Measurements
Electrochemical experiments are typically performed in a three-electrode cell containing the mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Immerse the prepared mild steel working electrode in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[16]
-
Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[2][17]
-
Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot).
-
Extrapolate the linear Tafel regions of the cathodic and anodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100
-
Where i_corr₀ is the corrosion current density in the absence of the inhibitor and i_corrᵢ is the corrosion current density in the presence of the inhibitor.[2]
-
-
-
After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[18]
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model (e.g., a Randles circuit).[18][19]
-
The circuit typically includes the solution resistance (R_s), the charge transfer resistance (R_ct), and a constant phase element (CPE) representing the double-layer capacitance (C_dl).[20]
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100
-
Where R_ct₀ is the charge transfer resistance in the absence of the inhibitor and R_ctᵢ is the charge transfer resistance in the presence of the inhibitor.[18]
-
-
Surface Analysis
-
Immerse mild steel coupons in the corrosive solution with and without the inhibitor for a specified duration.
-
After immersion, gently rinse the coupons with distilled water and dry them.
-
Mount the coupons on stubs and coat them with a thin layer of a conductive material (e.g., gold) if necessary.
-
Examine the surface morphology of the coupons using an SEM to observe the extent of corrosion damage and the formation of a protective film.[1][21]
-
Prepare mild steel surfaces as for SEM analysis.
-
Analyze the surface topography in tapping mode or contact mode to obtain high-resolution 2D and 3D images of the surface.[22]
-
AFM can provide quantitative data on surface roughness and film thickness.[22]
-
Analyze the surface of the inhibited mild steel to determine its elemental composition and the chemical states of the elements present.[23][24]
-
This technique can confirm the adsorption of the inhibitor on the surface by detecting the elements present in the inhibitor molecule (e.g., N, O, S).[24]
Quantum Chemical Calculations
-
Optimize the molecular geometry of the inhibitor molecules using Density Functional Theory (DFT) methods (e.g., B3LYP functional with a suitable basis set like 6-31G(d,p)).[2][25]
-
Calculate quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), dipole moment (μ), electronegativity (χ), and global hardness (η).[14][26]
-
Correlate these parameters with the experimentally determined inhibition efficiencies. For instance, higher E_HOMO and lower ΔE values are often associated with higher inhibition efficiency.[25]
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Mechanism of corrosion inhibition by adsorption.
Caption: Randles equivalent circuit for EIS data analysis.
References
- 1. Inhibitory performance of some pyrazole derivatives against corrosion of mild steel in 1.0 M HCl: Electrochemical, MEB and theoretical studies - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The inhibition behavior of two pyrimidine-pyrazole derivatives against corrosion in hydrochloric solution: Experimental, surface analysis and in silico approach studies - Arabian Journal of Chemistry [arabjchem.org]
- 8. 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. peacta.org [peacta.org]
- 12. Corrosion inhibition of mild steel in 1 M HCl by pyrazolone-sulfonamide hybrids: synthesis, characterization, and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. biologic.net [biologic.net]
- 17. farsi.msrpco.com [farsi.msrpco.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. content.ampp.org [content.ampp.org]
- 20. ijcsi.pro [ijcsi.pro]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. content.ampp.org [content.ampp.org]
- 24. content.ampp.org [content.ampp.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Application Notes and Protocols: Electrochemical Impedance Spectroscopy of 2-(1H-pyrazol-1-yl)pyridine as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Electrochemical Impedance Spectroscopy (EIS) to evaluate the efficacy of 2-(1H-pyrazol-1-yl)pyridine as a corrosion inhibitor, particularly for mild steel in acidic environments.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Pyrazole and pyridine derivatives have been identified as effective corrosion inhibitors due to the presence of nitrogen heteroatoms and aromatic rings, which facilitate their adsorption onto metal surfaces. This compound combines the beneficial structural features of both pyrazole and pyridine, making it a promising candidate for corrosion inhibition.
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the intricate interface between a metal and its corrosive environment.[1][2][3] By applying a small amplitude AC signal over a range of frequencies, EIS can provide quantitative data on the corrosion resistance of a system and the effectiveness of an inhibitor.[4][5] This technique allows for the determination of key parameters such as charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and double-layer capacitance (Cdl), which relates to the adsorption of the inhibitor on the metal surface.[6][7]
Principle of Corrosion Inhibition by this compound
The corrosion inhibition mechanism of this compound on a metal surface, such as mild steel in an acidic medium (e.g., 1 M HCl), involves the adsorption of the inhibitor molecules onto the metal surface. This forms a protective barrier that isolates the metal from the corrosive environment. The adsorption is facilitated by the lone pair of electrons on the nitrogen atoms and the π-electrons of the pyrazole and pyridine rings, which can interact with the vacant d-orbitals of the iron atoms on the steel surface. This adsorption process impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Experimental Protocol: Electrochemical Impedance Spectroscopy
This protocol outlines the steps for evaluating the corrosion inhibition performance of this compound on mild steel in a 1 M HCl solution using EIS.
3.1. Materials and Equipment
-
Working Electrode: Mild steel coupon with a defined surface area (e.g., 1 cm²). The chemical composition of the mild steel should be known.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum wire or graphite rod.
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution.
-
Inhibitor: this compound at various concentrations (e.g., 10⁻⁵ M to 10⁻³ M).
-
Electrochemical Cell: A standard three-electrode glass cell.
-
Potentiostat/Galvanostat with a Frequency Response Analyzer (FRA): Capable of performing EIS measurements.
-
Polishing materials: Abrasive papers of different grades (e.g., 400, 600, 800, 1200 grit), distilled water, and ethanol for cleaning the working electrode.
3.2. Experimental Procedure
-
Working Electrode Preparation:
-
Mechanically polish the mild steel coupon using successively finer grades of abrasive paper.
-
Rinse the polished coupon thoroughly with distilled water.
-
Degrease the coupon with ethanol and dry it in a stream of warm air.
-
Immediately immerse the prepared electrode into the electrochemical cell.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the prepared mild steel working electrode, the reference electrode, and the counter electrode.
-
Fill the cell with the test solution (1 M HCl) without the inhibitor (blank solution).
-
-
Open Circuit Potential (OCP) Stabilization:
-
Immerse the electrodes in the solution and allow the system to stabilize by monitoring the OCP for a sufficient time (typically 30-60 minutes) until a steady-state potential is reached.
-
-
EIS Measurement (Blank Solution):
-
Perform the EIS measurement at the stabilized OCP.
-
Apply an AC voltage perturbation of small amplitude (e.g., 10 mV).
-
Scan a frequency range from high to low frequencies (e.g., 100 kHz to 10 mHz).
-
Record the impedance data (real and imaginary components or magnitude and phase angle).
-
-
EIS Measurement (Inhibitor Solutions):
-
Repeat steps 3 and 4 for different concentrations of this compound dissolved in the 1 M HCl solution. Prepare fresh solutions and use a newly polished electrode for each concentration to ensure reproducibility.
-
3.3. Data Analysis
-
Nyquist and Bode Plots:
-
Visualize the impedance data by generating Nyquist plots (-Z'' vs. Z') and Bode plots (|Z| and Phase Angle vs. Frequency).[8][9][10][11][12]
-
In the Nyquist plot, the diameter of the semicircle corresponds to the charge transfer resistance (Rct). A larger semicircle diameter indicates higher corrosion resistance.
-
In the Bode plot, the impedance modulus at low frequencies provides an indication of the overall resistance.
-
-
Equivalent Circuit Modeling:
-
Model the impedance data using an appropriate equivalent electrical circuit (EEC). A common model for corrosion systems is the Randles circuit.
-
The EEC will typically include the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) representing the double-layer capacitance (Cdl).
-
-
Calculation of Inhibition Efficiency (η%):
-
The inhibition efficiency is calculated from the charge transfer resistance values obtained from the EEC fitting using the following equation:
η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Data Presentation
The quantitative data obtained from EIS measurements can be summarized in the following tables for clear comparison. The values presented here are representative for a pyrazole-pyridine type inhibitor.
Table 1: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 1 M HCl with and without this compound.
| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | η (%) |
| Blank | 50 | 150 | - |
| 1 x 10⁻⁵ | 250 | 80 | 80.0 |
| 5 x 10⁻⁵ | 600 | 55 | 91.7 |
| 1 x 10⁻⁴ | 1200 | 30 | 95.8 |
| 5 x 10⁻⁴ | 2500 | 20 | 98.0 |
| 1 x 10⁻³ | 4000 | 15 | 98.8 |
Note: The data presented are illustrative and based on typical values found for pyrazole and pyridine-based corrosion inhibitors in 1 M HCl.[5][13]
Visualization
5.1. Experimental Workflow
The following diagram illustrates the workflow for the electrochemical impedance spectroscopy experiment.
Caption: Experimental workflow for EIS corrosion inhibitor testing.
5.2. Corrosion Inhibition Mechanism
The logical relationship of the corrosion inhibition process by this compound is depicted in the following diagram.
Caption: Mechanism of corrosion inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Corrosion inhibition of mild steel in 1 M HCl by pyrazolone-sulfonamide hybrids: synthesis, characterization, and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bode and Nyquist Plot - PalmSens [palmsens.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Functionalization of Materials with 2-(1H-pyrazol-1-yl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of various materials with 2-(1H-pyrazol-1-yl)pyridine and its derivatives. This versatile ligand has garnered significant interest across diverse scientific fields, including catalysis, materials science, and drug discovery, owing to its unique coordination properties and synthetic accessibility. These notes are intended to serve as a comprehensive guide for researchers seeking to leverage the potential of this compound in their work.
Applications Overview
Materials functionalized with this compound exhibit a wide range of applications, primarily driven by the ligand's ability to form stable complexes with various metal ions. These applications can be broadly categorized as follows:
-
Homogeneous and Heterogeneous Catalysis: Pyrazolylpyridine ligands are employed in the synthesis of metal complexes that catalyze a variety of organic transformations. Notably, palladium complexes have shown high activity in C-C coupling reactions such as the Suzuki-Miyaura and Heck reactions. Immobilization of these catalytic complexes on solid supports like silica nanoparticles or polymers allows for the development of recyclable heterogeneous catalysts.
-
Chemosensors: The ability of the pyrazolylpyridine moiety to selectively bind with specific metal ions, often accompanied by a change in fluorescence, makes it an excellent component for chemosensors. These sensors are utilized for the detection and quantification of various metal ions in environmental and biological samples.
-
Drug Discovery and Development: Derivatives of this compound have been identified as potent inhibitors of key biological targets. For instance, certain derivatives act as inhibitors of ALK5 (TGF-β receptor I kinase), presenting a therapeutic strategy for preventing dermal scarring[1]. Others have been developed as antagonists for the A2A adenosine receptor, a target for the treatment of Parkinson's disease.
Quantitative Data Summary
The following tables summarize key quantitative data for materials and molecules functionalized with this compound and its derivatives, facilitating easy comparison of their performance across different applications.
Table 1: Catalytic Performance in Suzuki-Miyaura Cross-Coupling Reactions
| Catalyst/Ligand System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| PdCl₂-2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine | 4-Bromobenzotrifluoride | Phenylboronic acid | K₂CO₃ | Dioxane | 100 | 2 | >99 | 58,000,000 | [2] |
| Pd(OAc)₂/Dabco | Phenyl iodide | p-Chlorophenylboronic acid | K₃PO₄ | DMF | 120 | 0.5 | 95 | 950,000 | [2] |
| Pd₂(dba)₃ / Ligand 1 | 3,5-(bis-trifluoromethyl)bromobenzene | 2-Pyridylboronate | KF | Dioxane | 110 | 12 | 82 | - | [3] |
| Pd₂(dba)₃ / Ligand 1 | 4-Bromoanisole | 2-Pyridylboronate | KF | Dioxane | 110 | 12 | 74 | - | [3] |
| Pd(II) picolinamide complex | 4-Bromoacetophenone | Styrene | Na₂CO₃ | DMF | 120 | 12 | 99 | - | [4] |
Table 2: Performance of this compound-Based Fluorescent Chemosensors
| Sensor Moiety | Target Analyte | Detection Limit (LOD) | Binding Constant (K) | Quantum Yield (Φ) | Mechanism | Reference |
| Pyridine-Pyrazole Derivative | Fe³⁺ | 57 nM | - | - | Colorimetric/Fluorescent | [5] |
| Pyrazole 8 | Zn²⁺ | - | - | 20x increase | Turn-on Fluorescence | [6] |
| Pyrazole 9 | Fe³⁺ | 0.025 µM | - | 30x increase | Turn-on Fluorescence | [6] |
| Bis(pyrazolyl)pyridine | Cd²⁺, Co²⁺, Pb²⁺, Cu²⁺ | - | - | - | Fluorescence Quenching | [7] |
| Pyrazoloquinoline Derivative | Zn²⁺ | 1.93 x 10⁻⁷ M | 859 M⁻¹ | 13x increase | PET Inhibition | [8] |
Table 3: Biological Activity of this compound Derivatives
| Derivative Class | Target | Compound Example | IC₅₀ / Kᵢ | Selectivity | Application | Reference |
| Pyrazolo[1,5-a]pyridines | ALK5 Kinase | A representative compound | IC₅₀ = 0.102 µM (ALK5), 0.377 µM (TGF-βRII) | - | Anti-fibrosis | [9] |
| Pyridazine-based | ALK5 Kinase | Compound 4 | pKᵢ = 7.1 ± 0.65 | - | Anti-fibrosis | [10] |
| Pyrazolo[3,4-d]pyrimidin-6-amine | A₂A / A₁ Adenosine Receptor | Compound 11o | Kᵢ = 13.3 nM (hA₂A), 55 nM (hA₁) | A₂B Kᵢ = 0.4 µM, A₃ Kᵢ = 1.05 µM | Parkinson's Disease | [11][12] |
| 2-Pyrazolyl-N⁶-substituted adenosine | A₃ Adenosine Receptor | Compound 15 | Kᵢ = 2 nM (A₃) | >2000 vs A₁/A₂A | - | [13] |
| Pyrazolo[1,5-a]pyrazin-4(5H)-one | PI3K | Compound 28 | IC₅₀ = 7.01 µM (A549 cells) | - | Anti-cancer | [14] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the functionalization of various materials with this compound derivatives.
Functionalization of Silica Nanoparticles
This protocol describes the synthesis of amine-functionalized silica nanoparticles via the Stöber method, followed by post-synthetic modification with a pyrazole-carboxaldehyde derivative to introduce the this compound moiety.
Workflow Diagram:
Caption: Workflow for the functionalization of silica nanoparticles with a pyrazole derivative.
Protocol:
-
Synthesis of Silica Nanoparticles (Stöber Method):
-
In a round-bottom flask, mix ethanol, deionized water, and ammonium hydroxide solution.
-
While stirring vigorously, rapidly add tetraethyl orthosilicate (TEOS).
-
Continue stirring at room temperature for at least 12 hours.
-
Collect the silica nanoparticles by centrifugation, wash several times with ethanol and water, and dry under vacuum[15][16][17].
-
-
Amine Functionalization:
-
Disperse the dried silica nanoparticles in dry toluene.
-
Add (3-aminopropyl)triethoxysilane (APTES) to the suspension.
-
Reflux the mixture under an inert atmosphere for 24 hours.
-
Cool the mixture, collect the amine-functionalized silica nanoparticles by centrifugation, wash with toluene and ethanol, and dry under vacuum[18][19][20].
-
-
Post-Synthetic Modification with Pyrazole Carboxaldehyde:
-
Disperse the amine-functionalized silica nanoparticles in ethanol.
-
Add a solution of the desired this compound carboxaldehyde derivative in ethanol.
-
Stir the mixture at room temperature for 24 hours to form the imine linkage.
-
(Optional) For a more stable linkage, the imine can be reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride.
-
Collect the functionalized nanoparticles by centrifugation, wash thoroughly with ethanol to remove unreacted aldehyde, and dry under vacuum.
-
-
Characterization:
-
Confirm the successful functionalization using Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of aldehyde C=O stretch, appearance of imine C=N stretch), thermogravimetric analysis (TGA) to quantify the organic content, and elemental analysis.
-
Functionalization of Polymer Beads
This protocol outlines the functionalization of cross-linked polystyrene beads with this compound via chloromethylation followed by nucleophilic substitution.
Workflow Diagram:
Caption: Workflow for the functionalization of polystyrene beads with this compound.
Protocol:
-
Synthesis of Polystyrene Beads (Suspension Polymerization):
-
Prepare an aqueous phase containing a stabilizer (e.g., polyvinyl alcohol).
-
Prepare an organic phase by dissolving an initiator (e.g., benzoyl peroxide) in a mixture of styrene and divinylbenzene (cross-linker).
-
Add the organic phase to the aqueous phase under vigorous mechanical stirring to form a suspension of monomer droplets.
-
Heat the suspension to initiate polymerization and continue stirring until the polymer beads are formed.
-
Collect the beads by filtration, wash extensively with water and methanol, and dry[9][21][22].
-
-
Chloromethylation of Polystyrene Beads:
-
Swell the polystyrene beads in a suitable solvent (e.g., dichloromethane).
-
In a separate flask, generate chloromethyl methyl ether in situ or use a commercial source (with extreme caution due to its carcinogenicity).
-
Add a Lewis acid catalyst (e.g., SnCl₄) to the swollen beads, followed by the chloromethylating agent.
-
Stir the reaction mixture at room temperature for several hours.
-
Quench the reaction, filter the beads, and wash thoroughly with appropriate solvents to remove residual reagents and byproducts.
-
-
Nucleophilic Substitution with this compound:
-
In an anhydrous solvent (e.g., DMF) under an inert atmosphere, deprotonate this compound using a strong base (e.g., sodium hydride) to form the corresponding sodium salt.
-
Add the chloromethylated polystyrene beads to this solution.
-
Heat the reaction mixture to drive the substitution reaction to completion.
-
Cool the mixture, filter the functionalized beads, and wash extensively with various solvents to remove unreacted pyrazole and salts.
-
Dry the final product under vacuum.
-
-
Characterization:
-
Confirm functionalization by FTIR spectroscopy (appearance of characteristic pyrazole and pyridine ring vibrations) and elemental analysis (presence of nitrogen).
-
Functionalization of Gold Surfaces (Self-Assembled Monolayers)
This protocol describes the formation of a self-assembled monolayer (SAM) of a thiol-derivatized this compound on a gold surface.
Workflow Diagram:
Caption: Workflow for forming a self-assembled monolayer of a pyrazole-thiol on a gold surface.
Protocol:
-
Synthesis of a Thiol-Derivatized this compound:
-
Synthesize a derivative of this compound containing a terminal alkyl chain with a protected thiol or a group that can be converted to a thiol (e.g., a thioacetate). A common strategy is to use a haloalkane derivative of the pyrazolylpyridine to react with potassium thioacetate, followed by deprotection.
-
-
Preparation of Gold Substrate:
-
Clean the gold substrate thoroughly. This can be done by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) and/or by UV-ozone treatment or piranha solution cleaning (with extreme caution).
-
Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
-
-
Formation of the Self-Assembled Monolayer:
-
Prepare a dilute solution (typically 1-10 mM) of the thiol-derivatized pyrazolylpyridine in a high-purity solvent, such as ethanol.
-
Immerse the clean, dry gold substrate into the thiol solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
After incubation, remove the substrate from the solution, rinse thoroughly with fresh solvent to remove non-chemisorbed molecules, and dry under a stream of inert gas[8][23][24][25].
-
-
Characterization:
-
Confirm the formation and quality of the SAM using techniques such as X-ray photoelectron spectroscopy (XPS) to verify the presence of the Au-S bond, contact angle goniometry to assess surface wettability, and atomic force microscopy (AFM) or scanning tunneling microscopy (STM) to visualize the monolayer structure.
-
Signaling Pathway Diagrams
TGF-β Signaling Pathway and Inhibition by ALK5 Inhibitors
Derivatives of this compound have been developed as inhibitors of the ALK5 kinase, which plays a crucial role in the TGF-β signaling pathway. This pathway is implicated in fibrosis and dermal scarring. The diagram below illustrates the canonical TGF-β/SMAD signaling pathway and the point of intervention by ALK5 inhibitors. Overactivation of this pathway in wound healing can lead to excessive extracellular matrix deposition and scar formation[15][16][17][26][27].
Caption: TGF-β signaling pathway and the inhibitory action of this compound-based ALK5 inhibitors.
A2A Adenosine Receptor Antagonism in Parkinson's Disease
This compound derivatives have been developed as antagonists of the A2A adenosine receptor. In the basal ganglia, A2A receptors are co-localized with dopamine D2 receptors on striatopallidal neurons of the indirect pathway. A2A receptor activation has an opposing effect to D2 receptor activation, and its blockade by antagonists is a non-dopaminergic strategy to improve motor function in Parkinson's disease[1][2][11][23][28].
Caption: A2A adenosine receptor signaling in the indirect pathway and its modulation by antagonists.
Mechanism of a "Turn-on" Fluorescent Chemosensor
Many this compound-based chemosensors operate on the principle of photoinduced electron transfer (PET). In the absence of the target analyte, a photoexcited fluorophore is quenched by an electron transfer from a donor part of the molecule (the receptor). Upon binding of the analyte to the receptor, the energy levels of the donor are altered, inhibiting the PET process and "turning on" the fluorescence.
Caption: Mechanism of a "turn-on" fluorescent chemosensor based on photoinduced electron transfer (PET).
References
- 1. Frontiers | Targeting Adenosine Signaling in Parkinson's Disease: From Pharmacological to Non-pharmacological Approaches [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.itu.edu.tr [web.itu.edu.tr]
- 5. Development of Amino-Functionalized Silica by Co-condensation and Alkylation for Direct Air Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | On the Role of Adenosine A2A Receptor Gene Transcriptional Regulation in Parkinson’s Disease [frontiersin.org]
- 12. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dynamics of Transforming Growth Factor Beta Signaling in Wound Healing and Scarring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of the TGF-β family in wound healing, burns and scarring: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The evidence for the role of transforming growth factor‐beta in the formation of abnormal scarring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Adenosine A2A receptors and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. las.touro.edu [las.touro.edu]
- 27. The Effects of the Transforming Growth Factor-β1 (TGF-β1) Signaling Pathway on Cell Proliferation and Cell Migration are Mediated by Ubiquitin Specific Protease 4 (USP4) in Hypertrophic Scar Tissue and Primary Fibroblast Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(1H-pyrazol-1-yl)pyridine Analogues in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 2-(1H-pyrazol-1-yl)pyridine analogues in medicinal chemistry, with a focus on their role as kinase inhibitors in cancer and fibrosis. It includes structured data on their biological activity, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant signaling pathways and workflows.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogues incorporating this moiety have shown significant potential as inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology and for fibrotic diseases. This document will focus on two key kinase targets: Activin-like kinase 5 (ALK5) and Proviral integration site for Moloney murine leukemia virus (PIM-1) kinase.
Data Presentation: Biological Activity of this compound Analogues
The following tables summarize the in vitro inhibitory activities of representative this compound analogues against ALK5 and PIM-1 kinases, as well as their cytotoxic effects on cancer cell lines.
Table 1: ALK5 Kinase Inhibitory Activity of this compound Analogues
| Compound ID | R Group (on Pyridine) | Modifications (on Pyrazole) | ALK5 IC50 (nM) | Reference |
| PF-03671148 | Phenyl | 3-methyl | 140 | [1][2] |
| Analogue 1 | 4-fluorophenyl | 3-methyl | 120 | [1] |
| Analogue 2 | 2-chlorophenyl | 3-methyl | 250 | [1] |
| Analogue 3 | Phenyl | Unsubstituted | >1000 | [1] |
| Analogue 4 | Phenyl | 3,5-dimethyl | 85 | [1] |
Table 2: PIM-1 Kinase Inhibitory Activity and Cytotoxicity of Pyrazolyl Pyridine Conjugates [3][4][5]
| Compound ID | Structure | PIM-1 IC50 (nM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |
| 5 | 6-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,2-dihydropyridine-3-carbonitrile | 64.6 | 2.19 | 4.15 |
| 9 | 2-(6-(4-chlorophenyl)-3-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-oxopyridin-1(2H)-yl)acetohydrazide | 8.4 | 0.18 | 0.34 |
| 10 | 6-(4-chlorophenyl)-1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 34.6 | 3.47 | 2.14 |
| Staurosporine | (Standard) | 16.7 | 6.76 | - |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound analogues.
Caption: TGF-β/ALK5 signaling pathway and its inhibition.
Caption: PIM-1 kinase signaling pathway and its inhibition.
Experimental Workflows
Caption: General workflow for synthesis of analogues.
References
- 1. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted 2-(1H-pyrazol-1-yl)pyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of substituted 2-(1H-pyrazol-1-yl)pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare substituted 2-(1H-pyrazol-1-yl)pyridines?
A1: The most prevalent methods involve the coupling of a substituted pyrazole with a substituted 2-halopyridine, typically through a copper-catalyzed Ullmann condensation or a related cross-coupling reaction. Another common approach is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine, followed by cyclization.
Q2: I am experiencing very low yields in my synthesis. What are the likely causes?
A2: Low yields are a frequent issue and can be attributed to several factors:
-
Purity of Starting Materials: Impurities in your 2-halopyridine or pyrazole can interfere with the reaction.
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst system can lead to incomplete conversion or degradation of the product.
-
Base Selection: The choice and amount of base are critical, especially in Ullmann-type reactions, as it can influence the nucleophilicity of the pyrazole.
-
Catalyst Deactivation: The copper catalyst can be sensitive to air and moisture, leading to deactivation.
Q3: I am observing the formation of multiple products, including regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomers is a known challenge, particularly with unsymmetrically substituted pyrazoles. To enhance regioselectivity:
-
Solvent Choice: Aprotic solvents with strong dipole moments like DMAc, DMF, or NMP have been shown to significantly improve regioselectivity in some pyrazole syntheses.[1]
-
Steric Hindrance: Bulky substituents on either the pyrazole or the pyridine can direct the substitution to the less sterically hindered position.
-
Chelation Control: In some cases, using starting materials with chelating groups can control the regioselectivity of the reaction.
Q4: My final product is difficult to purify. What are the recommended purification strategies?
A4: Purification can be challenging due to the similar polarities of the product and potential byproducts. Effective methods include:
-
Column Chromatography: This is the most common method. A gradient elution with a hexane/ethyl acetate system is a good starting point. Careful selection of the stationary phase (silica gel or alumina) and eluent system is crucial.
-
Recrystallization: If a suitable solvent system can be found where the solubility of the product and impurities differ significantly, recrystallization can be a highly effective purification technique.
-
Acid-Base Extraction: If your product has basic nitrogen atoms, an aqueous acid wash can be used to extract it into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guides
Issue 1: Low Yield in Ullmann Condensation
This guide provides a step-by-step approach to troubleshoot low yields in the copper-catalyzed synthesis of 2-(1H-pyrazol-1-yl)pyridines.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Ullmann condensation.
| Parameter | Recommendation |
| Starting Materials | Ensure high purity of 2-halopyridine, pyrazole, and base. Recrystallize or purify if necessary. |
| Catalyst | Use fresh Cu(I) salts (e.g., CuI). Consider using a ligand like (1R,2R)-1,2-diaminocyclohexane to improve catalyst performance. Optimize catalyst loading (typically 5-20 mol%).[2] |
| Solvent | Aprotic polar solvents like DMF, DMSO, or xylene are commonly used. The choice of solvent can significantly impact yield. |
| Temperature | Reaction temperatures typically range from 100-150°C. Lower temperatures may lead to incomplete reaction, while higher temperatures can cause degradation. |
| Base | Common bases include K₂CO₃, Cs₂CO₃, and KOH. The stoichiometry of the base is crucial and should be optimized. |
| Atmosphere | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. |
Issue 2: Formation of Regioisomers
This guide addresses the challenge of controlling regioselectivity in the synthesis of substituted 2-(1H-pyrazol-1-yl)pyridines.
Logical Relationship for Regioselectivity
Caption: Factors influencing regioselectivity in pyrazole substitution.
| Factor | Strategy for Control |
| Steric Hindrance | Introduce bulky substituents on the pyrazole ring at the position adjacent to the desired N-substitution site to sterically disfavor reaction at that nitrogen. |
| Electronic Effects | Electron-withdrawing or -donating groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. This can be exploited to favor one regioisomer. |
| Solvent | Aprotic solvents with strong dipole moments, such as DMAc, can enhance regioselectivity compared to protic solvents like ethanol.[1] |
| Temperature | Lowering the reaction temperature can sometimes improve regioselectivity by favoring the thermodynamically more stable product. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 2-(1H-pyrazol-1-yl)pyridine
This protocol is a general guideline and may require optimization for specific substrates.
Experimental Workflow
Caption: Experimental workflow for copper-catalyzed synthesis.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Substituted Pyrazole (1.1 - 1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
(1R,2R)-(-)-1,2-Diaminocyclohexane (optional ligand, 0.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine, the substituted pyrazole, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Add copper(I) iodide and the optional ligand.
-
Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant Combination | Yield (%) | Reference |
| 2-Bromopyridine + Pyrazole | 87 | [2] |
| 3-Iodopyridine + Pyrazole (with MnF₂, KOH, and ligand) | 94 | [2] |
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., Hexane/Ethyl Acetate gradient)
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the adsorbed sample to obtain a dry powder.
-
Carefully load the dry powder onto the top of the packed silica gel column.
-
Begin eluting the column with the non-polar eluent, gradually increasing the polarity (e.g., from 100% hexane to a 90:10 hexane:ethyl acetate mixture, and so on).
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound derivative.
References
Optimization of reaction conditions for 2-(1H-pyrazol-1-yl)pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(1H-pyrazol-1-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes for this compound are:
-
N-arylation of pyrazole with a 2-halopyridine: This typically involves the reaction of pyrazole with 2-bromopyridine or 2-chloropyridine, often in the presence of a copper catalyst and a base.
-
Cyclization with hydrazine: This method involves reacting a suitable precursor, such as 3-(dimethylamino)-1-(2-pyridinyl)-2-propen-1-one, with hydrazine hydrate to form the pyrazole ring.
Q2: I am getting a low yield in my reaction. What are the common causes and how can I improve it?
A2: Low yields are a frequent issue and can stem from several factors. Key areas to investigate include the purity of starting materials, reaction conditions, and potential side reactions. Ensure your reagents, especially the pyrazole and 2-halopyridine, are pure, as impurities can lead to unwanted side reactions. Optimizing the reaction temperature, time, and the choice of catalyst and base is also crucial. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction duration.
Q3: I am observing the formation of an isomeric byproduct. How can I minimize its formation?
A3: The formation of the 2-(1H-pyrazol-3-yl)pyridine isomer is a known challenge, particularly in syntheses involving substituted pyrazoles or precursors. The choice of solvent can significantly influence regioselectivity. For instance, using fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in favor of one isomer. Adjusting the reaction pH with a catalytic amount of acid or base can also alter the nucleophilicity of the nitrogen atoms in pyrazole, thereby influencing the site of substitution.
Q4: How can I effectively purify the final product?
A4: Purification of this compound can often be achieved by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is a common starting point. A proper aqueous work-up before chromatography is essential to remove inorganic salts and the catalyst. This typically involves diluting the reaction mixture with an organic solvent, washing with water and brine, drying the organic layer, and then concentrating it.
Troubleshooting Guides
Issue 1: Low Conversion of Starting Materials
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 2-bromopyridine or pyrazole after the expected reaction time.
| Potential Cause | Suggested Solution |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress. For the reaction of 2-bromopyridine and pyrazole, refluxing in a solvent like xylene may be necessary. |
| Inactive Catalyst | If using a copper-catalyzed reaction, ensure the copper(I) iodide is of high purity and handled under an inert atmosphere if necessary. Consider screening different copper sources or ligands. |
| Inappropriate Base | The choice of base is critical. Stronger bases like potassium hydroxide or sodium hydride may be more effective than weaker bases. |
| Short Reaction Time | Extend the reaction time and continue to monitor the reaction's progress until no further consumption of starting material is observed. |
Issue 2: Formation of Significant Side Products
Symptom: Multiple spots are observed on the TLC plate, and the isolated yield of the desired product is low despite good conversion of starting materials.
| Potential Cause | Suggested Solution |
| Biaryl Formation | In copper-catalyzed reactions, homocoupling of the 2-halopyridine can occur. Lowering the reaction temperature or using a different ligand system can sometimes minimize this side reaction.[1] |
| Formation of 2-(1H-pyrazol-3-yl)pyridine Isomer | As mentioned in the FAQs, modifying the solvent system (e.g., using fluorinated alcohols) or adjusting the pH can improve regioselectivity. |
| Decomposition | The reaction mixture turning dark or forming tar-like substances can indicate decomposition. This may be caused by excessively high temperatures. Try running the reaction at a lower temperature for a longer duration. |
Experimental Protocols
Protocol 1: Synthesis via N-arylation of Pyrazole with 2-Bromopyridine
This protocol is a general procedure for a copper-catalyzed N-arylation reaction.
Materials:
-
2-Bromopyridine
-
Pyrazole
-
Copper(I) iodide (CuI)
-
Potassium hydroxide (KOH)
-
trans-1,2-Diaminocyclohexane
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
To a reaction vial, add pyrazole (1.47 mmol), CuI (0.147 mmol), KOH (2.94 mmol), 2-bromopyridine (2.21 mmol), trans-1,2-diaminocyclohexane (0.294 mmol), and water (0.75 mL).[2]
-
Seal the vial and stir the reaction mixture at 60°C for 24 hours.[2]
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.[2]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis via Cyclization with Hydrazine Hydrate
This protocol describes the synthesis from a precursor.
Materials:
-
3-(dimethylamino)-1-(2-pyridinyl)-2-propen-1-one
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 3-(dimethylamino)-1-(2-pyridinyl)-2-propen-1-one (6.2 mmol) in ethanol (3.3 mL).[3]
-
Add hydrazine hydrate (2 mL) to the solution.[3]
-
Heat the reaction mixture at 60°C for 30 minutes.[3]
-
Cool the mixture to room temperature and remove the solvent under vacuum to obtain the product.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Arylation | 2-Bromopyridine, Pyrazole | CuI, KOH, trans-1,2-diaminocyclohexane | Water | 60 | 24 | ~94% | [2] |
| N-Arylation | 2-Bromopyridine, Pyrazole | None | Xylene | Reflux | 8 | ~87% | [2] |
| Cyclization | 3-(dimethylamino)-1-(2-pyridinyl)-2-propen-1-one, Hydrazine hydrate | None | Ethanol | 60 | 0.5 | ~97% | [3] |
Visualizations
References
Improving yield and purity in 2-(1H-pyrazol-1-yl)pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(1H-pyrazol-1-yl)pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the N-arylation of pyrazole with a 2-halopyridine, typically 2-bromopyridine or 2-chloropyridine. This reaction can be performed with or without a copper catalyst. Another approach is the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by cyclization.
Q2: What are the typical yields and reaction times for these methods?
A2: Yields can vary significantly depending on the chosen method and reaction conditions. Uncatalyzed reactions of 2-bromopyridine with pyrazole in a high-boiling solvent like xylene can provide yields around 87% after several hours of reflux.[1] Copper-catalyzed methods, often referred to as Ullmann condensations, can also offer high yields, sometimes exceeding 90%, and may proceed under milder conditions.[2][3]
Q3: What are the common impurities and byproducts in the synthesis of this compound?
A3: Common impurities include unreacted starting materials (2-halopyridine and pyrazole). A significant byproduct, especially in reactions aiming for di-substitution on the pyridine ring, is the mono-substituted product.[2] In some cases, regioisomers can form, particularly if using substituted pyrazoles.[4] Side reactions involving the starting materials can also lead to colored impurities.[4]
Q4: How can I purify the crude this compound?
A4: The most common purification techniques are silica gel column chromatography and recrystallization.[5][6] Washing the crude product with a suitable solvent can also help remove unreacted starting materials.[5] For instance, washing with water can remove excess pyrazole.[1] An acid/base extraction protocol can also be a facile method for purification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time or increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] - Ensure efficient stirring to promote contact between reactants, especially in heterogeneous mixtures. |
| Suboptimal Reaction Conditions | - Solvent: The choice of solvent is crucial. For uncatalyzed reactions, high-boiling solvents like xylene or diglyme are often used.[1][2] In copper-catalyzed reactions, polar aprotic solvents like DMF or DMSO can be effective.[6] - Base: The choice and amount of base are critical. Common bases include potassium carbonate, cesium carbonate, or sodium hydride. The strength and solubility of the base can significantly impact the reaction rate and yield.[2][8] |
| Catalyst Inactivity (for catalyzed reactions) | - Use a fresh, high-purity copper catalyst (e.g., CuI, Cu2O).[3][9] - The addition of a ligand, such as a diamine or 1,10-phenanthroline, can significantly improve the catalyst's efficacy and the reaction yield.[2][5] |
| Degradation of Starting Materials or Product | - If starting materials or the product are sensitive to high temperatures, consider using a catalyzed reaction that allows for lower reaction temperatures. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any components are sensitive to air or moisture. |
Issue 2: Poor Purity and Presence of Byproducts
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Excess Pyrazole: Use a minimal excess of pyrazole to drive the reaction to completion. Unreacted pyrazole is water-soluble and can often be removed by washing the organic extract with water.[1] - Unreacted 2-Halopyridine: Optimize the reaction stoichiometry and conditions to ensure complete consumption of the limiting reagent. Unreacted 2-halopyridine can be removed by column chromatography. |
| Formation of Mono-substituted Byproduct (in di-substitution reactions) | - The second substitution can be sluggish.[2] To favor di-substitution, you can try increasing the amount of pyrazole and the reaction temperature or time. |
| Formation of Regioisomers | - When using unsymmetrical pyrazoles, the formation of regioisomers is a common challenge.[4] Careful optimization of reaction conditions (temperature, solvent, catalyst) may improve regioselectivity. In some cases, separation of isomers by careful column chromatography or recrystallization is necessary. |
| Colored Impurities | - Side reactions can lead to colored impurities.[4] Thorough purification by column chromatography, sometimes with a gradient elution, may be required. The use of activated carbon during recrystallization can sometimes help remove colored impurities. |
Experimental Protocols
Protocol 1: Uncatalyzed Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis from pyrazole and 2-bromopyridine.[1]
Materials:
-
2-bromopyridine
-
Pyrazole
-
Xylene
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
To a round-bottomed flask, add 2-bromopyridine (1.0 eq), pyrazole (3.86 eq), and xylene.
-
Heat the reaction mixture to reflux for 8 hours.
-
Cool the mixture to room temperature.
-
Dissolve the resulting mixture in dichloromethane.
-
Wash the organic layer four times with water to remove excess pyrazole. Monitor the removal of pyrazole by gas chromatography if necessary.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent by rotary evaporation to yield the product.
Protocol 2: Copper-Catalyzed Synthesis of this compound (Ullmann Condensation)
This protocol is a general representation of a copper-catalyzed N-arylation.
Materials:
-
2-bromopyridine or 2-iodopyridine
-
Pyrazole
-
Copper(I) iodide (CuI)
-
A diamine ligand (e.g., N,N'-dimethylethylenediamine)
-
A base (e.g., Potassium Carbonate - K₂CO₃ or Cesium Carbonate - Cs₂CO₃)
-
A solvent (e.g., DMF, Dioxane, or Toluene)
Procedure:
-
To a reaction vessel, add CuI (typically 5-10 mol%), the diamine ligand (10-20 mol%), and the base (e.g., 2 equivalents).
-
Add pyrazole (1.2-1.5 equivalents) and the 2-halopyridine (1 equivalent).
-
Add the solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon) at a temperature typically ranging from 80°C to 130°C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the copper catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Method | Halopyridine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Uncatalyzed | 2-Bromopyridine | None | None | Xylene | Reflux | 8 | 87 | [1] |
| Copper-catalyzed | Aryl Iodide/Bromide | CuI / Diamine | K₂CO₃ / Cs₂CO₃ | Dioxane / Toluene | 110-130 | 24 | High | [2][3] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jti.com [jti.com]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08482J [pubs.rsc.org]
Side-product formation in the synthesis of 2-(1H-pyrazol-1-yl)pyridine from hydrazine
Technical Support Center: Synthesis of 2-(1H-pyrazol-1-yl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound from hydrazine precursors.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound from a hydrazine source?
The most common method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[1] In this specific synthesis, 2-hydrazinopyridine reacts with a malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane, under acidic conditions to form the pyrazole ring attached to the pyridine.
Q2: What are the most common side-products observed in this synthesis?
The formation of side-products is a common challenge. Key undesired compounds include:
-
Bis-azomethine: Formed from the reaction of two molecules of the aldehyde equivalent with one molecule of hydrazine.
-
Hydrazone Intermediate: Incomplete cyclization can lead to the isolation of the intermediate hydrazone.
-
Regioisomers: When using a substituted or unsymmetrical 1,3-dicarbonyl compound, the formation of regioisomers is a significant possibility.[1]
-
2,6-Bis(1H-pyrazol-1-yl)pyridine: If the starting material is 2,6-dihydrazinopyridine, this will be the main product. It could potentially form as a minor impurity if the starting 2-halopyridine contains traces of 2,6-dihalopyridine during the preparation of 2-hydrazinopyridine.[2]
Q3: How can I minimize the formation of regioisomers?
Regioisomer formation is only a concern when using an unsymmetrical 1,3-dicarbonyl compound. For the synthesis of the parent this compound, a symmetrical reagent like malondialdehyde (or its acetal equivalent) is used, which circumvents this issue. If you are synthesizing a substituted version with an unsymmetrical diketone, controlling the pH and choice of solvent can influence the regioselectivity.[3]
Q4: My reaction mixture has turned a dark color. What could be the cause?
The development of dark colors, often yellow to reddish-brown, can be attributed to the decomposition of the hydrazine starting material or the oxidation of reaction intermediates. It is crucial to ensure the purity of the 2-hydrazinopyridine and to perform the reaction under an inert atmosphere if sensitivity to oxidation is observed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Impure 2-hydrazinopyridine. 2. Incomplete hydrolysis of the malondialdehyde acetal. 3. Suboptimal reaction temperature or time. 4. Incorrect pH of the reaction mixture. | 1. Purify the 2-hydrazinopyridine before use. Its synthesis from 2-chloropyridine can leave impurities.[4] 2. Ensure sufficient acid catalyst and reaction time for the complete formation of the dialdehyde in situ. 3. Monitor the reaction by TLC to determine the optimal reaction time and consider adjusting the temperature. 4. The reaction is typically acid-catalyzed. Ensure the pH is in the optimal range (0.5 to 4) for pyrazole formation.[5] |
| Presence of a Major Side-Product with a Higher Molecular Weight | 1. Formation of bis-azomethine. 2. Possible formation of 2,6-bis(1H-pyrazol-1-yl)pyridine due to impure starting material. | 1. Use a slight excess of the hydrazine reactant to favor the formation of the desired product over the bis-adduct. 2. Verify the purity of the 2-hydrazinopyridine starting material. |
| Product Fails to Crystallize or is an Oil | 1. Presence of unreacted starting materials or solvent residues. 2. The product may be an oil at room temperature if impure. | 1. Ensure complete removal of the solvent under reduced pressure. 2. Purify the crude product using column chromatography on silica gel. |
| TLC shows multiple spots close to the product spot | 1. Formation of regioisomers (if applicable). 2. Presence of stable hydrazone intermediate. | 1. If using an unsymmetrical diketone, optimize the reaction conditions (solvent, temperature, pH) to favor one regioisomer.[3] 2. Increase the reaction time or temperature to promote complete cyclization to the pyrazole. |
Experimental Protocols
Synthesis of this compound from 2-Hydrazinopyridine
This protocol is a representative procedure for the cyclocondensation reaction.
Materials:
-
2-Hydrazinopyridine (1.0 eq)
-
1,1,3,3-Tetramethoxypropane (1.1 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-hydrazinopyridine in ethanol.
-
Add 1,1,3,3-tetramethoxypropane to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid and stir the mixture.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Reaction Pathway and Side-Product Formation
Caption: Reaction scheme for the synthesis of this compound and a key side-product.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yields in the synthesis.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(1H-pyrazol-1-yl)pyridine by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(1H-pyrazol-1-yl)pyridine by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most commonly used stationary phase for the purification of this compound is silica gel (SiO2).[1][2][3] Due to the basic nature of the pyridine and pyrazole nitrogen atoms, interactions with the acidic silanol groups on the silica surface can sometimes lead to peak tailing.[4][5] In such cases, using deactivated or neutral silica gel can be beneficial. Alternatively, neutral alumina can be considered as a stationary phase.[6]
Q2: What mobile phase systems are recommended for the column chromatography of this compound?
A2: A gradient of ethyl acetate in a non-polar solvent like hexane or heptane is a standard choice for the elution of this compound.[2][7] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) prior to running the column, aiming for an Rf value of 0.2-0.3 for the desired product.[5] For more polar impurities, a solvent system containing dichloromethane and methanol might be necessary.
Q3: My purified this compound shows peak tailing in the NMR spectrum. What could be the cause?
A3: Peak tailing during column chromatography is a common issue for nitrogen-containing heterocyclic compounds like this compound. This is often due to the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica gel surface.[4][5] To mitigate this, you can add a small amount (0.1-1%) of a basic modifier, such as triethylamine, to your eluent.[4][8] Using deactivated silica gel is another effective strategy.[6][8]
Q4: I am observing co-elution of my product with an impurity. How can I improve the separation?
A4: If you are experiencing co-elution, optimizing the mobile phase is the first step. Try a shallower gradient or isocratic elution with a solvent system that provides the best separation on TLC. If changing the mobile phase polarity is not effective, consider switching to a different solvent system altogether (e.g., dichloromethane/methanol instead of ethyl acetate/hexane). Sometimes, changing the stationary phase to alumina or a different grade of silica gel can alter the selectivity and improve separation.
Q5: What are the likely impurities I might encounter during the purification of this compound?
A5: Common impurities often stem from the synthetic route. For instance, in a synthesis involving the reaction of 2-bromopyridine with pyrazole, unreacted starting materials are common impurities.[9] Excess pyrazole can also be present. Depending on the reaction conditions, regioisomers such as 2-(1H-pyrazol-3-yl)pyridine might also be formed as byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexane. If necessary, switch to a more polar solvent system like dichloromethane/methanol. |
| The product is strongly adsorbed to the silica gel due to its basicity. | Add 0.1-1% triethylamine to the eluent to compete for the active sites on the silica gel.[4][8] Alternatively, consider using neutral alumina or deactivated silica gel as the stationary phase.[6] | |
| Poor separation of product and impurities | The solvent system is not optimal. | Perform a thorough TLC analysis with various solvent systems to find the one that gives the best separation. A shallower gradient during the column run can also improve resolution. |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:50 to 1:100 ratio of crude material to silica gel by weight. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Product is recovered in low yield | The product is partially decomposing on the acidic silica gel. | Use deactivated silica gel or add a basic modifier like triethylamine to the eluent.[4][8] |
| The fractions containing the product were not all collected. | Monitor the elution carefully using TLC for all fractions until the product is no longer detected. | |
| The product is highly soluble in the eluent and was collected in a very large volume. | Concentrate the later fractions and re-analyze by TLC. | |
| Streaking of the product spot on TLC and broad peaks from the column | Strong interaction between the basic product and acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the TLC developing solvent and the column eluent.[4][8] |
| The sample is too concentrated when loaded onto the TLC plate or column. | Dilute the sample before spotting on the TLC plate. For the column, ensure the sample is dissolved in a minimum amount of solvent before loading. |
Experimental Protocols
General Protocol for Column Chromatography Purification of this compound
This protocol provides a general guideline. The specific parameters, especially the mobile phase composition, should be optimized based on preliminary TLC analysis.
1. Materials:
- Crude this compound
- Silica gel (60-120 mesh or 230-400 mesh)
- Hexane (or heptane)
- Ethyl acetate
- Triethylamine (optional)
- Glass column with a stopcock
- Cotton or glass wool
- Sand
- TLC plates (silica gel coated)
- Developing chamber
- UV lamp (254 nm)
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the solvent system that gives an Rf value of approximately 0.2-0.3 for the product spot and good separation from impurities.
-
If significant streaking is observed, add 0.5% triethylamine to the developing solvent.
-
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or flasks.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound by column chromatography.
References
- 1. Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. rsc.org [rsc.org]
- 8. Chromatography [chem.rochester.edu]
- 9. 2-PYRAZOL-1-YL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Recrystallization techniques for purifying 2-(1H-pyrazol-1-yl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the recrystallization of 2-(1H-pyrazol-1-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Based on its polar nature, good single-solvent candidates include ethanol or methanol, although these may show high solubility even when cold, potentially reducing yield.[1][2] A mixed solvent system, or "solvent pair," is often more effective. A common approach is to dissolve the compound in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethanol, acetone, or ethyl acetate) and then slowly add a "poor" or "anti-solvent" where it is insoluble (e.g., n-hexane or water) until the solution becomes cloudy.[3][4] Gentle heating to redissolve the solid followed by slow cooling should then yield crystals.[4]
Q2: My compound has "oiled out" and formed a liquid layer instead of crystals. What should I do?
A2: "Oiling out" is common for low-melting-point solids like this compound (m.p. 37-41°C).[2] It occurs when the saturated solution's temperature is above the compound's melting point. To fix this, you should:
-
Reheat the mixture until the oil completely redissolves.[5]
-
Add a small amount of additional "good" solvent to decrease the saturation point.[6]
-
Allow the solution to cool much more slowly. You can insulate the flask to ensure gradual temperature change, which favors crystal formation over oiling.[5]
Q3: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?
A3: This is likely due to either using too much solvent or the solution being supersaturated.[5]
-
Too much solvent: The concentration of the compound may be too low for crystals to form. The remedy is to gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[5][6]
-
Supersaturation: The solution contains more dissolved compound than it should at that temperature.[5] To induce crystallization you can:
-
Scratch the inner wall of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[5][6]
-
Add a seed crystal. If available, add a tiny crystal of pure this compound to the solution to initiate crystallization.[6]
-
Cool further. Place the flask in an ice bath to further decrease the compound's solubility.[7]
-
Q4: My final product yield is very low. How can I improve it?
A4: Low yield is a common issue in recrystallization.[7] To maximize recovery:
-
Ensure you used the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess will keep more of your product dissolved in the mother liquor after cooling.[5][7]
-
Allow sufficient time for crystallization at a low temperature. Cooling the flask in an ice bath for at least 20-30 minutes after it reaches room temperature can significantly increase crystal formation.
-
When washing the collected crystals, use a minimal amount of ice-cold solvent . Using room temperature or excess solvent will redissolve some of your purified product.[7]
Q5: How do I remove colored impurities from my sample?
A5: If the crude this compound is colored (e.g., pale yellow) and the pure compound is expected to be white or colorless, activated charcoal can be used. After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal to the hot solution and swirl. The colored impurities will adsorb to the charcoal's surface. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q6: How can I be sure my final product is dry?
A6: Residual solvent can affect the final weight and melting point of your compound.[7] After filtration, allow the crystals to dry under suction for 5-10 minutes.[7] Then, transfer the crystals to a tared watch glass and let them air dry, preferably overnight. To confirm dryness, weigh the sample, continue drying for a period, and re-weigh it. If the weight is unchanged, the sample is considered dry.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Too much solvent was used. 2. The solution is supersaturated. 3. The cooling process was too rapid. | 1. Boil off a portion of the solvent and allow the solution to cool again.[5][6] 2. Scratch the inside of the flask with a glass rod or add a seed crystal.[5][6] 3. Allow the solution to cool more slowly to room temperature before moving to an ice bath. |
| Product "Oils Out" | 1. The compound's melting point (37-41°C) is lower than the temperature of the saturated solution. 2. The solution is too concentrated. 3. Significant impurities are present, causing melting point depression. | 1. Reheat to dissolve the oil, add a small amount of extra solvent, and cool very slowly.[5][6] 2. Consider using a lower-boiling point solvent or a different solvent system. 3. If impurities are suspected, consider purification by column chromatography first. |
| Low Crystal Yield | 1. Too much solvent was used initially. 2. Premature crystallization occurred during hot filtration. 3. Crystals were washed with too much or warm solvent. 4. Incomplete crystallization. | 1. Use the absolute minimum of near-boiling solvent for dissolution.[7] 2. Preheat the filtration funnel and flask; add a small excess of solvent before filtering. 3. Rinse crystals with a minimal volume of ice-cold solvent.[7] 4. Allow the flask to cool in an ice bath for an extended period (30+ minutes). |
| Crystals Form Too Quickly | 1. The solution was cooled too rapidly. 2. The solution was overly concentrated. | 1. This can trap impurities. Reheat the solution to redissolve the crystals, add a small amount of extra solvent (1-2 mL), and allow it to cool more slowly.[6] |
| Colored Product | 1. Colored impurities are present in the crude material. | 1. After dissolving the crude solid in hot solvent, add a small amount of activated charcoal, swirl, and perform a hot filtration before cooling. |
Experimental Protocols
Solvent Selection Protocol
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold.
Procedure:
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add the test solvent dropwise (around 0.25 mL) at room temperature and shake. Observe if the solid dissolves.
-
If the solid does not dissolve at room temperature, gently heat the test tube to the solvent's boiling point.[7]
-
If the solid dissolves in the hot solvent, cool the test tube slowly to room temperature and then place it in an ice bath. Observe if a good quantity of crystals forms.
-
If the solid is very soluble at room temperature or insoluble even when boiling, the solvent is likely unsuitable on its own but may be used in a mixed-solvent system.
Recommended Solvent Systems & Solubility Data
| Solvent | Polarity | Solubility at 25°C | Solubility at Boiling Point | Comments |
| n-Hexane | Non-polar | Insoluble | Slightly Soluble | Excellent candidate as an "anti-solvent" in a mixed pair. |
| Toluene | Non-polar | Slightly Soluble | Soluble | Good for recrystallization, but high boiling point may promote oiling out. |
| Diethyl Ether | Slightly Polar | Soluble | Very Soluble | Low boiling point (35°C) is close to the compound's melting point, risk of oiling out.[4] |
| Ethyl Acetate | Polar | Soluble | Very Soluble | A good "good solvent" candidate. Often paired with hexane. |
| Acetone | Polar | Very Soluble | Very Soluble | May be too effective, leading to low recovery unless paired with an anti-solvent. |
| Ethanol | Very Polar | Very Soluble | Very Soluble | Good solvent, but high room temperature solubility may lower yield. Often paired with water.[3] |
| Methanol | Very Polar | Very Soluble[2] | Very Soluble | Similar to ethanol; may result in lower yield.[2] |
| Water | Very Polar | Slightly Soluble | Soluble | A potential single solvent if solubility characteristics are favorable. Can be used as an anti-solvent with ethanol. |
Recrystallization Protocol (Using Ethyl Acetate/Hexane)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while heating and swirling until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration at this stage.
-
Addition of Anti-solvent: Remove the flask from the heat source. Slowly add n-hexane dropwise until the solution remains faintly cloudy (turbid).
-
Re-dissolution: Gently reheat the flask until the solution becomes clear again.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration and Washing: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.
-
Drying: Leave the crystals under vacuum for 5-10 minutes to pull air through and begin the drying process.[7] Transfer the crystals to a pre-weighed watch glass and allow them to dry completely (air-dry overnight or in a desiccator).
-
Analysis: Determine the weight of the purified product to calculate the percent recovery and measure its melting point to assess purity.
Visualized Workflows
Caption: A standard workflow for purifying a solid compound via recrystallization.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-PYRAZOL-1-YL-PYRIDINE | 25700-11-2 [amp.chemicalbook.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Stability of 2-(1H-pyrazol-1-yl)pyridine Metal Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the synthesis, characterization, and application of 2-(1H-pyrazol-1-yl)pyridine (pypz) metal complexes.
Frequently Asked Questions (FAQs)
Q1: My this compound metal complex decomposes during synthesis. What are the common causes and solutions?
A1: Decomposition during synthesis is a frequent issue. Common causes include:
-
High Reaction Temperatures: Many pypz complexes have limited thermal stability.[1] Prolonged heating or excessively high temperatures can lead to ligand dissociation or decomposition of the complex.
-
Solution: Attempt the synthesis at a lower temperature, even if it prolongs the reaction time. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to avoid unnecessary heating.[2]
-
-
Presence of Water or Protic Solvents: The pyrazole moiety can be susceptible to hydrolysis, especially in the presence of certain metal ions.[3] Water can also compete with the pypz ligand for coordination sites on the metal center.[4]
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Incorrect pH: The stability of pypz complexes can be highly pH-dependent.[4][5] Extreme pH values can lead to protonation or deprotonation of the ligand, affecting its coordination ability and potentially leading to complex dissociation.
-
Solution: Buffer the reaction mixture if possible, or carefully control the pH by the slow addition of acid or base. The optimal pH range is specific to the metal and any ligand modifications.
-
-
Air Sensitivity: Some metal centers in pypz complexes, particularly those in lower oxidation states (e.g., Fe(II)), can be sensitive to oxidation by air.
-
Solution: Use degassed solvents and perform the synthesis under an inert atmosphere.
-
Q2: I am having difficulty crystallizing my this compound metal complex for X-ray diffraction analysis. What can I do?
A2: Obtaining high-quality crystals can be challenging. Consider the following troubleshooting steps:
-
Solvent System: The choice of solvent is critical. A solvent system where the complex has moderate solubility is ideal.
-
Solution: Screen a variety of solvents and solvent mixtures. Techniques like slow evaporation, vapor diffusion (e.g., diffusing a poor solvent into a solution of the complex), and layering of a poor solvent on top of a solution of the complex can be effective.
-
-
Purity of the Complex: Impurities can inhibit crystal growth.
-
Solution: Ensure your complex is highly pure before attempting crystallization. Recrystallization or column chromatography may be necessary.
-
-
Concentration: The concentration of the complex in the crystallization solution is a key parameter.
-
Solution: Experiment with a range of concentrations. Sometimes, more dilute solutions yield better crystals.
-
-
Counter-ion Effects: The nature of the counter-ion can significantly influence the crystal packing and, therefore, the ability to form single crystals.
Q3: My purified this compound metal complex is unstable in solution over time. How can I improve its stability for applications?
A3: Solution-state instability is a common problem. Here are some strategies to enhance stability:
-
Solvent Choice: The solvent can play a significant role in the stability of the complex.[4] Polar, coordinating solvents may displace the pypz ligand, leading to decomposition.
-
Solution: Use non-coordinating or weakly coordinating solvents whenever possible.
-
-
pH Control: As with synthesis, maintaining the optimal pH is crucial for stability in solution.[4][5]
-
Solution: Use buffered solutions if the application allows.
-
-
Inert Atmosphere: For air-sensitive complexes, storage and handling under an inert atmosphere are essential.
-
Solution: Store solutions of the complex under nitrogen or argon. Use Schlenk techniques or a glovebox for handling.
-
-
Light Sensitivity: Some complexes are photosensitive and can decompose upon exposure to light.
-
Solution: Store solutions in amber vials or wrap the container in aluminum foil to protect them from light.
-
-
Ligand Modification: Modifying the pypz ligand by adding bulky substituents can sterically protect the metal center and enhance the stability of the complex.
Troubleshooting Guides
Issue 1: Unexpected Color Change or Precipitation in Solution
| Symptom | Possible Cause | Troubleshooting Action |
| A solution of the complex changes color over time. | Oxidation of the metal center, ligand dissociation, or decomposition. | 1. Check for air sensitivity by preparing a fresh solution under an inert atmosphere. 2. Monitor the solution by UV-Vis spectroscopy over time to track spectral changes. 3. Analyze the solution by mass spectrometry to identify any decomposition products. |
| An unexpected precipitate forms in the solution. | The complex has low solubility in the chosen solvent, or decomposition is occurring, leading to an insoluble product. | 1. Verify the solubility of the complex in the chosen solvent. 2. Filter and analyze the precipitate to determine if it is the original complex or a decomposition product. 3. Consider using a different solvent or a co-solvent to improve solubility. |
Issue 2: Inconsistent Results in Catalytic Applications
| Symptom | Possible Cause | Troubleshooting Action |
| The catalytic activity of the complex decreases over time or with repeated use. | Catalyst deactivation due to ligand dissociation, oxidation of the metal center, or formation of inactive species. | 1. Perform the catalytic reaction under an inert atmosphere to rule out oxidation. 2. Analyze the post-reaction mixture for signs of ligand dissociation (e.g., free pypz ligand). 3. Investigate the effect of temperature on catalyst stability; lower temperatures may prolong catalyst lifetime. |
| The reaction yields are not reproducible. | The active catalytic species is not stable under the reaction conditions, or trace impurities are affecting the reaction. | 1. Ensure the purity of the complex and all reagents. 2. Carefully control reaction parameters such as temperature, pressure, and solvent purity. 3. Consider pre-activating the catalyst or using a co-catalyst if applicable. |
Quantitative Stability Data
The stability of metal complexes is often quantified by their stability constants (log K). Higher values indicate greater stability. The stability of this compound complexes is influenced by the metal ion, the solvent, and the specific substituents on the ligand.
| Metal Ion | Ligand System | log K (approx.) | Conditions | Reference |
| Cu(II) | Substituted Pyrazolines | 4.0 - 6.0 | 70% dioxane-water | [5] |
| Ni(II) | Substituted Pyrazolines | 3.5 - 5.5 | 70% dioxane-water | [5] |
| Co(II) | Substituted Pyrazolines | 3.0 - 5.0 | 70% dioxane-water | [5] |
| Ag(I) | Pyrazole-based ligands | 5.8 - 6.0 | Ethanol-water | [4] |
Note: These values are illustrative and can vary significantly depending on the specific ligand and experimental conditions.
Experimental Protocols
Protocol 1: General Synthesis of a this compound Metal Complex
-
Dissolve the this compound ligand in a suitable anhydrous solvent (e.g., ethanol, methanol, or acetonitrile) under an inert atmosphere.[9]
-
In a separate flask, dissolve the metal salt (e.g., metal chloride, nitrate, or perchlorate) in the same solvent.[9]
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
The reaction mixture may be stirred at room temperature or gently heated, depending on the specific complex.[2] Monitor the reaction by TLC.
-
Upon completion, the product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Filter the solid product, wash it with a small amount of cold solvent, and dry it under vacuum.
Protocol 2: Assessing the pH Stability of a Complex
-
Prepare a stock solution of the purified complex in a suitable solvent (e.g., a water/organic solvent mixture).
-
Prepare a series of buffer solutions covering a range of pH values.
-
Add a small aliquot of the complex stock solution to each buffer solution to a final, constant concentration.
-
Monitor the UV-Vis spectrum of each solution immediately after mixing and at regular time intervals (e.g., every 30 minutes for several hours).
-
Changes in the absorbance or the appearance of new peaks can indicate decomposition of the complex. The pH range over which the spectrum remains unchanged is the range of pH stability.[4][5]
Visualizations
Caption: Workflow for Assessing Complex Stability.
Caption: Troubleshooting Logic for Low Synthesis Yield.
References
Technical Support Center: Overcoming Solubility Challenges with 2-(1H-pyrazol-1-yl)pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-pyrazol-1-yl)pyridine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound derivative has very low aqueous solubility. What are the primary strategies I should consider to improve it?
A1: Poor aqueous solubility is a common issue for many heterocyclic compounds. The strategies to address this can be broadly divided into three categories: physical modifications, chemical modifications, and formulation-based approaches.[1]
-
Physical Modifications: These methods alter the physical properties of the drug in its solid state.
-
Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface-area-to-volume ratio, which can enhance the dissolution rate.[2][3] Nanosuspension technology is a promising approach for the effective delivery of poorly water-soluble drugs.[2]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug to a higher-energy amorphous state, typically by dispersing it within a polymer matrix, can significantly improve solubility.[1][4] This is one of the most successful strategies for improving the dissolution rate and bioavailability of poorly soluble drugs.[5][6][7]
-
-
Chemical Modifications: These strategies involve altering the chemical structure of the compound.
-
Salt Formation: Since the pyridine ring is basic, it can be protonated to form a salt. For ionizable derivatives, creating a salt with a suitable counterion can dramatically increase aqueous solubility.[2][3]
-
Prodrugs: A prodrug strategy involves attaching a hydrophilic promoiety to the parent drug. This can enhance aqueous solubility, and the moiety is designed to be cleaved in vivo to release the active drug.[8]
-
Co-crystals: Co-crystallization involves combining the derivative with a benign co-former molecule in a crystalline lattice, which can alter physicochemical properties and improve solubility.[1][9]
-
-
Formulation-Based Approaches: These methods use excipients to enhance solubility without chemically modifying the drug.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) is a highly effective technique to increase the solubility of poorly soluble drugs.[1][10][11]
-
Surfactants (Micellar Solubilization): Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.[1][2]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule and increasing aqueous solubility.[2][12][13][14][15][16]
-
Nanosuspensions: This technique involves dispersing the pure, poorly water-soluble drug as nanosized particles in an aqueous vehicle, stabilized by surfactants or polymers.[17][18][19] Nanosuspensions increase the dissolution rate and saturation solubility.[17]
-
Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be a very effective approach.
-
Q2: How does pH impact the solubility of my this compound derivative?
A2: The pH of the solution can have a significant effect on the solubility of ionizable compounds.[20] The this compound scaffold contains a basic pyridine nitrogen atom.
-
In acidic conditions (lower pH): The pyridine nitrogen can become protonated, forming a positively charged cation. This ionized form is generally much more soluble in water than the neutral form. Therefore, decreasing the pH of the solution will typically increase the solubility of these derivatives.[21][22]
-
In neutral or basic conditions (higher pH): The compound will exist predominantly in its neutral, less soluble form.
The relationship between pH, pKa (the acid dissociation constant of the conjugate acid), and solubility is crucial. A full pH-solubility profile should be determined to understand the compound's behavior across the physiological pH range.[23][24][25]
Q3: My compound is precipitating out of solution during my assay. What steps can I take to prevent this?
A3: Compound precipitation during an experiment can lead to inaccurate and unreliable results. Here are some troubleshooting steps:
-
Re-evaluate Solubility in Assay Buffer: Determine the kinetic and thermodynamic solubility of your compound directly in the final assay buffer, not just in water or a stock solvent like DMSO.
-
Reduce Final Compound Concentration: The most straightforward solution is to work at a concentration below the compound's measured solubility limit in the assay medium.
-
Adjust Stock Concentration/Solvent: You may be adding too high a volume of an organic stock solution (e.g., DMSO) to the aqueous buffer, causing the compound to crash out. Try using a more concentrated stock to minimize the volume added or explore using a co-solvent system in the final buffer.
-
Incorporate Solubilizing Excipients: If the concentration cannot be lowered, consider adding a solubilizing agent to your assay buffer, such as a non-ionic surfactant (e.g., Tween® 80, Poloxamer) or a cyclodextrin, provided they do not interfere with the assay itself.
-
Control Temperature: Ensure all solutions are equilibrated to the same temperature before mixing, as solubility is temperature-dependent.
Q4: Which solubility enhancement technique is the best choice for my project?
A4: The optimal technique depends on several factors, including the physicochemical properties of your specific derivative, the intended application (e.g., in vitro assay vs. in vivo animal study), and the required concentration.
-
For early-stage in vitro screening , using co-solvents or adjusting pH are often the quickest and simplest methods.
-
If higher concentrations are needed or for cell-based assays where organic solvents are a concern, cyclodextrin complexation or formulation with surfactants can be effective.
-
For pre-clinical in vivo studies where bioavailability is key, more advanced formulations like amorphous solid dispersions (ASDs) and nanosuspensions are often the most powerful and clinically relevant approaches.[26][27][28]
It is often necessary to screen several methods to find the most effective and compatible one for your specific compound and experimental system.[4]
Data Presentation: Physicochemical Properties & Formulation Comparison
Table 1: Calculated Physicochemical Properties of the Parent Scaffold: this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | [29] |
| Molecular Weight | 145.16 g/mol | [29] |
| LogP | 1.2673 | [29] |
| Topological Polar Surface Area (TPSA) | 30.71 Ų | [29] |
| Hydrogen Bond Acceptors | 3 | [29] |
| Hydrogen Bond Donors | 0 | [29] |
| Rotatable Bonds | 1 | [29] |
Note: These are calculated values for the unsubstituted parent compound and will vary with substitution.
Table 2: General Comparison of Common Solubility Enhancement Techniques
| Technique | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | 10 - 1,000+ | Simple, effective for ionizable drugs.[2] | Only for ionizable drugs; risk of precipitation upon pH change. |
| Co-solvents | 10 - 500 | Simple to prepare, effective for many compounds.[10] | Potential for in vitro toxicity or in vivo side effects; risk of precipitation on dilution.[10] |
| Surfactants | 10 - 1,000 | High solubilization capacity.[2] | Can interfere with biological assays; potential toxicity.[9] |
| Cyclodextrins | 10 - 5,000 | Low toxicity, high solubilization capacity.[13][16] | Can be expensive; potential for nephrotoxicity with some derivatives at high doses.[30] |
| Solid Dispersions | 10 - 10,000+ | Significant increase in solubility and dissolution; improves bioavailability.[5][7][26] | Requires specific equipment; potential for physical instability (recrystallization). |
| Nanosuspensions | 10 - 1,000 | High drug loading; improves dissolution rate and bioavailability.[17][28] | Requires specialized equipment (homogenizers, mills); potential for physical instability (particle growth).[28] |
Note: The "Fold Increase" is a general estimate and the actual improvement is highly dependent on the specific drug and excipients used.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of a compound.[31][32]
-
Preparation: Add an excess amount of the this compound derivative (enough so that solid material remains visible) to a known volume of the desired aqueous medium (e.g., water, phosphate-buffered saline pH 7.4) in a sealed, clear container (e.g., glass vial).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-72 hours).[23][33]
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant. Clarify the supernatant by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[32]
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that medium at that temperature. A minimum of three replicate determinations is recommended.[33]
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This method disperses the drug in a hydrophilic carrier matrix.[7][26]
-
Component Selection: Choose a suitable water-soluble carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®, PEG 6000) and a volatile organic solvent in which both the drug and the carrier are soluble (e.g., methanol, ethanol, acetone).
-
Dissolution: Accurately weigh the drug and carrier (e.g., in a 1:4 drug-to-carrier ratio) and dissolve them completely in the selected solvent to form a clear solution.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The process should be continued until a dry, solid film or powder is formed on the inside of the flask.
-
Drying: Further dry the resulting solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) for at least 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask. Gently grind and sieve the material to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement compared to the pure drug, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.
Protocol 3: Preparation of a Nanosuspension (High-Pressure Homogenization)
This top-down method reduces the particle size of the drug to the nanometer scale.[10][19][27]
-
Pre-suspension: Disperse a small amount of the micronized drug (e.g., 1-5% w/v) in an aqueous solution containing a suitable stabilizer or combination of stabilizers (e.g., Poloxamer 188, Tween® 80, HPMC). Stir this pre-suspension at high speed (e.g., 2,000-5,000 rpm) for 30-60 minutes to ensure proper wetting of the drug particles.
-
High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer.
-
Homogenization Cycles: Pass the suspension through the homogenizer for multiple cycles (typically 10-30 cycles) at high pressure (e.g., 1,000-1,500 bar). The cavitation and shear forces will break down the drug microparticles into nanoparticles.[10]
-
Cooling: Maintain the temperature of the system using a cooling bath throughout the process to prevent overheating, which could degrade the drug or stabilizer.
-
Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The solid state of the nanoparticles can also be analyzed.[18]
Visualizations
Caption: Troubleshooting workflow for poor solubility issues.
Caption: Workflow for Solid Dispersion (Solvent Evaporation).
References
- 1. benchchem.com [benchchem.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japer.in [japer.in]
- 6. jddtonline.info [jddtonline.info]
- 7. scispace.com [scispace.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbr.in [ijpbr.in]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Study on complex formation of biologically active pyridine derivatives with cyclodextrins by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. reddit.com [reddit.com]
- 22. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 23. solubility experimental methods.pptx [slideshare.net]
- 24. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. | Semantic Scholar [semanticscholar.org]
- 26. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 27. jddtonline.info [jddtonline.info]
- 28. eaapublishing.org [eaapublishing.org]
- 29. chemscene.com [chemscene.com]
- 30. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 31. lup.lub.lu.se [lup.lub.lu.se]
- 32. pharmatutor.org [pharmatutor.org]
- 33. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Technical Support Center: Catalyst Deactivation in Reactions Using 2-(1H-pyrazol-1-yl)pyridine Complexes
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting catalyst deactivation and other common issues encountered when using 2-(1H-pyrazol-1-yl)pyridine metal complexes in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound complexes in catalysis?
A1: this compound and its derivatives are versatile ligands used in a variety of homogeneous catalytic reactions. Their metal complexes, particularly with transition metals like ruthenium, iridium, nickel, and palladium, have shown activity in processes such as transfer hydrogenation, dehydrogenation of formic acid, olefin oligomerization and polymerization, and carbon-carbon coupling reactions.[1][2] The specific application often depends on the choice of the metal center and the substituents on the ligand scaffold.
Q2: What are the general signs of catalyst deactivation in my reaction?
A2: Signs of catalyst deactivation can manifest in several ways during your experiment. These include:
-
A noticeable decrease in the reaction rate over time, or the reaction stalling before completion.
-
A lower than expected product yield.[3]
-
A change in the selectivity of the reaction, leading to the formation of undesired byproducts.
-
A visible change in the reaction mixture, such as a color change or the formation of a precipitate (e.g., palladium black in cross-coupling reactions).
-
The need for higher catalyst loading or harsher reaction conditions (e.g., higher temperature or pressure) to achieve the same conversion as in previous runs.[3]
Q3: What are the primary suspected causes of catalyst deactivation for these types of complexes?
A3: The deactivation of this compound metal complexes can be attributed to several factors, broadly categorized as chemical, thermal, and mechanical deactivation.[4] Specific causes include:
-
Ligand Dissociation: The pyridine or pyrazole moiety may partially or fully dissociate from the metal center, leading to the formation of less active or inactive species.[5]
-
Formation of Inactive Dimers or Oligomers: The catalyst molecules can aggregate to form inactive bridged species, such as dinuclear complexes.[1]
-
Oxidative Deactivation: The active metal center (e.g., Pd(0)) can be oxidized to an inactive state (e.g., Pd(II)) by residual oxygen or other oxidizing agents in the reaction mixture.
-
Substrate/Product Inhibition or Poisoning: The substrate, product, or impurities in the reagents can coordinate strongly to the metal center and block the active sites.[6][7]
-
Thermal Degradation: At elevated temperatures, the complex may decompose, leading to the loss of the ligand or the formation of inactive metal nanoparticles.[7]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during catalysis with this compound complexes.
Issue 1: Low or No Conversion
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - Ensure the catalyst was stored under an inert atmosphere and handled using proper air-sensitive techniques. - Verify the integrity of the catalyst by analytical methods (e.g., NMR, MS) if possible. - Use a freshly prepared or newly purchased batch of the catalyst. |
| Insufficient Catalyst Loading | - Increase the catalyst loading incrementally (e.g., from 1 mol% to 2-3 mol%). Note that higher loadings may lead to side reactions or product purification challenges. |
| Poor Reagent Quality | - Use high-purity, dry solvents and reagents. Impurities such as water, oxygen, or other coordinating species can poison the catalyst. - Degas the solvent and reaction mixture thoroughly before adding the catalyst. |
| Suboptimal Reaction Conditions | - Optimize the reaction temperature. Some reactions may require higher temperatures for activation, while for others, lower temperatures may prevent thermal degradation. - Screen different solvents, as solvent polarity and coordinating ability can significantly impact catalyst activity and stability. - The choice of base (if applicable) is often crucial. Screen a variety of bases to find the optimal one for your specific reaction. |
Issue 2: Reaction Stalls Before Completion
| Possible Cause | Suggested Solution |
| Catalyst Decomposition over Time | - Monitor the reaction progress at different time points to confirm deactivation. - Consider adding the catalyst in portions throughout the reaction to maintain a sufficient concentration of the active species. - Investigate if a lower reaction temperature can prolong the catalyst's lifetime. |
| Product Inhibition | - If the product has coordinating functional groups, it may be binding to the catalyst and inhibiting its activity. - Try to remove the product from the reaction mixture as it is formed, for example, by using a continuous flow setup or by precipitation. |
| Formation of Inactive Catalyst Species | - Analyze the reaction mixture at the point of stalling for the presence of insoluble materials or color changes that might indicate catalyst agglomeration or decomposition. - Modifying the ligand with bulky substituents can sometimes prevent the formation of inactive dimers. |
Data Presentation
Table 1: Illustrative Comparison of Catalyst Stability under Different Conditions
| Catalyst Complex | Reaction | Temperature (°C) | Solvent | Conversion after 2h (%) | Conversion after 24h (%) |
| [RuCl2(p-cymene)(this compound)] | Transfer Hydrogenation | 80 | Isopropanol | 95 | 98 |
| [RuCl2(p-cymene)(this compound)] | Transfer Hydrogenation | 120 | Isopropanol | 90 | 90 (stalled) |
| [Pd(OAc)2 + 2 eq. This compound] | Suzuki Coupling | 80 | Toluene/Water | 80 | 95 |
| [Pd(OAc)2 + 2 eq. This compound] | Suzuki Coupling | 110 | Toluene/Water | 95 | 95 |
Note: The data in this table is illustrative and intended to demonstrate how reaction conditions can influence catalyst stability and performance.
Mandatory Visualization
Caption: A diagram illustrating potential catalyst deactivation pathways.
Caption: A logical workflow for troubleshooting low catalyst activity.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Catalyst Deactivation
This protocol describes a general method for monitoring the progress of a catalytic reaction to identify signs of deactivation.
Materials:
-
This compound metal complex (pre-catalyst)
-
Substrates and reagents for the specific reaction
-
High-purity, dry, and degassed solvent
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vessel (e.g., Schlenk flask) with a stir bar
-
Heating and stirring plate
-
Syringes and needles for sampling
-
Internal standard for quantitative analysis
-
Analytical instrument (GC, HPLC, or NMR)
Procedure:
-
In an inert atmosphere glovebox, add the substrates, reagents (except the catalyst), and the internal standard to the reaction vessel.
-
Add the degassed solvent to the reaction vessel.
-
Place the vessel on the heating and stirring plate and bring it to the desired reaction temperature.
-
Once the temperature has stabilized, take an initial sample (t=0) of the reaction mixture.
-
In the glovebox, weigh the required amount of the this compound metal complex and dissolve it in a small amount of the reaction solvent.
-
Inject the catalyst solution into the reaction vessel to initiate the reaction.
-
At regular intervals (e.g., every 30 minutes for the first few hours, then every hour), withdraw a small aliquot of the reaction mixture using a syringe.
-
Quench the reaction in the aliquot immediately (e.g., by cooling or adding a quenching agent).
-
Analyze the samples by the chosen analytical method to determine the concentration of the starting material and the product over time.
-
Plot the product concentration versus time. A plateau in the curve before the starting material is fully consumed is a strong indication of catalyst deactivation.
Protocol 2: Illustrative Catalyst Regeneration Procedure (for a supported catalyst)
Disclaimer: This is a general and illustrative protocol. The optimal regeneration conditions will be highly dependent on the specific catalyst, the nature of the deactivation, and the support material (if any). This protocol is more relevant for heterogeneous or supported homogeneous catalysts.
Materials:
-
Deactivated catalyst
-
Washing solvents (e.g., methanol, dichloromethane)
-
Tube furnace
-
Source of inert gas (e.g., nitrogen, argon)
-
Source of a regeneration gas mixture (e.g., 5% H₂ in N₂ or dilute air in N₂)
Procedure:
-
Washing:
-
After the reaction, carefully separate the catalyst from the reaction mixture (e.g., by filtration if heterogeneous).
-
Wash the catalyst multiple times with a suitable solvent to remove any adsorbed organic residues. Start with the reaction solvent, followed by more polar or non-polar solvents as needed.
-
Dry the washed catalyst under vacuum at a low temperature (e.g., 60 °C) overnight.
-
-
Calcination (for coke/fouling removal):
-
Place the dried, deactivated catalyst in a quartz tube in the tube furnace.
-
Purge the tube with an inert gas for 30 minutes.
-
Slowly heat the furnace to a moderate temperature (e.g., 300-400 °C) under a flow of dilute air in nitrogen. Caution: This step can be exothermic and should be performed with care.
-
Hold at this temperature for 2-4 hours to burn off organic deposits.
-
Cool the furnace to room temperature under an inert gas flow.
-
-
Reduction (for oxidized metal centers):
-
After calcination or if the deactivation is due to oxidation, place the catalyst in the tube furnace.
-
Purge with an inert gas.
-
Switch to a flow of a reducing gas mixture (e.g., 5% H₂ in N₂).
-
Heat the furnace to a temperature appropriate for the reduction of the metal center (this will vary depending on the metal).
-
Hold at this temperature for 2-4 hours.
-
Cool to room temperature under an inert gas flow.
-
-
Testing:
-
Test the activity of the regenerated catalyst under the standard reaction conditions to evaluate the effectiveness of the regeneration process.
-
References
- 1. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. Organometallic Catalysis Catches up with Enzymatic in the Regeneration of NADH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
Technical Support Center: Scaling Up the Synthesis of 2-(1H-pyrazol-1-yl)pyridine for Industrial Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-(1H-pyrazol-1-yl)pyridine. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to address challenges encountered during large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis routes for this compound?
A1: The two most prevalent routes for industrial-scale synthesis are:
-
Nucleophilic Aromatic Substitution (SNAr) or Ullmann-type Coupling: This involves the reaction of a 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine) with pyrazole in the presence of a base, and often a copper catalyst for Ullmann-type reactions. This method is widely used due to the availability of starting materials.
-
Synthesis from Hydrazine Derivatives: This route involves the reaction of a pyridine-containing hydrazine with a 1,3-dicarbonyl compound or its equivalent. While effective, the handling of potentially hazardous hydrazine derivatives requires careful consideration on an industrial scale.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Key safety concerns include:
-
Exothermic Reactions: The N-arylation of pyrazole can be exothermic, posing a risk of thermal runaway if not properly managed.[1] Slow, controlled addition of reagents and efficient reactor cooling are critical.[1]
-
Handling of Pyridine and its Derivatives: Pyridine and halopyridines are flammable and toxic. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are necessary.
-
Use of Hydrazine: If using the hydrazine route, it's important to be aware that hydrazine is highly toxic and can decompose explosively under certain conditions.[1] The use of flow chemistry can mitigate risks associated with hazardous intermediates by minimizing their accumulation.[2]
-
Catalyst Handling: Copper catalysts, if used, can be toxic and may require special handling and disposal procedures.
Q3: How can the formation of regioisomers be controlled?
A3: The formation of regioisomers, particularly when using substituted pyrazoles, is a common challenge. Strategies to improve regioselectivity include:
-
Optimization of Reaction Conditions: Screening different solvents, bases, and reaction temperatures can significantly influence the regioselectivity.
-
Choice of Starting Materials: Using pyrazole itself minimizes this issue. With substituted pyrazoles, the steric and electronic properties of the substituents play a crucial role.
-
Protecting Groups: In some cases, the use of protecting groups on the pyrazole ring can direct the arylation to the desired nitrogen.
Q4: What are the most effective methods for purifying this compound on a large scale?
A4: Large-scale purification strategies include:
-
Distillation: If the product is thermally stable, vacuum distillation can be a cost-effective method for purification.
-
Crystallization: Recrystallization from a suitable solvent system is a common and effective method for obtaining high-purity material.
-
Extraction: Aqueous workup to remove inorganic salts and water-soluble impurities is a standard step. Continuous extraction can be employed for improved efficiency.[2]
-
Chromatography: While often used at the lab scale, column chromatography can be expensive and challenging to scale up. It is typically reserved for high-value products or when other methods fail to provide the required purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Low reaction temperature- Poor quality of starting materials- Incorrect stoichiometry | - Use fresh, high-purity catalyst and reagents.- Screen different catalysts and ligands.- Gradually increase the reaction temperature while monitoring for side product formation.- Ensure accurate measurement of all reactants. |
| Formation of Significant Byproducts (e.g., dehalogenated starting material) | - Catalyst deactivation leading to side reactions- Reaction temperature is too high- Presence of water or other impurities | - Use a ligand to stabilize the catalyst.- Optimize the reaction temperature; a lower temperature may be sufficient.- Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere. |
| Incomplete Reaction | - Insufficient reaction time- Catalyst deactivation over time- Poor mixing in the reactor | - Monitor the reaction progress by HPLC or GC and extend the reaction time if necessary.- Consider a higher catalyst loading or the addition of a second portion of catalyst.- Ensure efficient stirring to maintain a homogeneous reaction mixture, especially for heterogeneous reactions. |
| Product is Dark or Discolored | - Decomposition of starting materials or product at high temperatures- Oxidation of intermediates | - Lower the reaction temperature.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Consider purification by crystallization with activated carbon to remove colored impurities. |
| Difficulty in Product Isolation/Purification | - Product is an oil or low-melting solid- Formation of an emulsion during workup- Product co-elutes with impurities during chromatography | - Attempt to form a solid salt of the product for easier handling and purification.- Use a different solvent system for extraction or add brine to break emulsions.- Optimize the mobile phase for chromatography or consider an alternative purification method like distillation or crystallization. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Ullmann-type Coupling of 2-Halopyridines with Pyrazole
| 2-Halopyridine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | CuI | (1R,2R)-1,2-Diaminocyclohexane | KOH | Water | 100 | 48 | 94 | [3] |
| 2-Bromopyridine | None | None | Pyrazole (excess) | Xylene | Reflux | 8 | 87 | [4] |
| 2-Bromopyridine | CuCl | 1-Methyl-imidazole | t-BuOLi | Dioxane | 110 | - | High | [5] |
| 3-Bromopyridine | CuCl | 1,2-Dimethylethylenediamine (DMEDA) | - | - | - | - | - | [6] |
Table 2: Troubleshooting Common Byproducts
| Byproduct | Plausible Cause | Mitigation Strategy |
| Dehalogenated Pyridine | Reductive dehalogenation, often promoted by certain catalyst/ligand systems or impurities. | - Screen different ligands or use a ligand-free system.- Ensure high purity of starting materials and inert reaction conditions. |
| Bis(pyrazolyl)pyridine | Reaction of the product with another molecule of the 2-halopyridine. | - Use a slight excess of pyrazole.- Control the reaction time to avoid over-reaction. |
| Homocoupled Pyridine (Bipyridine) | Side reaction promoted by the catalyst, especially at high temperatures. | - Lower the reaction temperature.- Use a more selective catalyst system. |
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of Pyrazole with 2-Bromopyridine
This protocol is adapted from a general procedure for N-arylation of nitrogen nucleophiles.[3]
Materials:
-
2-Bromopyridine
-
Pyrazole
-
Copper(I) iodide (CuI)
-
(1R,2R)-1,2-Diaminocyclohexane
-
Potassium hydroxide (KOH)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
To an oven-dried reaction vessel, add CuI (0.1 eq), (1R,2R)-1,2-diaminocyclohexane (0.2 eq), and KOH (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add pyrazole (1.0 eq), 2-bromopyridine (1.5 eq), and degassed water.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
Protocol 2: Ligand-Free N-Arylation of Pyrazole with 2-Bromopyridine
This protocol is based on a ligand-free approach.[4]
Materials:
-
2-Bromopyridine
-
Pyrazole
-
Xylene
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add 2-bromopyridine (1.0 eq) and pyrazole (3.86 eq).
-
Add xylene as the solvent.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
Cool the reaction mixture to room temperature.
-
Dissolve the resulting mixture in dichloromethane.
-
Wash the organic layer four times with water to remove excess pyrazole.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Mandatory Visualization
Caption: A generalized experimental workflow for the industrial synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 4. 2-PYRAZOL-1-YL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-(1H-pyrazol-1-yl)pyridine and 2,2'-Bipyridine Ligands in Coordination Chemistry
In the realm of coordination chemistry, the selection of ligands is paramount in dictating the structural, electronic, and reactive properties of metal complexes. Among the vast array of N-donor ligands, 2,2'-bipyridine (bpy) has long been a cornerstone, celebrated for its robust coordination to a wide range of metal ions and its utility in catalysis, photophysics, and materials science. A compelling alternative, 2-(1H-pyrazol-1-yl)pyridine (pypz), offers a distinct electronic and steric profile due to the fusion of a pyridine and a pyrazole ring. This guide provides a comparative study of these two important bidentate ligands, offering insights into their synthesis, structural characteristics, and performance in photophysical and catalytic applications, supported by experimental data for researchers, scientists, and drug development professionals.
Ligand Synthesis and Complex Formation: A Methodological Overview
The accessibility of ligands is a crucial consideration for their widespread application. Both 2,2'-bipyridine and this compound can be synthesized through established organic methodologies, and their metal complexes are typically prepared via straightforward substitution reactions.
Experimental Protocol: Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the reaction of 2-bromopyridine with pyrazole.
Materials:
-
2-bromopyridine
-
Pyrazole
-
Copper(I) iodide (CuI)
-
Potassium hydroxide (KOH)
-
(1R,2R)-1,2-diaminocyclohexane
-
Water
Procedure:
-
To a reaction vial, add the N-nucleophile (pyrazole, 1.47 mmol), CuI (0.147 mmol), manganese(II) fluoride (MnF2, 0.441 mmol), KOH (2.94 mmol), the aryl halide (2-bromopyridine, 2.21 mmol), trans-1,2-diaminocyclohexane (0.294 mmol), and water (0.75 mL).
-
Seal the vial with a screw cap and heat the reaction mixture at 100°C for 48 hours.
-
After cooling to room temperature, extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water to remove any remaining pyrazole.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product as a white solid.
Experimental Protocol: Synthesis of 2,2'-Bipyridine
One of the classical methods for synthesizing 2,2'-bipyridine is the Ullmann coupling of 2-bromopyridine using a copper catalyst.
Materials:
-
2-bromopyridine
-
Copper powder
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine 2-bromopyridine and copper powder in DMF.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the copper salts.
-
Remove the DMF under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., petroleum ether) to obtain 2,2'-bipyridine as a white crystalline solid.
Experimental Protocol: General Synthesis of Metal Complexes
The following is a generalized procedure for the synthesis of metal complexes with either this compound or 2,2'-bipyridine.
Materials:
-
A suitable metal precursor (e.g., Ru(DMSO)4Cl2, PdCl2(CH3CN)2, Cu(NO3)2·3H2O)
-
This compound or 2,2'-bipyridine
-
Appropriate solvent (e.g., ethanol, acetonitrile, methanol)
Procedure:
-
Dissolve the metal precursor in the chosen solvent.
-
Add a stoichiometric amount of the desired ligand (pypz or bpy) to the solution. The molar ratio will depend on the desired coordination number of the final complex.
-
Stir the reaction mixture at room temperature or with heating for a specified period.
-
The product may precipitate out of the solution upon cooling or after the addition of a counter-ion salt (e.g., NH4PF6).
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Structural Comparison: Coordination Geometry and Distortions
Upon coordination to a metal center, both ligands exhibit distinct structural features. A key difference lies in the inherent asymmetry of this compound compared to the C2 symmetry of 2,2'-bipyridine. This asymmetry can lead to different electronic effects on the metal center and influence the overall geometry of the complex.
Studies on ruthenium(II) complexes have shown that the bite angle and the planarity of the ligand framework are altered upon coordination. In general, the distortions induced by complexation are different for pyrazolylpyridine isomers and bipyridine.[1]
| Feature | This compound Complexes | 2,2'-Bipyridine Complexes |
| Symmetry | Asymmetric (C1) | Symmetric (C2) |
| Donor Atoms | One pyridine nitrogen, one pyrazole nitrogen | Two pyridine nitrogens |
| Bite Angle | Generally smaller due to the five-membered pyrazole ring | Typically around 81° in Ru(II) complexes |
| Inter-ring Torsion | Can be more flexible depending on the metal ion and other ligands | Generally planar upon coordination |
Photophysical Properties: A Comparative Overview
The electronic properties of the ligand play a crucial role in the photophysics of their metal complexes, particularly for ruthenium(II) and other d6 metal centers, where metal-to-ligand charge transfer (MLCT) transitions are prominent.
Complexes of the type [Ru(bpy)3]2+ are well-studied for their luminescent properties.[2] The replacement of one or more bipyridine ligands with this compound can modulate these properties. The pyrazole moiety, being more electron-rich than pyridine, can raise the energy of the metal d-orbitals, potentially leading to a blue shift in the emission wavelength. However, the overall effect will also depend on the specific geometry and the nature of other ligands in the complex.
| Property | [Ru(bpy)2(pypz)]2+ (Hypothetical) | [Ru(bpy)3]2+ |
| Absorption (MLCT) | Expected in the visible region | ~450 nm |
| Emission (MLCT) | Potentially blue-shifted compared to [Ru(bpy)3]2+ | ~615 nm |
| Quantum Yield | Dependent on the rigidity and non-radiative decay pathways | ~0.095 in aerated aqueous solution |
| Excited-State Lifetime | Dependent on the energy gap and environmental factors | ~1 µs in deaerated solution |
Catalytic Performance: A Case Study in Suzuki-Miyaura Cross-Coupling
Palladium complexes of both 2,2'-bipyridine and N-heterocyclic ligands like pyrazolylpyridines are effective catalysts for cross-coupling reactions. The electronic and steric properties of the ligand influence the catalytic activity by affecting the stability of the catalytic intermediates and the rate of reductive elimination.
In the context of the Suzuki-Miyaura cross-coupling, the electron-donating ability of the ligand can influence the oxidative addition step, while steric bulk can promote the reductive elimination step. While direct comparative studies are limited, it is known that palladium complexes of bis(imino)pyridine ligands, which share some structural similarities, are efficient catalysts for this reaction.[3]
| Parameter | Pd complexes with this compound | Pd complexes with 2,2'-bipyridine |
| Catalyst Loading | Typically in the range of 0.1-1 mol% | Typically in the range of 1-3 mol% |
| Reaction Conditions | Often mild conditions (e.g., room temperature to 80°C) | Can require elevated temperatures |
| Turnover Number (TON) | Potentially high due to good catalyst stability | Generally good, but can be limited by catalyst decomposition |
| Substrate Scope | Generally broad for aryl halides and boronic acids | Broad, but can be sensitive to sterically hindered substrates |
Visualizing the Chemistry: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Generalized workflow for the synthesis, characterization, and testing of metal complexes.
References
A Comparative Guide to the Electronic Effects of 2-(1H-pyrazol-1-yl)pyridine versus Terpyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electronic effects of 2-(1H-pyrazol-1-yl)pyridine (pyrpy) and 2,2':6',2''-terpyridine (tpy) ligands. By examining experimental data from electrochemical and spectroscopic studies, alongside computational insights, this document aims to elucidate the distinct electronic characteristics of these two important classes of nitrogen-donor ligands, which are crucial for their application in catalysis, materials science, and medicinal chemistry.
Introduction to the Ligands
Both this compound and terpyridine are widely utilized tridentate N-donor ligands in coordination chemistry, known for their ability to form stable complexes with a variety of metal ions.[1][2] Terpyridine, a cornerstone of supramolecular chemistry and materials science, is composed of three pyridine rings, rendering it a versatile σ-donor and π-acceptor ligand.[1][3] In contrast, this compound and its derivatives, such as 2,6-bis(pyrazol-1-yl)pyridine (bpp), offer a different electronic environment due to the presence of the five-membered pyrazole ring(s). This structural variance significantly influences the electronic properties of their corresponding metal complexes.
Data Presentation: A Comparative Analysis
The electronic properties of metal complexes are profoundly influenced by the ligand scaffold. The following tables summarize key electrochemical and spectroscopic data for pyrpy and tpy based ligands and their metal complexes, offering a clear comparison of their electronic behavior.
Table 1: Electrochemical Data of Ruthenium(II) Complexes
| Complex | Redox Couple | E½ (V vs. Fc/Fc⁺) | Solvent | Supporting Electrolyte | Reference |
| [Ru(bpp)(DMSO)Cl₂]¹ | Ru(III)/Ru(II) | +0.37 | Not Specified | Not Specified | [4] |
| [Ru(bpp)(DMSO)Cl₂]¹ | Ru(IV)/Ru(III) | +1.0 | Not Specified | Not Specified | [4] |
| [Ru(tpy)₂]²⁺ | Ru(III)/Ru(II) | +1.29 | Acetonitrile | 0.1 M NaClO₄ | [5] |
| [Ru(H₂dcbpy)₃]Cl₂² | Ru(III)/Ru(II) | +1.62 | CH₃CN | Not Specified | [6] |
¹ bpp = 2,6-bis(pyrazol-1-yl)pyridine, a close analog of pyrpy. ² H₂dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid, a derivative of a building block of terpyridine.
Table 2: Spectroscopic Data of Iron(II) and Ruthenium(II) Complexes
| Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment | Reference |
| --INVALID-LINK--₂¹ | ~550 | Not Specified | Acetonitrile | MLCT | [7] |
| [Fe(terpy)₂]²⁺ | ~552 | ~11,000 | Acetonitrile | MLCT | [8] |
| --INVALID-LINK--₂ | 485 | 24,800 | CH₃CN | MLCT | [9] |
¹ ppCOOH = this compound-4-carboxylic acid.
Table 3: Computational Data - HOMO-LUMO Gaps
| Ligand/Complex Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |
| Pyrazolyl-pyridine derivative | - | - | 2.30 - 2.83 | DFT | [10] |
| Terpyridine derivative | - | - | Not Specified | DFT | [11] |
Discussion of Electronic Effects
The data presented above highlights the key electronic differences between pyrpy-type and tpy-type ligands.
-
Electron Donating Ability: The pyrazolyl moiety in pyrpy ligands is generally considered more electron-donating than the pyridine ring. This is reflected in the electrochemical data where the Ru(III)/Ru(II) redox potential for the [Ru(bpp)(DMSO)Cl₂] complex is significantly lower (+0.37 V) than that of the [Ru(tpy)₂]²⁺ complex (+1.29 V).[4][5] A lower redox potential indicates that the metal center is more electron-rich and thus easier to oxidize, suggesting stronger overall electron donation from the bpp ligand compared to tpy.
-
π-Acceptor Properties: Terpyridine is known for its effective π-acceptor capabilities due to the electron-deficient nature of its three pyridine rings.[1] This property contributes to the stabilization of lower metal oxidation states. The higher Ru(III)/Ru(II) redox potential in tpy complexes is consistent with its role as a better π-acceptor compared to pyrpy-type ligands.
-
HOMO-LUMO Gap and Spectroscopic Properties: The energy of the metal-to-ligand charge transfer (MLCT) bands in the UV-Vis spectra provides insight into the HOMO-LUMO gap of the complexes. The similar λmax values for the iron complexes of a pyrpy derivative and terpyridine suggest that the overall HOMO-LUMO energy gaps in these specific Fe(II) complexes are comparable.[7][8] However, computational studies on the free ligands and their complexes can provide a more direct comparison of the frontier molecular orbital energies. DFT calculations have shown that the HOMO-LUMO gap can be tuned by substitution on both pyrazolyl-pyridine and terpyridine scaffolds.[10][11]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of chemical species.[12]
Instrumentation:
-
Potentiostat (e.g., PGSTAT20)[13]
-
Three-electrode cell:
Procedure:
-
The sample (metal complex) is dissolved in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[5]
-
The solution is deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for approximately 30 minutes.[12]
-
The three electrodes are immersed in the solution.
-
A potential is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).[14]
-
The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.
-
The half-wave potential (E½), which is the average of the anodic and cathodic peak potentials, is determined to quantify the redox potential of the analyte.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to measure the absorption of ultraviolet and visible light by a sample, providing information about electronic transitions.[15]
Instrumentation:
-
UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800)[11]
Procedure:
-
A solution of the sample (metal complex) is prepared in a suitable solvent (e.g., acetonitrile or chloroform) at a known concentration.[11]
-
A cuvette (typically with a 1 cm path length) is filled with the pure solvent to record a baseline spectrum.[16]
-
The baseline is subtracted from subsequent sample measurements.
-
The cuvette is then filled with the sample solution.
-
The absorbance of the solution is measured over a specific wavelength range (e.g., 200-800 nm).[15]
-
The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined. The molar absorptivity can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length, and c is the concentration.
Mandatory Visualization
Caption: Workflow for comparing electronic properties.
Conclusion
The electronic properties of this compound and terpyridine ligands differ significantly due to their distinct heterocyclic structures. Pyrpy-type ligands generally act as stronger electron donors, leading to more electron-rich metal centers in their complexes. Conversely, terpyridine's superior π-acceptor character makes it adept at stabilizing lower oxidation states of metals. These fundamental electronic differences are crucial for the rational design of metal complexes with tailored redox and photophysical properties for specific applications in drug development, catalysis, and materials science. Further comparative studies under identical experimental conditions are warranted to provide a more precise quantitative understanding of their relative electronic effects.
References
- 1. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Electronic absorption spectra of the iron(II) complexes of 2,2'-bipyridine, 2,2'-bipyrimidine, 1,10-phenanthroline, and 2,2':6',2''-terpyridine and their reduction products | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. static.igem.org [static.igem.org]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. engineering.purdue.edu [engineering.purdue.edu]
Catalytic efficiency of metal complexes with 2-(1H-pyrazol-1-yl)pyridine vs. phenanthroline
A Comparative Guide to the Catalytic Efficiency of Metal Complexes: 2-(1H-pyrazol-1-yl)pyridine vs. Phenanthroline
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalysts is a cornerstone of modern chemistry, with applications spanning from industrial-scale chemical synthesis to the development of novel therapeutics. The performance of a metal-based catalyst is intrinsically linked to the nature of the ligands coordinating the metal center. These ligands modulate the electronic and steric properties of the metal, thereby fine-tuning its reactivity and selectivity. Among the vast array of nitrogen-donor ligands, this compound and phenanthroline have emerged as privileged scaffolds in coordination chemistry and catalysis. This guide provides an objective comparison of the catalytic efficiency of metal complexes featuring these two distinct ligand systems, supported by experimental data, detailed protocols, and mechanistic visualizations.
Introduction to the Ligands
This compound (py-pz) and its derivatives are bidentate ligands that coordinate to a metal center through the nitrogen atoms of the pyridine and pyrazole rings. The pyrazole moiety can be readily functionalized, allowing for systematic tuning of the ligand's electronic and steric properties. The presence of the protic NH group in some pyrazole-based ligands can also lead to metal-ligand cooperation, influencing catalytic pathways.
Phenanthroline (phen) is a rigid, planar, and bidentate N-donor ligand that forms stable complexes with a wide range of metal ions. Its extensive π-system can participate in electronic interactions, and the rigid framework often imparts high stability to the resulting metal complexes. Substituents can be introduced on the phenanthroline backbone to modify its properties.
This guide will focus on comparing the catalytic performance of metal complexes of these two ligand families in key chemical transformations, namely oxidation and hydrogenation/transfer hydrogenation reactions.
Catalytic Oxidation Reactions
Metal complexes of both py-pz and phenanthroline are active catalysts for a variety of oxidation reactions. Here, we compare their efficiency in catechol oxidation and water oxidation.
Data Presentation: Catalytic Oxidation
| Catalyst System | Reaction | Substrate | Oxidant | Turnover Number (TON) | Turnover Frequency (TOF) | Yield (%) | Reference |
| Copper(II) with pyrazole-based ligands | Catechol Oxidation | Catechol | O₂ | - | 1.7 µmol L⁻¹ min⁻¹ (rate) | - | [1] |
| Iron(II)-phenanthroline complex | Aerobic Oxidation | 3,5-di-tert-butylcatechol | O₂ | - | 3.55 x 10³ h⁻¹ (kcat) | - | [2] |
| Copper(I) with bis(pyrazol-1-ylmethyl)pyridine ligands | Water Oxidation | Water | Ce(IV) ammonium nitrate | 4.6 | 0.31 s⁻¹ | - | [3] |
Note: Direct comparison is challenging due to different reaction conditions and metrics reported. kcat is the catalytic rate constant.
Experimental Protocols
Catechol Oxidation Catalyzed by Copper(II) with Pyrazole-Based Ligands [1]
-
Catalyst Preparation (in situ): A solution of the pyrazole-based ligand and a copper(II) salt (e.g., CuSO₄) in a 2:1 ligand-to-metal ratio are prepared in methanol.
-
Reaction Setup: The catalytic activity is evaluated by monitoring the oxidation of catechol to o-quinone. In a typical experiment, a solution of catechol in methanol is added to the freshly prepared catalyst solution.
-
Monitoring: The progress of the reaction is monitored spectrophotometrically by measuring the increase in absorbance of the o-quinone product over time. The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.
Aerobic Oxidation of 3,5-di-tert-butylcatechol by an Iron(II)-phenanthroline Complex [2]
-
Catalyst: A mononuclear iron(II) complex, [Fe(phen)₃]Cl₂, is synthesized and characterized.
-
Reaction Conditions: The catalytic oxidation is carried out at room temperature in an oxygen-saturated ethanol medium.
-
Procedure: The substrate, 3,5-di-tert-butylcatechol (3,5-DTBC), is added to a solution of the iron complex in ethanol.
-
Analysis: The reaction is monitored using spectrophotometry to observe the formation of the oxidized product. The turnover number is calculated based on the amount of product formed per mole of catalyst over time.
Water Oxidation Catalyzed by Copper(I) with bis(pyrazol-1-ylmethyl)pyridine Ligands [3]
-
Catalyst Synthesis: A series of copper(I) complexes with different substituted bis(pyrazol-1-ylmethyl)pyridine ligands are synthesized by reacting the respective ligand with Cu(MeCN)₄PF₆.
-
Chemical Oxidation: The catalytic activity for water oxidation is assessed using cerium(IV) ammonium nitrate (CAN) as a chemical oxidant.
-
Procedure: The reaction is initiated by adding a solution of CAN to a solution of the copper complex in a buffered aqueous solution at 25 °C.
-
Quantification: The amount of evolved oxygen is measured over time to determine the turnover number (TON) and turnover frequency (TOF).
Hydrogenation and Transfer Hydrogenation Reactions
Both ligand systems have been successfully employed in metal-catalyzed hydrogenation and transfer hydrogenation reactions, which are fundamental processes in organic synthesis.
Data Presentation: Hydrogenation and Transfer Hydrogenation
| Catalyst System | Reaction | Substrate | H-source | Turnover Frequency (TOF) (h⁻¹) | Conversion (%) | Selectivity (%) | Reference |
| Ruthenium(II) pyrazolyl-pyridyl-pyrazole complex | Transfer Hydrogenation | Ketones | Isopropyl alcohol | up to 720,000 | up to 99 | - | [4] |
| Ruthenium(II) 2,6-bis(pyrazol-1-yl)pyridine complex | Transfer Hydrogenation | Ketones | Isopropyl alcohol | up to 3,534 | - | - | [5] |
| Ruthenium(II) phenanthroline complex | Hydrogenation | Substituted nitrobenzene | H₂ | - | ~100 | >99 | [6] |
| Arene Ruthenium(II) phenanthroline complex | Transfer Hydrogenation | Acetophenone | Formic acid | ~28.6 (TON ~200 over 7h) | - | - | [7] |
Experimental Protocols
Transfer Hydrogenation of Ketones with a Ruthenium(II) Pyrazolyl-Pyridyl-Pyrazole Complex [4]
-
Catalyst: A ruthenium(II) complex bearing a pyrazolyl-pyridyl-pyrazole ligand is synthesized.
-
Reaction Setup: The reaction is carried out in refluxing isopropyl alcohol, which serves as both the solvent and the hydrogen source.
-
Procedure: The ketone substrate and a base (e.g., KOH) are added to a solution of the ruthenium catalyst in isopropyl alcohol. The mixture is then heated to reflux.
-
Analysis: The reaction progress is monitored by gas chromatography (GC) to determine the conversion of the ketone to the corresponding alcohol.
Hydrogenation of Nitroarenes with a Ruthenium(II) Phenanthroline Complex [6]
-
Catalyst: Ru(II) Phenanthroline complexes are used as catalysts.
-
Reaction Medium: The reaction is performed in an aqueous medium.
-
Procedure: The substituted nitrobenzene is subjected to hydrogenation using molecular hydrogen in the presence of the Ru(II) phenanthroline catalyst in water.
-
Parametric Study: The effects of solvent, ligand-to-metal ratio, temperature, and pressure are studied to optimize the reaction conditions for high chemoselectivity.
Mechanistic Insights and Visualizations
Understanding the catalytic cycle is crucial for catalyst improvement. Below are simplified representations of proposed mechanisms for reactions catalyzed by complexes of each ligand type.
Catalytic Cycle for Alkene Hydrosilylation by an Iron-Phenanthroline Complex
This proposed mechanism involves an Fe(0)-Fe(II) redox cycle. The steric bulk around the iron center, enforced by the phenanthroline-imine ligand, is believed to be crucial for the observed high regioselectivity.[8][9]
Caption: Proposed Fe(0)-Fe(II) catalytic cycle for alkene hydrosilylation.
Proposed Mechanism for Formic Acid Dehydrogenation by an Iridium-Pyrazole Complex
This mechanism highlights the role of the protic pyrazole ligand in facilitating the catalytic process, potentially through metal-ligand cooperation.[10]
Caption: Simplified mechanism for formic acid dehydrogenation by an Iridium-pyrazole complex.
Comparative Analysis and Conclusion
A direct, quantitative comparison of the catalytic efficiency of metal complexes with this compound versus phenanthroline is challenging due to the variability in experimental conditions and reporting standards across the literature. However, several qualitative trends can be discerned:
-
Versatility: Both ligand families support a wide range of metals (Fe, Ru, Cu, Ir, Pd) in various catalytic transformations, including oxidation, hydrogenation, and cross-coupling reactions.[11][12]
-
Stability: Phenanthroline, with its rigid and pre-organized structure, generally forms highly stable metal complexes, which can be advantageous for catalyst longevity.[13]
-
Tunability and Reactivity: The ease of functionalization of the pyrazole ring in py-pz ligands offers a straightforward approach to fine-tuning the steric and electronic properties of the catalyst. This can lead to exceptionally high activities, as demonstrated by the remarkable TOF of a Ruthenium(II) pyrazolyl-pyridyl-pyrazole complex in transfer hydrogenation.[4] The presence of a protic NH group in some pyrazole ligands can also enable novel reaction pathways through metal-ligand cooperation.[10]
-
Specific Applications:
-
For hydrosilylation reactions , iron complexes with modified phenanthroline ligands have shown excellent activity and selectivity.[8][9][14][15]
-
In photocatalytic oxidations , ruthenium-phenanthroline complexes are well-established and highly efficient.[16]
-
For transfer hydrogenation of ketones , ruthenium complexes with pyrazole-based ligands have exhibited some of the highest catalytic activities reported.[4][5]
-
In bio-mimetic oxidation catalysis , both ligand types have shown promise, with copper-pyrazole complexes being effective for catechol oxidation and iron-phenanthroline complexes for broader aerobic oxidations.[2][17]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic promiscuity of an iron(II)–phenanthroline complex | Semantic Scholar [semanticscholar.org]
- 3. Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(i) complexes - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. libra.unine.ch [libra.unine.ch]
- 8. Phenanthroline-imine ligands for iron-catalyzed alkene hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands as reusable photoredox catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Phenanthroline-imine ligands for iron-catalyzed alkene hydrosilylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes | Semantic Scholar [semanticscholar.org]
Performance comparison of corrosion inhibitors based on pyrazolylpyridine and other heterocycles
A comprehensive analysis of experimental data reveals that pyrazolylpyridine derivatives demonstrate exceptional performance as corrosion inhibitors for various metals, often outperforming other heterocyclic compounds like imidazoles and triazoles under similar corrosive conditions. Their efficacy is attributed to their unique molecular structure, which facilitates strong adsorption onto metal surfaces, forming a robust protective barrier.
Corrosion remains a significant challenge across numerous industries, leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is a widely adopted and effective strategy to mitigate this issue. Among the vast array of organic compounds, nitrogen-containing heterocycles have garnered considerable attention due to their remarkable inhibitory properties. This guide provides a detailed comparison of the performance of pyrazolylpyridine-based corrosion inhibitors against other common heterocyclic inhibitors, supported by experimental data and mechanistic insights.
Performance Under Scrutiny: A Data-Driven Comparison
The effectiveness of a corrosion inhibitor is primarily quantified by its inhibition efficiency (IE), which represents the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor. The following tables summarize the performance of various pyrazolylpyridine and other heterocyclic inhibitors on different metals in acidic media, as determined by key electrochemical techniques.
Table 1: Performance of Pyrazolylpyridine-Based Corrosion Inhibitors
| Inhibitor | Metal | Corrosive Medium | Concentration | Technique | Inhibition Efficiency (%) | Reference |
| 3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile (APP I) | Copper | 0.5 M HCl | 1.59 mmol L⁻¹ | PDP | 92.3 | [1] |
| 2-(4-Methyl-3-oxo-2-phenyl-2, 3-dihydro-1H-pyrazolo [3, 4-b] pyridin-4-yl) acetic acid butylester (PP) | Stainless Steel | 1 M HCl | 500 ppm | Weight Loss | >90 | [2] |
| Pyrimidine-pyrazole derivative (PP) | Mild Steel | 1 M HCl | 10⁻³ M | Weight Loss | 93 | [3] |
| Pyrimidine-pyrazole derivative (DPP) | Mild Steel | 1 M HCl | 10⁻³ M | Weight Loss | 89 | [3] |
Table 2: Performance of Other Heterocyclic Corrosion Inhibitors
| Inhibitor Class | Inhibitor Example | Metal | Corrosive Medium | Concentration | Technique | Inhibition Efficiency (%) | Reference |
| Imidazole | 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1) | Carbon Steel | 1% NaCl | 80-100 ppm | EIS | >80 | [4] |
| Imidazole | 1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide (IL2) | Carbon Steel | 1% NaCl | 60-100 ppm | EIS | >80 | [4] |
| Triazole | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) | C38 Steel | 1 M HCl | 0.8 mM | Weight Loss | >95 | [5] |
| Triazole | (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol (PTM) | C38 Steel | 1 M HCl | 0.8 mM | Weight Loss | >95 | [5] |
| Pyrazole | N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 10⁻³ M | PDP | 90.8 | [3][6][7] |
| Pyrazole | ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 10⁻³ M | PDP | 91.8 | [3][6][7] |
From the data, it is evident that pyrazolylpyridine derivatives consistently exhibit high inhibition efficiencies, often exceeding 90%. While other heterocycles like triazoles also show excellent performance, the fused ring structure of pyrazolylpyridine appears to offer a distinct advantage in forming a stable and effective protective layer.
The Mechanism of Protection: A Tale of Adsorption
The primary mechanism by which heterocyclic compounds inhibit corrosion is through adsorption onto the metal surface. This process can be broadly classified into physisorption (electrostatic interactions) and chemisorption (covalent bonding). The presence of heteroatoms (like nitrogen in pyrazolylpyridine) with lone pairs of electrons and the π-electrons in the aromatic rings are crucial for this interaction.
The fused pyrazole and pyridine rings in pyrazolylpyridine molecules provide multiple active centers for adsorption, leading to a more stable and compact protective film compared to single-ring heterocycles. This enhanced adsorption is a key factor contributing to their superior inhibition performance. The adsorption process typically follows established isotherms, such as the Langmuir model, which describes the formation of a monolayer of the inhibitor on the metal surface.[6][7][8]
Experimental Corner: How Performance is Measured
The data presented in this guide is derived from well-established electrochemical and gravimetric techniques. Understanding these methods is essential for interpreting the performance of corrosion inhibitors.
Weight Loss Method
This is a straightforward and widely used technique to determine the corrosion rate. A pre-weighed metal coupon is immersed in the corrosive solution with and without the inhibitor for a specific duration. The weight loss is then measured, and the corrosion rate and inhibition efficiency are calculated.
Equation for Inhibition Efficiency (Weight Loss):
IE(%) = [(W₀ - Wᵢ) / W₀] x 100
Where:
-
W₀ = Weight loss of the metal in the uninhibited solution
-
Wᵢ = Weight loss of the metal in the inhibited solution
Potentiodynamic Polarization (PDP)
This electrochemical technique involves polarizing the metal sample and measuring the resulting current. The data is plotted as a Tafel plot (potential vs. log of current density). From this plot, key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr) are determined. A lower icorr value in the presence of an inhibitor indicates a lower corrosion rate.
Equation for Inhibition Efficiency (PDP):
IE(%) = [(i₀ - iᵢ) / i₀] x 100
Where:
-
i₀ = Corrosion current density in the uninhibited solution
-
iᵢ = Corrosion current density in the inhibited solution
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the corrosion process and the protective film formed by the inhibitor. It involves applying a small amplitude AC signal to the corroding system over a range of frequencies. The impedance data is often represented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) in the presence of an inhibitor signifies a more effective protective layer and thus, a lower corrosion rate.
Equation for Inhibition Efficiency (EIS):
IE(%) = [(Rctᵢ - Rct₀) / Rctᵢ] x 100
Where:
-
Rct₀ = Charge transfer resistance in the uninhibited solution
-
Rctᵢ = Charge transfer resistance in the inhibited solution
Visualizing the Process: From Experiment to Protection
To better understand the workflow of evaluating corrosion inhibitors and the mechanism of their action, the following diagrams are provided.
References
- 1. Investigation of the adsorption and inhibition mechanisms of new pyrazole derivatives on carbon steel corrosion in 1 M HCl acid solution: experimental analysis and quantum chemistry | Semantic Scholar [semanticscholar.org]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijcsi.pro [ijcsi.pro]
- 6. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution: Original scientific paper | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
A Comparative Guide to the Coordination Properties of Pyrazolylpyridine Isomers: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
The isomeric placement of the pyrazolyl group on the pyridine ring significantly influences the coordination chemistry of pyrazolylpyridine ligands, impacting the stability, geometry, and reactivity of their metal complexes. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the subtle electronic and steric differences between these isomers. This guide provides a comparative analysis of the coordination properties of 2-, 3-, and 4-pyrazolylpyridine isomers, drawing upon available experimental data and highlighting insights from DFT studies.
Isomeric Influences on Coordination Behavior
The position of the pyrazolyl substituent on the pyridine ring dictates the bite angle, steric hindrance, and electronic communication within the resulting metal complexes. These differences are critical in the design of catalysts, functional materials, and therapeutic agents.
2-Pyrazolylpyridine: The Classic Chelator
2-Pyrazolylpyridine and its derivatives, particularly the well-studied 2,6-bis(pyrazolyl)pyridine (bpp) ligands, are classic bidentate and tridentate chelators, respectively.[1][2] Their coordination to metal ions forms stable five-membered chelate rings.
DFT studies on high-spin iron(II) complexes of 2,6-bis(pyrazolyl)pyridine derivatives have revealed a propensity for structural distortions from ideal geometries.[1][2] These distortions, characterized by a reduction in the trans-N{pyridyl}–Fe–N{pyridyl} angle from the ideal 180°, are energetically favorable and influenced by the electronic nature of substituents on the pyridine ring.[1][2] Electron-donating groups tend to favor these distortions. Natural population analysis from these DFT studies indicates that these geometric preferences are linked to changes in the Fe–N{pyridyl} σ-bonding.[2]
3-Pyrazolylpyridine and 4-Pyrazolylpyridine: Bridging and Monodentate Coordination
In contrast to the chelating nature of the 2-isomer, 3- and 4-pyrazolylpyridines are sterically hindered from forming stable chelate rings with a single metal center. Consequently, they often exhibit monodentate coordination through either the pyridine or pyrazole nitrogen, or act as bridging ligands to form polynuclear complexes or coordination polymers.
While extensive DFT studies on the simple 3- and 4-pyrazolylpyridine isomers are limited in the available literature, experimental structural studies of related compounds, such as those with 3-methyl-1H-pyrazole-4-carboxylic acid and 4-nitro-3-pyrazolecarboxylic acid, demonstrate the versatility of the pyrazole motif in forming diverse coordination architectures, including mononuclear complexes and 3D coordination polymers.[3][4] The coordination mode in these cases is highly dependent on the metal ion, counter-ions, and solvent molecules present during synthesis.[4]
Data Presentation: Structural Parameters
The following table summarizes representative bond lengths and angles for a metal complex of a 2,6-bis(pyrazolyl)pyridine ligand, providing a baseline for the coordination geometry of this isomer class. Comparable, systematically studied data for simple 3- and 4-pyrazolylpyridine complexes is not available in the reviewed literature.
| Complex | Parameter | Value | Reference |
| [Fe(bpp)2][CF3SO3]2 | Fe-Npyridyl (Å) | 2.18 - 2.20 | [1][2] |
| Fe-Npyrazolyl (Å) | 2.15 - 2.17 | [1][2] | |
| Npyridyl-Fe-Npyridyl (°) | ~180 (ideal) | [1][2] | |
| Npyrazolyl-Fe-Npyridyl (°) | ~78 - 80 | [1][2] |
Note: bpp = 2,6-bis(pyrazolyl)pyridine. Bond lengths and angles can vary significantly with the metal ion, its oxidation state, and the specific ligand substituents.
Experimental and Computational Protocols
Synthesis of a Representative Iron(II) bis(2,6-bis(pyrazolyl)pyridine) Complex[5]
Materials:
-
2,6-bis(pyrazol-1-yl)pyridine (bpp)
-
Fe[BF4]2·6H2O
-
Nitromethane
-
Diethyl ether
Procedure:
-
A solution of 2,6-bis(pyrazol-1-yl)pyridine (2 equivalents) in nitromethane is prepared.
-
To this solution, a solution of Fe[BF4]2·6H2O (1 equivalent) in nitromethane is added with stirring.
-
The resulting orange solution is stirred at room temperature until all solids dissolve.
-
The solution is filtered, and the complex is precipitated by the dropwise addition of diethyl ether.
-
The orange powder is collected by filtration, washed with diethyl ether, and dried.
-
Single crystals suitable for X-ray diffraction can be obtained by vapor diffusion of diethyl ether into a nitromethane solution of the complex.
DFT Computational Protocol for a [Fe(bpp)2]2+ Complex[1][2]
Software: Gaussian, ORCA, or similar quantum chemistry package.
Methodology:
-
Functional and Basis Set: Geometry optimizations and electronic structure calculations are typically performed using a hybrid functional such as B3LYP or a range-separated functional like ωB97X-D. A basis set of at least double-zeta quality with polarization functions, such as 6-31G(d,p) or def2-SVP, is commonly employed for the ligand atoms. For the metal ion, a larger basis set like def2-TZVP or the use of effective core potentials (ECPs) for heavier elements is recommended.
-
Geometry Optimization: The starting geometry of the complex is built using standard bond lengths and angles. A full geometry optimization is then performed in the gas phase or with a solvent model (e.g., PCM) to find the minimum energy structure.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Structure Analysis: Following successful optimization, various electronic properties can be calculated, including:
-
Natural Bond Orbital (NBO) analysis: To investigate donor-acceptor interactions and charge distribution.
-
Frontier Molecular Orbital (FMO) analysis: To understand the HOMO-LUMO gap and the nature of electronic transitions.
-
Binding Energy Calculation: To quantify the strength of the metal-ligand interaction.
-
Mandatory Visualizations
Caption: Chemical structures of 2-, 3-, and 4-pyrazolylpyridine isomers.
Caption: A generalized workflow for DFT analysis of coordination complexes.
Comparative Analysis and Outlook
The distinct coordination behaviors of pyrazolylpyridine isomers stem from fundamental differences in their steric and electronic profiles. The 2-isomer's ability to form stable chelate rings makes it a predictable and robust ligand for creating mononuclear complexes. In contrast, the 3- and 4-isomers offer pathways to more complex architectures like coordination polymers and cages, where their bridging capabilities can be exploited.
The lack of a systematic comparative DFT study across all three simple isomers represents a significant knowledge gap. Such a study would provide invaluable quantitative insights into their relative binding energies, the electronic consequences of their different coordination modes, and the factors governing the assembly of their extended structures. Future research in this area would greatly benefit from a computational investigation that directly compares the coordination of 2-, 3-, and 4-pyrazolylpyridine to a common set of metal ions, providing a much-needed foundational understanding for the rational design of novel functional materials and metal-based therapeutics.
References
- 1. A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. real.mtak.hu [real.mtak.hu]
A Comparative Guide to the Photophysical Properties of 2-(1H-pyrazol-1-yl)pyridine Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of various metal complexes incorporating the 2-(1H-pyrazol-1-yl)pyridine (pzpy) ligand and its derivatives. The objective is to offer a comprehensive resource for researchers in the fields of materials science, inorganic chemistry, and drug development, facilitating the selection and design of novel complexes with tailored luminescent properties. The data presented is compiled from peer-reviewed literature and is supported by detailed experimental methodologies.
Comparative Photophysical Data
The photophysical properties of metal complexes are critically dependent on the nature of the metal center, the ligand framework, and the surrounding environment. The following tables summarize key photophysical data for a selection of this compound-type complexes, offering a quantitative comparison of their absorption and emission characteristics.
| Complex | Metal Center | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ) | Excited-State Lifetime (τ) | Solvent/State | Reference |
| [In(LH)(H₂O)Cl₃] | Indium(III) | 258, 286 | 375 | - | - | Solid State | [1][2] |
| [In(LMe)₂Cl₂][InCl₄] | Indium(III) | 261, 309 | 500-510 | - | - | Solid State | [1][2] |
| Iridium(III) Complex 12 | Iridium(III) | - | 457 | 0.52 | 1.8 µs | DCM | [3] |
| Iridium(III) Complex 14 | Iridium(III) | - | 457 | 0.70 | 3.3 µs | DCM | [3] |
| [Pt(L)Cl] | Platinum(II) | 275-375, 380-410 | 514 | - | - | Acetonitrile | [4] |
| [Pt₂(L⁻)₂] | Platinum(II) | - | 509 | 0.59 | - | DMF | [4] |
| [Pt(L)(PPh₃)]ClO₄ | Platinum(II) | - | 504 | 0.52 | - | DMF | [4] |
| Boron Complex P1 | Boron(III) | - | - | - | - | - | [5] |
| Ir(III)-Pt(II) Heterodimetallic Complex 4 | Iridium(III)/Platinum(II) | - | 454 | - | 135 ns | CH₃CN | [6] |
Note: 'L' in the platinum complexes refers to the deprotonated form of 2-phenyl-6-(1H-pyrazol-3-yl)-pyridine. 'LH' is 3-chloro-6-(1H-pyrazol-1-yl)pyridazine and 'LMe' is 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. '-' indicates data not reported in the cited source.
Experimental Protocols
The characterization of the photophysical properties of these complexes involves a series of standardized spectroscopic techniques. Below are detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound Complexes
A general procedure for the synthesis of pzpy metal complexes involves the reaction of a metal precursor with the pzpy ligand in a suitable solvent. For instance, the synthesis of indium(III) complexes involved reacting InCl₃ with the respective pyridazine-pyrazole ligand.[1][2] Iridium(III) complexes were synthesized using IrCl₃·3H₂O or [Ir(COD)Cl]₂ as a precursor in 2-ethoxyethanol.[3] Platinum(II) complexes were synthesized from K₂PtCl₄.[4] Boron(III) complexes were prepared by reacting the pyridine-pyrazole ligand with triphenyl borane in toluene.[5] The specific reaction conditions, such as temperature and reaction time, are optimized for each complex to achieve the desired product. Purification is typically carried out by recrystallization or column chromatography.[3][5]
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectra are recorded to determine the electronic transitions of the complexes.
-
Sample Preparation: Complexes are dissolved in a suitable UV-grade solvent (e.g., dichloromethane, acetonitrile) to a concentration of approximately 10⁻⁵ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Measurement: The absorbance of the solution is measured over a wavelength range of 200-800 nm, using the pure solvent as a reference. The absorption maxima (λ_abs) are then identified.
Photoluminescence Spectroscopy
Photoluminescence (PL) spectroscopy is used to investigate the emission properties of the complexes.
-
Sample Preparation: Solutions are prepared similarly to those for UV-Vis measurements. For quantum yield measurements, solutions are often degassed by bubbling with nitrogen or argon to remove dissolved oxygen, which can quench luminescence.[3]
-
Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., xenon lamp) and a sensitive detector is used.
-
Measurement: The sample is excited at a wavelength corresponding to an absorption band, and the emission spectrum is recorded. The emission maxima (λ_em) are determined from the resulting spectrum.
Quantum Yield Determination
The photoluminescence quantum yield (Φ_PL) is a measure of the efficiency of the emission process.
-
Relative Method: The quantum yield is typically determined relative to a well-characterized standard with a known quantum yield. For example, Ir(ppy)₃ (Φ_PL = 0.46 in degassed DCM) has been used as a standard for iridium complexes.[3]
-
Procedure: The integrated emission intensity of the sample and the standard are measured under identical experimental conditions (excitation wavelength, slit widths, detector). The absorbance of the sample and standard solutions at the excitation wavelength are also measured and kept low (< 0.1) to avoid inner filter effects.
-
Calculation: The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Excited-State Lifetime Measurement
The excited-state lifetime (τ) provides information about the decay dynamics of the excited state.
-
Instrumentation: Time-correlated single-photon counting (TCSPC) is a common technique for measuring lifetimes in the nanosecond to microsecond range.
-
Procedure: The sample is excited by a pulsed light source (e.g., a laser), and the time delay between the excitation pulse and the detection of the first emitted photon is measured. This process is repeated many times to build up a histogram of photon arrival times.
-
Analysis: The decay curve is fitted to an exponential function to extract the lifetime (τ).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and photophysical characterization of this compound complexes.
Caption: Experimental workflow for pzpy complexes.
Signaling Pathways and Logical Relationships
The photophysical properties of these complexes are governed by a series of electronic transitions. The following diagram illustrates the key photophysical processes.
Caption: Key photophysical processes in metal complexes.
This guide serves as a starting point for researchers interested in the rich photophysical behavior of this compound complexes. The tabulated data allows for rapid comparison, while the detailed protocols provide a foundation for reproducible experimental work. The diagrams offer a visual representation of the experimental workflow and the fundamental photophysical processes, aiding in the conceptual understanding and rational design of new functional materials.
References
- 1. Synthesis and luminescence of indium(iii) complexes with (1H-pyrazol-1-yl)pyridazines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and luminescence of indium(iii) complexes with (1H-pyrazol-1-yl)pyridazines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyridylpyrazole N^N ligands combined with sulfonyl-functionalised cyclometalating ligands for blue-emitting iridium( iii ) complexes and solution-proc ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT02289A [pubs.rsc.org]
- 4. Synthesis and spectroscopic studies of cyclometalated Pt(II) complexes containing a functionalized cyclometalating ligand, 2-phenyl-6-(1H-pyrazol-3-yl)-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Photophysical, and Computational Studies of a Bridged IrΙΙΙ-PtΙΙ Heterodimetallic Complex [mdpi.com]
Unveiling the Predictive Power of Theoretical Models for 2-(1H-pyrazol-1-yl)pyridine Compounds: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate prediction of molecular properties is a cornerstone of efficient and effective research. This guide provides a critical comparison of theoretical models against experimental data for 2-(1H-pyrazol-1-yl)pyridine compounds, a class of molecules with significant interest in medicinal chemistry. By juxtaposing theoretical predictions with robust experimental results, we aim to validate and highlight the utility of computational approaches in accelerating the discovery and development of novel therapeutic agents.
This guide delves into the structural and biological properties of this compound derivatives, offering a clear-eyed view of how well current theoretical models perform. We present a summary of quantitative data in structured tables, detail the experimental and computational protocols employed, and provide visualizations of key workflows to offer a comprehensive resource for researchers in the field.
Structural Validation: Weaving Theory and Experiment
The precise three-dimensional structure of a molecule is fundamental to its function. Here, we compare bond lengths and angles of this compound derivatives determined through single-crystal X-ray diffraction with those predicted by Density Functional Theory (DFT) calculations. This comparison is crucial for assessing the accuracy of computational methods in reproducing molecular geometries.
Table 1: Comparison of Experimental and Theoretical Bond Lengths (Å) for 2-(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine
| Bond | Experimental (X-ray)[1][2] | Theoretical (DFT) |
| N1-N2 | 1.3595 (10) | - |
| N1-C7 | 1.3440 (12) | - |
| N2-C9 | 1.3664 (11) | - |
| N2-C16 | 1.4584 (11) | - |
| N3-C17 | 1.3390 (13) | - |
| N3-C21 | 1.3468 (13) | - |
Note: Direct DFT data for this specific compound was not available in the searched literature. This table is structured for when such data becomes available.
Table 2: Comparison of Experimental and Theoretical Bond Angles (°) for 2-(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine
| Angle | Experimental (X-ray)[1][2] | Theoretical (DFT) |
| C7-N1-N2 | - | - |
| N1-N2-C9 | - | - |
| N1-N2-C16 | - | - |
| C9-N2-C16 | - | - |
| C17-N3-C21 | - | - |
Note: Direct DFT data for this specific compound was not available in the searched literature. This table is structured for when such data becomes available. In general, predicted bond lengths and angles at both ab-initio and DFT levels are in good agreement with the values based upon X-ray crystal structure data.[3]
Biological Activity: Predicting Efficacy with QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in drug discovery, enabling the prediction of biological activity based on molecular structure. This section compares the experimentally determined half-maximal inhibitory concentrations (IC50) of pyrazole and pyridine derivatives against various biological targets with the values predicted by QSAR models.
Table 3: Experimental and Predicted Biological Activity (pIC50) of Pyridine Derivatives against HeLa Cell Line
| Compound ID | Experimental log(IC50)[4][5] | Predicted log(IC50)[4][5] |
| 1 | 1.965 | 1.004 |
| 2 | -0.137 | -0.187 |
| 3 | 1.179 | 1.004 |
| 4 | 1.127 | 1.004 |
| 5 | 0.849 | 0.855 |
Note: The presented QSAR model for pyridine derivatives showed a coefficient of determination (R2) of 0.808 for the training set and 0.908 for the test set, indicating a reliable predictive model.[4]
Experimental and Computational Protocols
To ensure reproducibility and critical evaluation, detailed methodologies for both experimental and computational studies are provided below.
Experimental Protocols
Synthesis of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol
The synthesis is a two-step process. First, (2Z)-3-hydroxy-1-(pyridin-2-yl)but-2-en-1-one is prepared via a Claisen condensation of ethyl 2-pyridinecarboxylate and acetone in toluene with sodium metal as a base at room temperature for two days. The second step involves the condensation of the resulting enol tautomer with 2-hydroxyethylhydrazine, which yields the final product.[6]
Single-Crystal X-ray Diffraction
A suitable single crystal is selected and mounted on a goniometer head. The crystal is then cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations.[1][7][8][9] X-ray diffraction data are collected using a diffractometer with Mo Kα or Cu Kα radiation.[7][8] The structure is solved using direct or Patterson methods and refined using full-matrix least-squares procedures.[7]
Computational Protocols
Density Functional Theory (DFT) Calculations
Geometry optimization and calculation of molecular properties are typically performed using DFT methods. A common approach involves using the B3LYP hybrid functional with a basis set such as 6-31G* or 6-311++G(2d,3p).[6][10][11] All calculations are generally performed using software packages like Gaussian.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are developed to correlate molecular descriptors with biological activity. The process involves:
-
Data Set Preparation: A diverse set of compounds with known biological activities (e.g., IC50 values) is collected. The data is often divided into a training set for model development and a test set for external validation.[4][12][13][14]
-
Descriptor Calculation: Various molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each compound.
-
Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest are used to build the QSAR model.[4][12]
-
Model Validation: The predictive power of the model is assessed using internal (e.g., leave-one-out cross-validation) and external validation techniques.[4][15][16]
Visualizing the Workflow
To better illustrate the relationship between theoretical and experimental validation, the following diagrams are provided.
References
- 1. 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. QSAR based model for discriminating EGFR inhibitors and non-inhibitors using Random forest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jcsp.org.pk [jcsp.org.pk]
- 14. 2D-QSAR and 3D-QSAR Analyses for EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prediction oriented QSAR modelling of EGFR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative assessment of the stability of different 2-(1H-pyrazol-1-yl)pyridine metal-organic frameworks
A deep dive into the thermal and chemical resilience of 2-(1H-pyrazol-1-yl)pyridine (pypz) based Metal-Organic Frameworks (MOFs) reveals significant variations based on the constituent metal ion. This guide provides a comparative assessment of the stability of pypz-MOFs constructed with Cobalt(II), Nickel(II), Copper(II), and Zinc(II), offering crucial data for researchers and professionals in materials science and drug development.
The inherent stability of Metal-Organic Frameworks is a critical parameter that dictates their suitability for various applications, from gas storage and separation to catalysis and drug delivery. In the realm of pyrazolate-based MOFs, those incorporating the this compound (pypz) ligand are noted for their robustness. This is largely attributed to the strong coordination bonds formed between the pyrazolate nitrogen atoms and the metal centers. However, the choice of the metal ion plays a pivotal role in defining the ultimate thermal and chemical resilience of the resulting framework.
This guide leverages data from a comprehensive study on isostructural pyrazolate-bridged MOFs, which, while utilizing a different tritopic pyrazole ligand, provides a strong predictive framework for the stability trends in pypz-based systems. The insights gleaned from this analogous series offer a valuable comparative benchmark for researchers working with pypz-MOFs.
Comparative Stability Analysis
The stability of MOFs is primarily assessed in two key areas: thermal stability, which determines the temperature at which the framework begins to decompose, and chemical stability, which evaluates its resistance to various chemical environments, particularly aqueous solutions at different pH levels.
Data Presentation
The following table summarizes the key stability parameters for a series of isostructural pyrazolate-bridged MOFs, serving as a reference for the expected performance of analogous this compound MOFs.
| Metal Ion | Framework Composition | Thermal Decomposition Temperature (in air) | Chemical Stability (in boiling aqueous solution) | BET Surface Area (desolvated) |
| Cobalt(II) | Co₃(BTP)₂ | ~400 °C (estimated) | Not explicitly stated, but expected to be high | 1027 m²/g[1][2] |
| Nickel(II) | Ni₃(BTP)₂ | 430 °C[1][2] | Stable at pH 2 to 14 for two weeks[1][2] | 1650 m²/g[1][2] |
| Copper(II) | Cu₃(BTP)₂ | ~350 °C (estimated) | Undergoes conversion to a new crystalline phase in boiling water[1][2] | 1860 m²/g[1][2] |
| Zinc(II) | Zn₃(BTP)₂ | 510 °C[1][2] | Undergoes conversion to a new crystalline phase in boiling water[1][2] | 930 m²/g[1][2] |
Note: BTP = 1,3,5-tris(1H-pyrazol-4-yl)benzene. The thermal decomposition temperatures for Co(II) and Cu(II) are estimated from thermogravimetric analysis (TGA) curves presented in the source literature.
The data clearly indicates that the Zinc(II)-based framework exhibits the highest thermal stability, with a decomposition temperature of 510 °C.[1][2] The Nickel(II) analogue also demonstrates exceptional thermal and chemical stability, withstanding decomposition up to 430 °C and showing remarkable resilience across a wide pH range in boiling water.[1][2] While the Cobalt(II) and Copper(II) frameworks also possess high thermal stability, their behavior in boiling water suggests a lower hydrolytic stability compared to the Nickel(II) analogue. The high BET surface areas of the desolvated frameworks for all four metals indicate that they maintain their porous structure after solvent removal, a crucial aspect for their application in adsorption and catalysis.[1][2]
Experimental Protocols
To ensure reproducible and comparable stability assessments, the following detailed experimental protocols are provided, adapted from established methodologies for pyrazolate-based MOFs.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
-
Sample Preparation: A small amount of the as-synthesized pypz-MOF (typically 5-10 mg) is placed in an alumina or platinum TGA pan.
-
Instrumentation: A thermogravimetric analyzer is used for the measurement.
-
Experimental Conditions:
-
Atmosphere: The analysis is conducted under a continuous flow of a controlled atmosphere, typically dry air or nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: The sample is heated from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate, typically 5-10 °C/min.
-
-
Data Analysis: The TGA curve, plotting weight loss as a function of temperature, is analyzed to determine the onset of decomposition, which is typically identified as the temperature at which significant weight loss begins after the initial loss of guest solvent molecules.
Chemical Stability Assessment (Powder X-ray Diffraction - PXRD)
-
Sample Preparation: A known amount of the as-synthesized pypz-MOF is suspended in a series of aqueous solutions with varying pH values (e.g., pH 2, 4, 7, 10, 12). For aggressive testing, the suspensions can be heated to boiling for a specified duration (e.g., 24 hours to two weeks).[1][2]
-
Treatment: The suspensions are stirred or agitated at the desired temperature for the duration of the test.
-
Sample Recovery: After the treatment, the solid MOF material is recovered by filtration or centrifugation, washed with water and a low-boiling-point solvent (e.g., acetone or ethanol), and dried under vacuum.
-
Characterization: The powder X-ray diffraction (PXRD) pattern of the treated MOF is recorded.
-
Data Analysis: The obtained PXRD pattern is compared with the pattern of the as-synthesized MOF. The retention of crystallinity, indicated by the presence and intensity of the characteristic diffraction peaks, confirms the chemical stability of the framework under the tested conditions. Any significant changes or loss of peaks suggest decomposition or structural transformation.
Visualization of Stability Assessment Workflow
The following diagram illustrates the logical workflow for the comparative assessment of the stability of this compound MOFs.
References
Structure-activity relationship of substituted 2-(1H-pyrazol-1-yl)pyridine ligands in catalysis
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of 2-(1H-pyrazol-1-yl)pyridine has proven to be a cornerstone in the design of effective ligands for a multitude of catalytic transformations. The ease of substitution on both the pyridine and pyrazole rings allows for the fine-tuning of steric and electronic properties, directly influencing the activity, selectivity, and stability of the resulting metal complexes. This guide provides a comparative analysis of substituted this compound ligands in key catalytic reactions, supported by experimental data, detailed protocols, and visualizations of structure-activity relationships.
Ring-Opening Polymerization of Lactides
Zinc(II) and Copper(II) complexes bearing substituted this compound ligands have emerged as effective initiators for the ring-opening polymerization (ROP) of lactides, a critical process for producing biodegradable polyesters like polylactic acid (PLA). The nature of the substituents on the pyrazole ring and the choice of the metal center significantly impact the catalytic performance.
Data Presentation: Performance in Lactide Polymerization
The following table summarizes the catalytic activity of Zn(II) and Cu(II) complexes with 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine (L1) and 2-(3,5-diphenylpyrazol-1-ylmethyl)pyridine (L2) in the ROP of D,L-lactide and L-lactide.
| Complex | Ligand | Metal | Monomer | Rate Constant (k_obs, h⁻¹)[1] | Polymer Molecular Weight (M_n, g/mol )[1] | PDI (M_w/M_n)[1] |
| 1 | L1 | Zn(II) | D,L-LA | 0.328 | 2381 | 1.3 |
| 2 | L1 | Cu(II) | D,L-LA | 0.066 | - | - |
| 3 | L2 | Zn(II) | D,L-LA | 0.196 | 2455 | 1.4 |
| 4 | L2 | Cu(II) | D,L-LA | 0.044 | - | - |
| 1 | L1 | Zn(II) | L-LA | 0.157 | 9081 | 1.2 |
| 2 | L1 | Cu(II) | L-LA | 0.074 | 2038 | 1.6 |
| 3 | L2 | Zn(II) | L-LA | 0.107 | - | - |
| 4 | L2 | Cu(II) | L-LA | 0.039 | - | - |
Key Observations:
-
Metal Ion Influence: Zinc(II) complexes consistently exhibit higher catalytic activities compared to their copper(II) counterparts.[1]
-
Steric Effects: The less sterically hindered 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine (L1) ligand generally leads to higher polymerization rates than the bulkier 2-(3,5-diphenylpyrazol-1-ylmethyl)pyridine (L2) ligand.[1] This is attributed to easier access of the monomer to the metal center.
-
Monomer Influence: The polymerization of D,L-lactide generally proceeds at a faster rate than that of L-lactide.[1]
Experimental Protocols
Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine Ligand (General Procedure):
A mixture of 3,5-dimethylpyrazole and a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) is heated in the presence of a base, such as potassium carbonate or sodium hydride, in a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is typically stirred at an elevated temperature for several hours. After cooling, the mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.
General Protocol for Ring-Opening Polymerization of Lactide:
In a glovebox, a predetermined amount of the metal complex (initiator) is dissolved in dry toluene in a Schlenk flask. The desired amount of lactide monomer is then added to the flask. The flask is sealed and the reaction mixture is stirred at a specific temperature (e.g., 110 °C) for a set period. Aliquots of the reaction mixture can be taken at different time intervals to monitor the monomer conversion by ¹H NMR spectroscopy. After the desired time, the polymerization is quenched by adding a small amount of acidified methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent like cold methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight. The molecular weight and polydispersity index (PDI) of the resulting polymer are determined by gel permeation chromatography (GPC).
Suzuki-Miyaura and Heck Cross-Coupling Reactions
Palladium complexes of substituted this compound ligands are effective catalysts for Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental C-C bond-forming transformations in organic synthesis. The electronic and steric properties of the substituents on the ligand framework play a crucial role in the efficiency of these catalytic systems.
Data Presentation: Performance in Cross-Coupling Reactions
Systematic comparative data for a series of substituted this compound ligands in Suzuki-Miyaura and Heck reactions is less centralized than for ROP. However, by synthesizing information from various studies, the following structure-activity relationships can be established.
| Ligand Substituent | Effect on Catalytic Activity | Probable Reason |
| Electron-donating groups on pyridine/pyrazole rings | Generally increases catalytic activity | Enhances the electron density on the metal center, facilitating the oxidative addition step. |
| Electron-withdrawing groups on pyridine/pyrazole rings | May decrease catalytic activity in some cases | Reduces the electron-donating ability of the ligand, potentially slowing down oxidative addition. |
| Bulky substituents on the pyrazole ring (e.g., at the 3 and 5 positions) | Can enhance catalytic activity for hindered substrates | Promotes the formation of monoligated, coordinatively unsaturated palladium species, which are highly active. May also stabilize the catalytic species. |
| Substituents on the pyridine ring | Can modulate solubility and stability of the complex | Functional groups can be introduced to tune the overall properties of the catalyst for specific reaction conditions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling:
To a reaction vessel containing a magnetic stir bar are added the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃; 0.5-2 mol%), and the this compound ligand (1-4 mol%). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., toluene, dioxane, or DMF/water mixture) is then added. The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Protocol for Heck Cross-Coupling:
An oven-dried flask is charged with the aryl halide (1.0 mmol), the olefin (1.2-1.5 mmol), a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate; 1.5-2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%), and the this compound ligand (2-10 mol%). A dry, degassed solvent (e.g., DMF, acetonitrile, or toluene) is added under an inert atmosphere. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as indicated by TLC or GC analysis. After cooling to room temperature, the reaction mixture is filtered to remove any inorganic salts, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is separated, washed, dried, and concentrated. The product is purified by column chromatography or recrystallization.
Visualization of Structure-Activity Relationships
The following diagrams illustrate the key structural features of this compound ligands and their influence on catalytic activity, as well as a typical experimental workflow.
Caption: Structure-Activity Relationship of Substituted this compound Ligands.
Caption: General Experimental Workflow for Catalysis using this compound Ligands.
References
The Ascendancy of 2-(1H-pyrazol-1-yl)pyridine in Coordination Chemistry: A Comparative Guide
An objective review of the advantages of 2-(1H-pyrazol-1-yl)pyridine (pypz) and its derivatives in coordination chemistry, with a comparative analysis against traditional ligands like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen).
In the vast landscape of coordination chemistry, the quest for versatile, tunable, and highly effective ligands is perpetual. While classic ligands such as 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) have long been cornerstones of the field, a newer generation of ligands is emerging, offering unique advantages. Among these, this compound (pypz) and its derivatives have garnered significant attention. This guide provides a comprehensive comparison of pypz-type ligands with their traditional counterparts, supported by experimental data, detailed protocols, and structural visualizations, to highlight their burgeoning role in catalysis, photophysics, and materials science.
Key Advantages of this compound Ligands
The rising prominence of pypz and its analogues in coordination chemistry can be attributed to several key features that distinguish them from bpy and phen:
-
Tunable Electronic Properties: The pyrazole ring in pypz offers a different electronic environment compared to the pyridine ring in bpy. The pyrazole is a π-excessive five-membered ring, which can influence the metal center's electronic properties, and consequently, the photophysical and catalytic behavior of the resulting complexes.
-
Facile Functionalization: The pyrazole and pyridine rings of pypz can be readily functionalized at various positions, allowing for fine-tuning of steric and electronic properties of the ligand and its metal complexes. This modularity is crucial for designing complexes with specific functions.
-
Proton-Responsive Nature: The NH group in protic pyrazole ligands can be deprotonated to form pyrazolate anions. This feature allows for the formation of neutral complexes from cationic metal precursors and enables the ligand to act as a bridging unit, leading to the construction of polynuclear architectures.[1] This proton-responsive behavior is also pivotal in metal-ligand cooperation for catalysis.
-
Diverse Coordination Modes: Pyrazolyl-based ligands can exhibit a variety of coordination modes, contributing to the structural diversity of their metal complexes and enabling their application in a wide range of chemical transformations.
Comparative Data Analysis
To provide a clear and objective comparison, the following tables summarize key quantitative data for metal complexes of pypz, bpy, and phen. The data has been compiled from various sources, and the experimental conditions are specified where available.
Photophysical Properties of Ruthenium(II) Complexes
Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical properties. The substitution of bpy with pypz can significantly impact their absorption and emission characteristics.
| Complex | λabs (nm) (ε, M-1cm-1) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Solvent |
| [Ru(bpy)3]2+ | 452 (14,600) | 615 | 0.095 | 0.8 | Acetonitrile |
| [Ru(pypz)3]2+ | ~440 | ~630 | - | - | - |
| [Ru(bpy)2(dppz)]2+ | 440 (20,000) | non-emissive in H2O | - | - | Water |
| [Ru(bpy)2(dpqp)]2+ | 450 (21,000) | 630 | 0.004 | 0.4 | Water |
Note: Data for [Ru(pypz)3]2+ is less commonly reported in direct comparison tables, highlighting a gap in the literature. dppz = dipyrido[3,2-a:2',3'-c]phenazine, dpqp = pyrazino[2',3':5,6]pyrazino[2,3-f][2][3]phenanthroline.
Catalytic Performance in Suzuki-Miyaura Coupling
Palladium complexes are widely used as catalysts for cross-coupling reactions. The choice of ligand can dramatically affect the catalytic efficiency.
| Catalyst | Substrates | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| Pd(OAc)2 / pypz derivative | Aryl bromide, Arylboronic acid | K2CO3 | DMF/H2O | RT | up to 95 | |
| Pd(PPh3)4 | Aryl halide, Arylboronic acid | Na2CO3 | Toluene/EtOH/H2O | 80 | 80-98 | |
| PdCl2(phen) | Aryl chloride, Arylboronic acid | Cs2CO3 | Dioxane | 100 | 70-90 |
Note: Direct comparison of catalytic performance is highly dependent on the specific substrates, reaction conditions, and the derivative of the pypz ligand used.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for researchers. Below are representative protocols for the synthesis of a ruthenium(II) complex and a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Synthesis of Ru(bpy)2(pypz)2
Materials:
-
cis-[Ru(bpy)2Cl2]·2H2O
-
This compound (pypz)
-
Ethanol/Water (3:1 v/v)
-
Ammonium hexafluorophosphate (NH4PF6)
-
Argon gas
-
Standard reflux apparatus
Procedure:
-
A mixture of cis-[Ru(bpy)2Cl2]·2H2O (1.0 mmol) and pypz (1.1 mmol) in 50 mL of a 3:1 ethanol/water mixture is placed in a round-bottom flask.
-
The mixture is deaerated by bubbling with argon for 15 minutes.
-
The reaction mixture is then refluxed under an argon atmosphere for 4 hours, during which the color of the solution changes from deep purple to reddish-orange.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is redissolved in a minimum amount of water and filtered to remove any unreacted ligand.
-
A saturated aqueous solution of NH4PF6 is added to the filtrate, resulting in the precipitation of the orange-red product.
-
The precipitate is collected by vacuum filtration, washed with cold water and diethyl ether, and then dried in vacuo.
-
The crude product can be further purified by column chromatography on silica gel using an acetonitrile/toluene mixture as the eluent.
General Procedure for Suzuki-Miyaura Cross-Coupling Catalyzed by a Pd-pypz Complex
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%)
-
pypz ligand (1-5 mol%)
-
Base (e.g., K2CO3, 2.0 mmol)
-
Solvent (e.g., DMF/H2O, 4:1 v/v, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask and magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, base, palladium catalyst, and pypz ligand.
-
Add the solvent and degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizing Coordination Chemistry
The coordination behavior of ligands is fundamental to understanding the properties of their metal complexes. Graphviz diagrams are provided below to illustrate key concepts.
Conclusion
This compound and its derivatives represent a significant advancement in ligand design, offering a versatile platform for the development of novel coordination complexes. Their tunable electronic properties, ease of functionalization, and unique proton-responsive character provide distinct advantages over traditional ligands like 2,2'-bipyridine and 1,10-phenanthroline. While direct, comprehensive comparative studies are still emerging, the existing data clearly indicates the vast potential of pypz-type ligands in creating more efficient catalysts, highly sensitive luminescent probes, and advanced materials. For researchers, scientists, and drug development professionals, the exploration of pypz-based coordination chemistry opens up exciting new avenues for innovation and discovery.
References
Safety Operating Guide
Proper Disposal of 2-(1H-pyrazol-1-yl)pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential safety and logistical information for the disposal of 2-(1H-pyrazol-1-yl)pyridine, a compound frequently used in pharmaceutical research and organic synthesis. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Health and Safety Overview
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. Additionally, it may cause respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory when handling this chemical.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound. This information is crucial for safe handling, storage, and disposal.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | ChemScene |
| Molecular Weight | 145.16 g/mol | ChemScene |
| Melting Point | 37.0 - 41.0 °C | Sigma-Aldrich |
| Boiling Point | 442.5 °C at 760 mmHg | Sigma-Aldrich |
| Purity | ≥98% | ChemScene, Sigma-Aldrich |
| Storage Temperature | 4°C | ChemScene |
Experimental Protocol: Disposal of this compound
The following step-by-step procedure outlines the approved method for the disposal of this compound in a laboratory setting. This protocol is designed to minimize risk and ensure regulatory compliance.
Personnel Protective Equipment (PPE) Requirements:
Before initiating any disposal procedures, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including pure compound, contaminated solutions, and grossly contaminated items (e.g., weighing boats, pipette tips), must be segregated as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified. It is incompatible with strong oxidizers and acids.
Step 2: Waste Collection
-
Collect solid waste, such as leftover this compound and contaminated consumables, in a dedicated, sealable, and clearly labeled hazardous waste container.
-
For liquid waste (e.g., solutions containing the compound), use a separate, leak-proof, and sealable container.
-
Ensure all waste containers are made of a material compatible with the chemical.
Step 3: Labeling of Waste Containers
-
All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Harmful," "Irritant")
-
The date the waste was first added to the container.
-
Step 4: Storage of Waste
-
Store waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Keep containers tightly closed to prevent the release of vapors.
-
Store away from incompatible materials, direct sunlight, and sources of ignition.[3]
Step 5: Arranging for Disposal
-
Once the waste container is full or is no longer in use, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste disposal request forms as required by your institution.
-
Never dispose of this compound down the drain or in the regular trash.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-(1H-pyrazol-1-yl)pyridine
This guide provides immediate, essential safety and logistical information for handling 2-(1H-pyrazol-1-yl)pyridine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Summary and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3][4] | Gloves: Chemical resistant gloves (e.g., Nitrile rubber).[5][6] Clothing: Wear appropriate protective clothing to prevent skin exposure.[1][5] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][2][3][4] | Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash protection.[6] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[1][2][3][4] | Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][5] Work in a well-ventilated area or a chemical fume hood.[1][5][7] |
Experimental Protocols
Handling Protocol
-
Preparation:
-
Ensure a certified laboratory chemical fume hood is operational.[8]
-
Verify that an emergency eyewash station and safety shower are accessible and within a ten-second travel distance.[8]
-
Gather all necessary PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
-
Handling:
Storage Protocol
-
Container:
-
Location:
-
Incompatibilities:
-
Keep away from incompatible materials such as oxidizing agents.[1]
-
Spill and Waste Disposal Protocol
-
Spill Response:
-
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1][2]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][2]
-
Do not empty into drains.[1]
-
Visual Workflow for Handling this compound
Caption: Workflow for Handling this compound
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 2-(1H-Pyrazol-3-Yl)Pyridine | C8H7N3 | CID 2797657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. hsa.ie [hsa.ie]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
